Triplin
Description
Properties
IUPAC Name |
1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-[2-(trifluoromethoxy)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O2S2/c1-13(17(16-7-4-12-29-16)25-8-10-26-11-9-25)23-18(28)24-14-5-2-3-6-15(14)27-19(20,21)22/h2-7,12-13,17H,8-11H2,1H3,(H2,23,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAJYEOBULYXEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC=CC=C3OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Discovery and Characterization of Triplin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary:
This document provides a comprehensive technical overview of Triplin, a molecule with significant implications for cellular signaling and transport mechanisms. Initial research has identified two distinct entities referred to as "this compound": a small molecule that modulates ethylene signaling in plants by chelating copper ions, and a novel pore-forming protein complex in E. coli with unique voltage-gating properties. This guide will focus on both, detailing their discovery, isolation, and the experimental protocols used for their characterization. The quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding for research and development applications.
Part 1: this compound, the Small Molecule Modulator of Ethylene Signaling
Discovery and Core Function
This compound was identified through a chemical genetics screen in Arabidopsis thaliana as a small molecule capable of inducing a "triple response" phenotype in dark-grown seedlings.[1][2] This response, characterized by inhibited root and hypocotyl elongation and an exaggerated apical hook, is a classic indicator of ethylene signaling pathway activation.[3][4] Further investigation revealed that this compound's mechanism of action involves the chelation of copper ions.[1][2] Copper is an essential cofactor for ethylene receptors, and by binding to copper, this compound disrupts its transport and availability, thereby modulating the ethylene signaling cascade.[1][2] Mass spectrometry analysis has confirmed that this compound can bind to copper ions, and it appears to be more specific to copper compared to other known chelators.[1]
Signaling Pathway
This compound's effects are mediated through the established ethylene signaling pathway in Arabidopsis. The key proteins involved are ATX1 (ANTIOXIDANT PROTEIN1), a copper chaperone, and RAN1 (RESPONSIVE-TO-ANTAGONIST1), a copper transporter.[1][2] Genetic evidence indicates that copper ions required for ethylene receptor function are transported from ATX1 to RAN1.[1][2] this compound interferes with this copper transport, likely by chelating the copper ions, thus preventing their delivery to the ethylene receptors and activating the downstream signaling pathway.[2]
Quantitative Data
| Parameter | Value | Plant Line | Condition | Reference |
| This compound Concentration for Triple Response | 100 µM | Col-0 (Wild Type) | Dark-grown seedlings | [3] |
| ACC Concentration for Triple Response | 50 µM | Col-0 (Wild Type) | Dark-grown seedlings | [3] |
| This compound Concentration for Root Growth Inhibition | 20 µM | Col-0 (Wild Type) | Light-grown seedlings | [3] |
Experimental Protocols
Phenotypic Analysis of Triple Response:
-
Arabidopsis thaliana seeds (Col-0, etr1-1, ein2-5, etc.) were surface-sterilized.
-
Seeds were plated on 0.5x Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar, supplemented with either 100 µM this compound, 50 µM ACC (a precursor of ethylene), or 1% DMSO as a control.
-
Plates were stratified at 4°C for 3 days in the dark to synchronize germination.
-
Seedlings were grown for 3 days in the dark at 22°C.
-
Hypocotyl length was measured using image analysis software. More than 30 seedlings were measured for each condition in triplicate experiments.[3][4]
Bimolecular Fluorescence Complementation (BiFC) Assay:
-
The coding sequences of ATX1 and RAN1 were cloned into vectors containing the N-terminal and C-terminal fragments of luciferase, respectively.
-
Agrobacterium tumefaciens strains carrying the constructs were co-infiltrated into the leaves of Nicotiana benthamiana.
-
After 3 days of incubation, luciferase activity was measured to assess protein-protein interaction.[3]
Part 2: this compound, the Trimeric Channel-Forming Protein
Discovery and Isolation
A novel pore-forming protein, named this compound, was isolated from E. coli.[5] This protein is a trimeric channel former with properties that distinguish it from previously characterized porins.[5] While it resembles porins in forming three pores with similar conductance and ion selectivity, this compound exhibits exceptionally steep voltage dependence, a feature more akin to mammalian ion channels responsible for electrical excitability.[5] The isolation of this compound from E. coli strains with knock-outs of known porin genes suggests it may belong to a new, yet-to-be-identified family of pore-forming proteins.[5]
Voltage Gating Mechanism
This compound's three pores display a complex and cooperative gating process.[6][7] Two of the pores close at positive potentials, while the third closes at a negative potential, suggesting a unique structural arrangement where one subunit may be oriented opposite to the other two.[5][7] The gating mechanism is proposed to involve the translocation of a highly positively charged voltage sensor domain (estimated to have a net charge of +14) across the membrane.[6] This sensor is thought to physically enter and block the pore, leading to its closure. Kinetic studies support this model, indicating that the sensor moves through most of the transmembrane electric field before reaching the energy barrier for pore closure.[6]
Quantitative Data
| Property | Value | Method | Reference |
| Number of Pores | 3 | Electrophysiology | [5] |
| Estimated Net Charge of Voltage Sensor | +14 | Electrophysiology | [8] |
| Voltage for Pore 1 Closure | > +70 mV | Electrophysiology | [7] |
Experimental Protocols
Protein Isolation from E. coli :
-
E. coli cells were cultured and harvested.
-
The outer membrane was isolated by differential centrifugation after cell lysis.
-
Membrane proteins were solubilized using detergents.
-
This compound was purified from the solubilized protein fraction using a combination of ion-exchange and size-exclusion chromatography. The specific protocol for this compound's initial isolation is not detailed in the provided search results but would follow standard protein purification methodologies.[9]
Single-Channel Electrophysiology:
-
A single this compound protein complex was reconstituted into a phospholipid bilayer membrane separating two compartments (cis and trans) containing an electrolyte solution.
-
Ag/AgCl electrodes were used to apply a voltage across the membrane and measure the resulting ion current.
-
A triangular voltage wave was applied to assess the voltage-dependent gating of the channels.
-
Specific sustained positive or negative potentials were applied to induce the sequential closure of the three pores.[7] Current-voltage relationships were recorded to determine the conductance of each state.[7]
Chemical Modification of Voltage Sensors:
-
To probe the charge of the voltage sensor, chemical modification experiments were performed.
-
Anhydride was added to the compartments to react with positively charged lysine residues.
-
The effect of this modification on the voltage-dependent gating was observed. The incomplete elimination of voltage dependence suggested that the voltage sensor is primarily composed of arginine residues, which do not react with anhydride.[7]
References
- 1. This compound, a small molecule, reveals copper ion transport in ethylene signaling from ATX1 to RAN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound, a small molecule, reveals copper ion transport in ethylene signaling from ATX1 to RAN1 | PLOS Genetics [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: Mechanistic Basis for Voltage Gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process [mdpi.com]
- 8. This compound: Mechanistic Basis for Voltage Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
mechanism of action of Triplin voltage gating
An In-Depth Technical Guide on the Core Mechanism of Action of Triplin Voltage Gating
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a novel, channel-forming porin discovered in the outer membrane of Escherichia coli. Unlike typical bacterial porins which exhibit weak voltage dependence, this compound displays a steep, complex, and highly cooperative voltage-gating mechanism comparable to that of eukaryotic voltage-gated ion channels. It forms a trimeric complex of three distinct pores that gate sequentially in response to transmembrane voltage. The core mechanism of action involves the physical occlusion of each pore by a dedicated, highly charged voltage-sensing domain. This document provides a comprehensive overview of the electrophysiological properties, gating mechanism, and the experimental protocols used to elucidate the function of this compound.
Core Mechanism of Voltage Gating
This compound is a three-pore structure where each pore gates individually but in a strictly cooperative and sequential manner. The gating is not a simple conformational change within the pore lining but rather a physical blockage mechanism.
Key Features:
-
Voltage Sensor: Each pore possesses a dedicated voltage sensor, which is a mobile, positively charged protein domain. This sensor carries a net charge of approximately +14 elementary charges, with evidence suggesting it is rich in arginine residues.[1][2][3][4][5][6]
-
Translocation and Occlusion: In response to a sufficient transmembrane voltage, the sensor domain translocates from its resting position and enters the aqueous pore.[1][2][3][4][5][6] It is proposed that the sensor then travels to the opposite side of the membrane and binds to a complementary, negatively charged surface, thereby physically obstructing the flow of ions and resulting in the "closed" state.[1][3][4]
-
Steep Voltage Dependence: The translocation of the highly charged sensor across the membrane electric field is energetically responsible for the steep voltage dependence of the channel, a property quantified by the effective gating charge.[2][7][8]
Sequential and Cooperative Gating Cascade
The three pores of a single this compound complex, labeled 1, 2, and 3, exhibit remarkable interpore cooperativity. The closure of one pore is a prerequisite for the gating of the next in a defined sequence.[1]
-
Activation Step (Pore 1 Closure): Initially, the this compound complex is in a non-gating state. The gating process is activated by the closure of Pore 1, which occurs at a sustained positive potential (e.g., > +70 mV) applied to the cis compartment (the side of this compound addition).[1][8] This closure is a very slow process.
-
Pore 2 Gating: Once Pore 1 is closed, Pore 2 becomes voltage-sensitive and gates at negative potentials.[1][8]
-
Pore 3 Gating: The closure of Pore 2, in turn, allows Pore 3 to close at positive potentials.[1][8]
This strict sequential dependency suggests complex allosteric interactions between the subunits. A proposed model to explain the distinct voltage polarities involves one of the three subunits being oriented in the membrane in the opposite direction to the other two.[3][7]
Caption: Logical workflow of the sequential and cooperative gating of this compound pores.
Quantitative Data and Electrophysiological Parameters
All data were obtained from single-channel recordings of this compound reconstituted into planar phospholipid membranes in 1.0 M KCl.
Table 1: Single-Pore Conductance and Selectivity
| Parameter | Value | Conditions | Reference(s) |
| Open Pore Conductance | 1.5 nS | 1.0 M KCl | [2] |
| Ion Selectivity (PK+/PCl-) | 3.0 | 1.0 M vs 0.1 M KCl gradient | [2] |
| Pore Diameter (estimated) | 0.9 nm | Comparison to porins OmpC/OmpF | [1][2][4] |
Table 2: Voltage-Gating Kinetic and Energetic Parameters (Pore 2)
| Parameter | Symbol | Value | Description | Reference(s) |
| Effective Gating Charge | n | 11.2 | The number of elementary charges moving through the full transmembrane potential, derived from kinetic measurements. | [5][9] |
| Field Traversal (Closing) | dc | 0.78 | Fraction of the electric field the sensor traverses from the open state to the transition state for pore closure. | [5][9] |
| Field Traversal (Opening) | do | 0.22 | Fraction of the electric field the sensor traverses from the closed state to the transition state for pore opening. | [5][9] |
Note: The sum of dc and do is 1.0, representing the full traversal of the electric field. The high value of dc (0.78) provides strong support for the pore-blocking model, indicating the sensor travels most of the way through the field before reaching the main energy barrier for closure.[5][9]
Experimental Protocols
The following protocols are synthesized from the methodologies described in the primary literature.[1][2][3][5][9]
Planar Lipid Bilayer Electrophysiology
This is the core technique used to study this compound at the single-molecule level.
Workflow:
Caption: General experimental workflow for this compound electrophysiology.
Detailed Methodology:
-
Apparatus Setup: A two-compartment chamber (e.g., Teflon) is separated by a thin polyvinylidene chloride partition containing a single aperture of ~0.1 mm diameter.
-
Aqueous Solution: Both cis and trans compartments are filled with 1.0 M KCl, 1 mM MgCl2, buffered with 10 mM HEPES to pH 7.8.
-
Lipid Solution Preparation: A solution is prepared in hexane containing 0.5% (w/v) diphytanoylphosphatidylcholine, 0.5% (w/v) polar extract of soybean phospholipids, and 0.05% (w/v) cholesterol.
-
Bilayer Formation (Solvent-Free Monolayer Technique):
-
The lipid solution is applied to the surface of the aqueous solution in both compartments, forming a monolayer at the air-water interface.
-
The hexane is allowed to fully evaporate.
-
The aqueous levels in both compartments are raised sequentially past the aperture, causing the two monolayers to zip together and form a stable, solvent-free bilayer across the aperture.
-
Membrane formation is confirmed electrically by applying a voltage and observing a high electrical resistance (gigaohm range).
-
-
This compound Reconstitution:
-
A sample containing purified this compound is solubilized in 1% β-octyl-glucoside.
-
A small aliquot (e.g., 10 µL) is dispersed into the cis compartment.
-
Spontaneous insertion of single this compound trimers into the bilayer is monitored by the appearance of stepwise increases in current under a constant holding potential.
-
-
Data Acquisition:
-
Ag/AgCl or Calomel electrodes are placed in each compartment. The trans side is held at virtual ground by a patch-clamp amplifier, while voltage protocols are applied to the cis side.
-
Currents are recorded using software such as Clampex 10.3, typically filtered at 500 Hz.
-
Probing the Voltage Sensor
Two key experiments provide evidence for the nature and function of the voltage sensor.
4.2.1 Succinic Anhydride Modification
-
Purpose: To test if the voltage sensor is positively charged. Succinic anhydride reacts with primary amines (like the ε-amino group of lysine), converting a positive charge into a negative carboxyl group.
-
Protocol:
-
Establish a stable recording of a single, gating this compound channel in a pH 7.8 buffer.
-
Add succinic anhydride to both sides of the membrane.
-
Apply triangular voltage waves and record the gating behavior.
-
-
Result: This modification reduces the effective gating charge (n) by approximately half, confirming the sensor is positively charged and contains accessible lysine residues.[2]
4.2.2 Trypsin Cleavage
-
Purpose: To demonstrate that the voltage sensor is a protein domain and to probe its accessibility. Trypsin cleaves proteins on the C-terminal side of lysine and arginine residues.
-
Protocol:
-
Establish a stable recording of a single, gating this compound channel.
-
Hold the membrane at a potential where the sensor is expected to be accessible (e.g., +10 mV, pores open).
-
Add trypsin (e.g., 20 µg) to the cis compartment.
-
After incubation (e.g., 10 minutes), apply voltage protocols that would normally induce gating (e.g., -36 mV to close Pore 2).
-
-
Result: Trypsin treatment eliminates voltage-dependent gating, confirming the proteinaceous nature of the sensor and demonstrating its accessibility from the aqueous phase.[7][8]
Mechanistic Models and Visualizations
The following models are based on the accumulated experimental evidence.
Pore-Blocking Gating Mechanism
The data strongly support a model where the voltage sensor physically blocks the pore rather than inducing a conformational change of the pore itself. Kinetic analysis shows the sensor moves most of the way through the electric field (dc = 0.78) before reaching the primary energy barrier to closure, consistent with it entering and traversing the pore.[5][9]
Caption: Model of this compound's pore-blocking mechanism by its voltage sensor.
Polyarginine Blockage as a Functional Mimic
The blockage of the this compound pore by free polyarginine serves as a functional mimic of the native gating process. The high specificity for polyarginine over polylysine (over 500-fold) indicates that the binding site for the sensor within the pore is not merely electrostatic but is structurally complementary to arginine side chains.[1][10][11] This experiment provides powerful evidence that the native voltage sensor is rich in arginine residues.
Caption: Logical relationship showing polyarginine as a functional mimic of the native sensor.
Conclusion
This compound represents a paradigm of sophisticated molecular machinery in the bacterial world. Its voltage-gating mechanism, characterized by a cooperative, sequential pore-blocking action of a highly charged arginine-rich sensor, is remarkably complex. The quantitative data and experimental frameworks presented herein provide a solid foundation for understanding this unique bacterial porin. For drug development professionals, the specific and highly evolved nature of the this compound gating mechanism, particularly the sensor-pore interaction, could represent a novel and highly specific target for the development of new antimicrobial agents. Further structural elucidation will be critical to fully realize this potential.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. On-Membrane Tryptic Digestion of Proteins for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-Membrane Tryptic Digestion of Proteins for Mass Spectrometry Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. nbi.ku.dk [nbi.ku.dk]
- 11. This compound: Mechanistic Basis for Voltage Gating - PubMed [pubmed.ncbi.nlm.nih.gov]
role of Triplin in Gram-negative bacteria
An In-Depth Technical Guide on the Role of Triplin in Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
The outer membrane of Gram-negative bacteria serves as a critical barrier, with its permeability meticulously controlled by various channel-forming proteins known as porins. A novel and distinct member of this class is this compound, a trimeric channel-former isolated from Escherichia coli.[1] Unlike typical porins which exhibit weak voltage dependence, this compound displays an exceptionally steep, cooperative, and complex voltage-gating mechanism, rivaling the electrical excitability seen in mammalian cells.[1][2] This technical guide provides a comprehensive overview of the structure, function, and unique mechanistic properties of this compound. It details the molecular basis for its unusual voltage-gating, summarizes key quantitative data, outlines experimental protocols for its study, and presents visual models of its proposed function and experimental workflows. Given its unique characteristics, this compound may represent a new family of pore-forming proteins and presents a potential, unexploited target for novel antimicrobial strategies.[1]
Introduction to this compound
This compound is a pore-forming protein complex located in the outer membrane of Gram-negative bacteria.[1] While it shares some structural similarities with homotrimeric porins, its functional properties are profoundly different, setting it apart from any porin described to date.[1] The key distinguishing feature of this compound is its highly sensitive and complex response to transmembrane voltage, which is governed by a sophisticated gating mechanism.[3] This suggests that this compound is not merely a passive channel but plays a vital, yet currently speculative, role in bacterial physiology, potentially enabling bacteria to sense and respond to external electric fields, such as those near epithelial tissues during infection.[1]
Structure and Unique Properties
This compound assembles into a complex of three distinct pores, each with virtually identical conductance and ion selectivity.[1] However, these pores exhibit remarkably different responses to voltage. This behavior is attributed to a unique structural arrangement where one of the three pore-forming subunits is proposed to be oriented in the membrane in the opposite direction to the other two.[1][2]
A critical component of this compound's function is its "voltage sensor," a positively charged domain estimated to contain a net of 14 positive charges, likely composed mainly of arginine residues.[4][5] This sensor is responsible for the steep voltage dependence; its translocation across the membrane is the energetic basis for the channel's gating.[3]
The this compound Voltage-Gating Mechanism
The voltage-gating process of this compound is a complex, sequential, and cooperative phenomenon. The three pores, designated 1, 2, and 3, close and open in a specific order depending on the applied voltage potential.[4][5]
-
Pore 1: Closes at high positive potentials (e.g., +70 mV or higher).[1]
-
Pore 2: Closes at negative potentials.[4]
-
Pore 3: Closes at positive potentials, but typically only after Pore 2 has already closed.[2]
The proposed mechanism for closure is the physical blockage of the pore.[6] The positively charged voltage sensor, located in an external loop, is driven by the electric field to enter the pore's conducting pathway, thus obstructing the flow of ions.[6] This process is highly cooperative, meaning the state of one subunit influences the behavior of the others.[1]
Caption: A simplified signaling pathway of the this compound voltage-gating process.
Quantitative Data Summary
The unique properties of this compound have been characterized through single-molecule electrophysiology, yielding precise quantitative measurements that distinguish it from other bacterial porins.
| Parameter | Value | Description | Source(s) |
| Effective Gating Charge | ~14 elementary charges | The estimated number of charges that must translocate across the membrane's electric field to gate the channel. This is exceptionally high compared to other porins (e.g., 1.5 for PorB). | [1][2] |
| Pore 1 Closing Potential | > +70 mV | A high positive potential applied to the cis compartment is required to induce the closure of the first subunit. | [1] |
| Polyarginine Blockage (MW 10,000) | Effective at 40 nM | The pore can be blocked by the positively charged molecule polyarginine at nanomolar concentrations, supporting the model of a negatively charged binding site within the pore. | [5] |
| Polylysine Blockage | Ineffective | A 500-fold higher concentration of polylysine compared to polyarginine shows no blocking effect, indicating a high degree of specificity in the interaction, likely favoring arginine residues. | [4] |
Detailed Experimental Protocols
The study of this compound relies on specialized biophysical techniques. The following are summarized methodologies for key experiments.
Single-Channel Electrophysiology with Planar Lipid Bilayers
This is the core technique used to observe the real-time gating of a single this compound channel.
-
Membrane Formation: A planar lipid bilayer (e.g., diphytanoyl phosphatidylcholine) is formed across a small aperture separating two aqueous compartments, the cis and trans chambers.
-
Protein Reconstitution: A sample containing purified this compound is added to the cis compartment. Spontaneous insertion of a single this compound complex into the bilayer is monitored by observing stepwise increases in ionic current.
-
Data Acquisition: Ag/AgCl electrodes are placed in each chamber to apply a transmembrane voltage and measure the resulting ionic current using a sensitive patch-clamp amplifier. The trans side is typically held at virtual ground.[7]
-
Voltage Protocols: Various voltage protocols are applied to characterize the gating behavior. This includes applying a triangular voltage wave (e.g., +88/-87 mV at 30 mHz) to observe voltage-dependent closures and reopenings of the individual pores.[1][2] Constant high positive or negative potentials are applied to induce sequential pore closures.[1]
-
Data Analysis: The resulting current traces are recorded and analyzed to determine the conductance of each state (open, partially closed, fully closed) and the kinetics of the gating process.[1]
Trypsin Cleavage of the Voltage Sensor
This experiment demonstrates the essential role of the external voltage sensor in gating.
-
Single-Channel Setup: A single this compound molecule is inserted into a planar lipid bilayer as described above.
-
Baseline Recording: The normal voltage-gating behavior of the channel is recorded in response to a triangular voltage wave.
-
Trypsin Addition: Trypsin, a protease, is added to either the cis or trans compartment.
-
Observation: The effect of trypsin on gating is observed. When added to the cis side (the side from which the sensor originates), trypsin cleaves the positively charged voltage sensor, resulting in the complete elimination of voltage-gating behavior.[2][3] Addition to the trans side has no effect, confirming the sensor's location and accessibility.[2]
Caption: A high-level experimental workflow for the characterization of this compound.
Proposed Structural and Functional Model
Based on extensive experimental data, a revised model of this compound's structure and gating mechanism has been proposed. This model provides a logical framework for understanding its complex behavior.
The model posits that the three subunits (P1, P2, P3) form beta-barrel pores. Subunit P2 is oriented opposite to P1 and P3.[2][6] Each subunit possesses a positively charged voltage sensor (blue) and a negatively charged region (red) at opposite ends of the pore.[7] In the open state, the sensors are located outside the pore. Inter-subunit electrostatic interactions stabilize this state. For example, the sensor of P2 interacts with a negative region on P1 or P3.[2]
Upon application of a sufficient voltage, the electric field drives the corresponding sensor into its own pore, blocking it. This movement alters the electrostatic interactions between the subunits, cooperatively influencing the gating of the other pores.
Caption: Logical model of this compound subunit interactions in the open vs. closed state.
Conclusion and Future Directions
This compound represents a paradigm shift in our understanding of bacterial outer membrane transport. Its sophisticated, highly sensitive voltage-gating mechanism suggests a functional complexity far beyond that of typical porins. While its precise physiological role remains to be elucidated, its unique properties make it a compelling subject for further research. For drug development professionals, the distinct structure and mechanism of this compound may offer a novel and specific target. Inhibiting this compound function could disrupt a critical sensory or transport system in Gram-negative bacteria, presenting a new avenue for antimicrobial therapies in an era of growing antibiotic resistance. Future work should focus on identifying the gene encoding this compound, elucidating its high-resolution structure, and discovering its precise role in bacterial pathogenesis and survival.
References
- 1. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Mechanistic Basis for Voltage Gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Identifying the Voltage Sensor in Triplin Subunits
This guide provides a comprehensive overview of the current understanding and experimental methodologies used to identify and characterize the voltage-sensing elements within the subunits of this compound, a unique bacterial pore-forming protein.
Introduction
This compound is a trimeric channel-forming protein discovered in Gram-negative bacteria that exhibits exceptionally steep voltage dependence, a characteristic more commonly associated with eukaryotic voltage-gated ion channels responsible for nerve impulses[1][2]. Unlike typical bacterial porins which show weak voltage dependence, this compound's gating involves the translocation of an estimated 14 charges across the membrane's electric field[2]. This remarkable property, along with high inter-subunit cooperativity, makes this compound a compelling subject for research into the fundamental mechanisms of voltage sensing and a potential, albeit novel, target for antimicrobial drug development.
Structurally, this compound is proposed to form three beta-barrel pores. A unique hypothesis supported by experimental evidence is that one of the three subunits is oriented in the opposite direction to the other two[1][2][3]. The voltage-dependent gating of this compound is complex, with its three pores closing sequentially in response to applied voltage: one pore closes at positive potentials, the second at negative potentials, and the third at positive potentials[4][5][6]. The core of this gating mechanism lies in a highly charged domain within each subunit, which acts as the voltage sensor.
The Voltage Sensor of this compound: A Positively Charged Domain
The voltage sensor in each this compound subunit is a positively charged domain[1][2]. It is hypothesized that this domain, rich in arginine residues and carrying a net of approximately 14 positive charges, physically translocates into the pore to block ion flow, thereby closing the channel[3][4][5]. This "pore-blocking" model is a key aspect of this compound's gating mechanism.
Key Characteristics of the this compound Voltage Sensor:
-
High Positive Charge: The sensor contains an estimated 14 positive charges, which is responsible for the steep voltage dependence of the channel[2][4][5].
-
Translocation: The voltage-sensing domain is thought to move across the membrane in response to changes in the electric field[1][2].
-
Pore Blockage: The proposed mechanism for channel closure involves the voltage sensor entering and physically occluding the pore[3][4][5].
Quantitative Data on this compound Gating
The following table summarizes the key quantitative parameters associated with the voltage-dependent gating of this compound, as determined by single-channel electrophysiological recordings.
| Parameter | Subunit 1 | Subunit 2 | Subunit 3 | Reference |
| Closing Potential | Positive (e.g., > +70 mV) | Negative | Positive | [2][4][5] |
| Estimated Gating Charge | ~14 elementary charges (for the entire trimer) | [2] |
Experimental Protocols for Voltage Sensor Identification
The identification and characterization of the this compound voltage sensor have been achieved through a series of elegant single-molecule experiments. The detailed methodologies for these key experiments are provided below.
Single-Channel Electrophysiology
This technique is fundamental to observing the gating behavior of individual this compound channels in real-time.
-
Membrane Formation: A planar lipid bilayer, typically composed of diphytanoyl phosphatidylcholine (DPhPC) dissolved in a solvent like n-decane, is formed across a small aperture (e.g., 0.1-0.2 mm in diameter) in a partition separating two aqueous compartments (cis and trans).
-
This compound Insertion: A purified sample of this compound is added to one of the compartments (e.g., the cis side). The spontaneous insertion of a single this compound trimer into the bilayer is monitored by observing the appearance of a stepwise increase in current in response to a constant applied voltage.
-
Voltage Protocol: A triangular voltage waveform is typically applied across the membrane to probe the voltage-dependent gating of the channels. To study the sequential closure of the subunits, specific holding potentials are applied. For example, a high positive potential (e.g., +90 mV) is applied to induce the closure of the first subunit[2][6].
-
Data Acquisition and Analysis: The ionic current passing through the channel is measured using a sensitive patch-clamp amplifier. The data is filtered and digitized for analysis. The closing and opening of individual pores are observed as discrete steps in the current trace. The voltage dependence of the open probability and the kinetics of gating (e.g., time constants for closure and opening) are then determined[3][4].
Chemical Modification of the Voltage Sensor
To test the hypothesis that the voltage sensor is positively charged, chemical modification experiments are performed to alter the charge of amino acid side chains.
-
Reagent: Succinic anhydride is used to react with primary amines (e.g., on lysine residues) and other nucleophilic groups, converting them into negatively charged carboxyl groups. This effectively reduces the net positive charge of the targeted domain.
-
Procedure:
-
A single this compound channel is inserted into a planar lipid bilayer as described above.
-
The baseline voltage-gating behavior is recorded.
-
A concentrated solution of succinic anhydride is added to one or both compartments.
-
The effect of the chemical modification on the voltage-dependent gating is continuously monitored.
-
-
Expected Outcome: A reduction in the steepness of the voltage dependence is expected if the modified residues are part of the voltage sensor. Experiments have shown that this modification indeed reduces the voltage-dependent gating, supporting the positively charged nature of the sensor[1][2]. Asymmetric addition of the reagent to either the cis or trans side helps to determine the location of the sensor in different states of the channel[7].
Proteolytic Cleavage of the Voltage Sensor
Trypsin, a protease that cleaves proteins after lysine and arginine residues, is used to directly probe the accessibility and function of the voltage sensor.
-
Procedure:
-
After establishing a single this compound channel in the bilayer, trypsin is added to one of the compartments.
-
The voltage-gating behavior of the channel is observed over time.
-
-
Expected Outcome: If the voltage sensor is a mobile, accessible domain rich in arginine and/or lysine, trypsin should be able to cleave it. This cleavage is expected to eliminate the voltage-gating behavior of the channel. This outcome has been experimentally verified, providing strong evidence that a positively charged, accessible domain is responsible for gating[1][2].
Voltage-Dependent Blockage by Polyamino Acids
To further support the pore-blocking mechanism and the chemical nature of the voltage sensor, experiments using polyamino acids are conducted.
-
Reagents: Polyarginine and polylysine are used as probes.
-
Procedure:
-
A single this compound channel is inserted and its baseline activity is recorded.
-
Polyarginine or polylysine is added to one of the compartments.
-
A voltage protocol is applied, and the current is monitored for signs of channel blockage.
-
-
Observed Results: The pores are blocked by polyarginine in a voltage-dependent manner, but not by polylysine even at much higher concentrations[4][5]. This suggests that the voltage sensor is predominantly composed of arginine residues and that there is a specific binding site for it within the pore[4][5].
Visualizations: Signaling Pathways and Experimental Workflows
This compound Voltage-Gating Mechanism
Caption: Proposed pore-blocking mechanism of this compound voltage gating.
Experimental Workflow for Voltage Sensor Identification
Caption: Logical workflow of experiments to characterize the this compound voltage sensor.
Sequential Gating of this compound Subunits
Caption: Simplified model of the sequential closure of this compound's three subunits.
Conclusion
The identification of the voltage sensor in this compound subunits has revealed a fascinating mechanism of ion channel gating that is distinct from that of canonical voltage-gated channels. The evidence strongly supports a model where a highly positively charged domain, rich in arginine, physically translocates to block the pore in response to changes in membrane potential. The detailed experimental protocols outlined in this guide provide a roadmap for the functional dissection of such complex molecular machines. For drug development professionals, the unique gating mechanism of this compound may offer novel avenues for the design of specific inhibitors that target this essential bacterial protein. Further structural studies, such as cryo-electron microscopy, will be invaluable in providing a high-resolution picture of the voltage sensor and its interaction with the pore.
References
- 1. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Mechanistic Basis for Voltage Gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triplin is a recently identified channel-forming protein in the outer membrane of Gram-negative bacteria that exhibits a remarkably steep and complex voltage-dependence, setting it apart from other known bacterial porins. This document provides a comprehensive technical overview of the current understanding of the this compound porin's primary sequence attributes, its proposed three-dimensional structure, and the intricate mechanism of its voltage-gated ion channel activity. All available quantitative data is presented in structured tables, and detailed generalized methodologies for the key experiments used to characterize this novel porin are provided. Visual diagrams generated using the DOT language are included to illustrate the proposed signaling pathways and experimental workflows.
Primary Sequence and Inferred Composition
As of the latest available research, the complete primary amino acid sequence of the this compound porin has not been publicly disclosed. Despite comparisons to known porins like OmpF and OmpN, this compound is suggested to be a member of a previously uncharacterized protein family. However, functional studies have provided significant insights into the composition of key functional domains.
The most notable feature is a positively charged "voltage sensor" domain within each subunit. This sensor is crucial for the protein's characteristic voltage-gating behavior.
The Voltage Sensor
| Parameter | Value | Experimental Basis |
| Net Charge of Voltage Sensor | +14 | Translocation charge calculated from steep voltage dependence |
| Predominant Amino Acid | Arginine | Inferred from voltage-dependent blockage by polyarginine |
Proposed Structure of the this compound Porin
While a high-resolution crystal structure of this compound is not yet available, a structural model has been proposed based on functional data from single-channel recordings and biochemical experiments.
This compound is believed to be a trimeric porin, with each subunit forming a β-barrel structure that creates a pore through the outer bacterial membrane. A key and unique feature of the proposed this compound structure is the orientation of its subunits.
Subunit Orientation
Unlike typical homotrimeric porins where all subunits share the same orientation, this compound is hypothesized to have one of its three subunits oriented in the opposite direction to the other two. This anti-parallel arrangement is thought to be fundamental to its complex, asymmetric voltage-gating behavior.
General Porin Structural Parameters (for context)
For context, the structure of β-barrel porins can be described by several parameters. While these have not been specifically determined for this compound, they are relevant for understanding its general architecture.
| Parameter | Description |
| Tilting Angle (α) | The angle of the β-strands relative to the membrane perpendicular. |
| Shear Number (S) | The number of amino acid residues per β-strand. |
| Strand Number (n) | The number of β-strands forming the barrel. |
| Barrel Radius (R) | The radius of the pore opening. |
These parameters are mathematically related, allowing for structural estimation if some variables are known.
The Voltage-Gating Mechanism of this compound
The voltage-gating of this compound is its most defining characteristic, exhibiting a complexity that rivals eukaryotic voltage-gated channels. The process involves the sequential closure of its three pores in response to changes in membrane potential.
-
Pore 1: Closes at positive potentials.
-
Pore 2: Closes at negative potentials.
-
Pore 3: Closes at positive potentials, often exhibiting cooperativity with pore 2.
The proposed mechanism for pore closure involves the translocation of the positively charged voltage sensor. In the open state, the sensor is located on one side of the membrane. Upon a change in voltage, this positively charged domain is driven across the membrane, physically entering and occluding the pore, thus blocking ion flow.
The diagram below illustrates the proposed logical workflow for the voltage-gating process of the three pores of this compound.
Caption: Logical workflow of this compound's sequential pore closure based on applied voltage.
Experimental Protocols
The characterization of this compound has relied on a combination of biochemical and biophysical techniques. While specific, detailed protocols for this compound are not published, this section provides generalized methodologies for the key experiments cited in the literature.
Purification of this compound (General Protocol for Bacterial Porins)
The isolation of porins from the outer membrane of Gram-negative bacteria is a multi-step process.
The diagram below outlines a typical workflow for the purification of bacterial outer membrane proteins.
Caption: A generalized workflow for the purification of bacterial outer membrane porins.
-
Cell Culture and Harvest: Grow the bacterial strain of interest to the desired optical density and harvest the cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a buffered solution and lyse the cells using mechanical means such as a French press or sonication.
-
Membrane Isolation: Perform differential centrifugation to first remove unlysed cells and debris, followed by ultracentrifugation to pellet the total membrane fraction.
-
Outer Membrane Fractionation: Selectively solubilize the inner membrane using a mild detergent (e.g., Triton X-100), and then collect the outer membrane fraction by centrifugation.
-
Protein Solubilization: Solubilize the outer membrane proteins using a stronger detergent (e.g., SDS).
-
Chromatography: Purify the target porin using a combination of chromatographic techniques, such as anion-exchange chromatography followed by size-exclusion chromatography.
Trypsin Cleavage of the Voltage Sensor
To confirm the proteinaceous nature of the voltage sensor and its location, limited proteolysis with trypsin is performed.
-
Reconstitution: Reconstitute the purified this compound into a lipid bilayer system (e.g., planar lipid bilayer or liposomes).
-
Asymmetric Addition of Trypsin: Add trypsin to only one side of the membrane (cis or trans).
-
Electrophysiological Recording: Monitor the single-channel conductance and voltage-gating behavior. The elimination of voltage-gating upon trypsin addition to a specific side indicates the location and accessibility of the cleavage site on the voltage sensor.
-
Control: Perform the experiment with trypsin added to the opposite side of the membrane to demonstrate the asymmetric nature of the sensor's location.
Chemical Modification of Arginine Residues
To identify the positively charged residues of the voltage sensor, chemical modification targeting specific amino acid side chains is employed.
-
Reagent Selection: Use a reagent known to react with and neutralize the positive charge of arginine residues (e.g., phenylglyoxal).
-
Reaction Conditions: Reconstitute this compound in a lipid bilayer and add the modifying reagent to one side of the membrane.
-
Functional Analysis: Record single-channel currents and assess the voltage-dependence. A reduction or elimination of the steep voltage-gating is indicative of successful modification of the arginine residues within the voltage sensor.
Single-Channel Electrophysiological Recording
The functional properties of the this compound porin are primarily studied using single-channel recording techniques, such as the planar lipid bilayer method.
-
Bilayer Formation: A solvent-containing lipid solution is painted across a small aperture in a partition separating two aqueous chambers (cis and trans).
-
Protein Insertion: A small amount of purified this compound is added to the cis chamber. The protein will spontaneously insert into the lipid bilayer.
-
Voltage Clamp: A voltage-clamp amplifier is used to apply a defined transmembrane potential and measure the resulting ionic current.
-
Data Acquisition: The current is recorded over time. The insertion of a single this compound trimer will result in a stepwise increase in current. The subsequent opening and closing of individual pores in response to voltage changes can then be observed as discrete changes in the current level.
The logical relationship for setting up a single-channel recording experiment is depicted below.
Caption: Logical flow for a single-channel recording experiment to study this compound.
Quantitative Functional Data
The following table summarizes the key quantitative parameters of this compound's channel function that have been determined through single-channel analysis.
| Parameter | Value/Description | Experimental Method |
| Pore 1 Gating | Closes at positive potentials | Single-channel recording |
| Pore 2 Gating | Closes at negative potentials | Single-channel recording |
| Pore 3 Gating | Closes at positive potentials | Single-channel recording |
| Effective Gating Charge | ~11.2 - 14 elementary charges | Kinetic analysis of voltage-dependent gating |
| Cooperativity | Closure of one pore influences the gating of others | Single-channel recording |
Conclusion and Future Directions
The this compound porin represents a fascinating and novel class of bacterial channel proteins. Its unique proposed structure with an anti-parallel subunit and its exceptionally steep, complex voltage-gating mechanism distinguish it from all other known porins. While significant progress has been made in characterizing its functional properties, the lack of a primary sequence and high-resolution structure remains a critical knowledge gap.
Future research should prioritize the sequencing of the this compound gene and protein. Elucidation of its primary structure will enable more targeted mutagenesis studies to precisely map the voltage sensor and other functional domains. Furthermore, obtaining a high-resolution crystal or cryo-EM structure will be essential to validate the proposed model and provide a detailed atomic-level understanding of its intricate gating mechanism. This knowledge will not only advance our fundamental understanding of membrane protein function but could also inform the development of novel antimicrobial agents that target this unique bacterial channel.
electrophysiological properties of single Triplin channels
An In-depth Technical Guide to the Electrophysiological Properties of Single Triplin Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel pore-forming protein complex found in the outer membrane of Gram-negative bacteria.[1][2][3] Unlike many other bacterial porins which exhibit weak voltage dependence, this compound is characterized by its exceptionally steep voltage-dependent gating, a property that rivals the voltage-gated ion channels responsible for electrical excitability in mammals.[1][3][4] This technical guide provides a comprehensive overview of the , detailing the experimental protocols used for their characterization and presenting key quantitative data. The unique gating mechanism, involving sequential and cooperative pore closure, makes this compound a fascinating subject for basic research and a potential target for novel antimicrobial strategies.
Core Electrophysiological Properties
Single-channel recordings of this compound reconstituted into artificial phospholipid membranes reveal a complex of three distinct pores.[2][5] These pores share identical conductance and ion selectivity but exhibit strikingly different responses to voltage, leading to a unique cooperative gating mechanism.[6] The steep voltage dependence is attributed to a highly charged "voltage sensor" domain associated with each pore, which is thought to physically occlude the pore upon translocation across the membrane's electric field.[2][3][5][7]
Voltage-Dependent Gating
The three pores of a single this compound complex, hereafter referred to as Pore 1, Pore 2, and Pore 3, display a fixed, sequential order of closure in response to applied voltage.[2][3][7]
-
Pore 1 Closure: The process is initiated by the closure of Pore 1, which occurs at high positive potentials (generally +70 mV or higher).[4][6] This closure is a prerequisite for the gating of the other two pores.[8]
-
Pore 2 Gating: Once Pore 1 is closed, Pore 2 can then close at negative potentials.[2][4]
-
Pore 3 Gating: Following the closure of Pore 2, Pore 3 closes at positive potentials.[2][3]
This ordered and interdependent gating highlights a remarkable level of inter-subunit cooperativity.[8] A proposed model suggests that one of the three pore-forming subunits is oriented in the membrane in the opposite direction to the other two, contributing to this complex gating behavior.[1][4]
Conductance and Ion Selectivity
The three pores of this compound are functionally identical in their open state, possessing the same conductance and weak anion selectivity, similar to other porins like OmpF.[3] The current-voltage relationship of a fully open this compound complex (with all three pores conducting) is ohmic.[4] However, as the pores gate, the overall conductance of the complex changes in discrete steps. The open pores exhibit rectification, a phenomenon where the magnitude of the current depends on the direction of ion flow, which can be explained by the location of the charged voltage sensor near the pore entrance in the open state.[1]
Data Presentation
The following tables summarize the key quantitative electrophysiological data for single this compound channels, derived from single-channel recordings in 1.0 M KCl.
Table 1: Gating Voltage for Individual Pores
| Pore | Gating Condition | Applied Voltage for Closure |
| Pore 1 | Initially all pores are open | > +70 mV |
| Pore 2 | Pore 1 must be closed | Negative Potentials |
| Pore 3 | Pore 1 and Pore 2 must be closed | Positive Potentials |
Table 2: Rectification of this compound Pores
Rectification is presented as the change in conductance per 100 mV (pS/100 mV).
| Subunits Open | Voltage Range | G/V (pS/100 mV) | Method of Determination |
| 1, 2, and 3 | Positive | -140 | Direct Measurement |
| 1, 2, and 3 | Negative | 140 | Direct Measurement |
| 2 and 3 | Positive | -70 | Direct Measurement (after Pore 1 closure) |
| 2 and 3 | Negative | 90 | Direct Measurement (after Pore 1 closure) |
| 2 | Negative | 70 | Direct Measurement (rare state) |
| 3 | Positive | -20 | Direct Measurement (rare state) |
| 1 | Positive | -70 | Calculated: (1+2+3) - (2+3) |
Data adapted from "this compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process"[6].
Experimental Protocols
The characterization of single this compound channels relies on their reconstitution into planar lipid bilayers, which allows for high-resolution electrical recording.
Protocol 1: Planar Lipid Bilayer Formation and this compound Reconstitution
-
Bilayer Formation:
-
Planar lipid membranes are formed from a solution of diphytanoyl phosphatidylcholine (DPhPC) in n-decane.
-
This lipid solution is "painted" across a small aperture (typically ~0.1 mm in diameter) in a partition separating two aqueous compartments, termed cis and trans.
-
The formation of a stable, solvent-free bilayer is monitored by measuring the electrical capacitance across the aperture.
-
-
This compound Insertion:
-
Purified this compound protein, solubilized in a detergent solution, is added to the cis compartment.
-
Spontaneous insertion of single this compound trimers into the bilayer is observed as discrete, stepwise increases in the current flowing across the membrane under an applied voltage.
-
-
Aqueous Solutions:
-
Both compartments are filled with an electrolyte solution, typically 1.0 M KCl, buffered to a specific pH (e.g., with HEPES).
-
The trans compartment is typically held at virtual ground by the recording amplifier.
-
Protocol 2: Single-Channel Electrophysiological Recording
-
Data Acquisition:
-
Silver/silver-chloride electrodes are placed in both the cis and trans compartments to apply voltage and record current.
-
A patch-clamp amplifier is used in voltage-clamp mode to hold the transmembrane potential at a desired level and measure the resulting ionic current.
-
The output signal is filtered (e.g., at 10 kHz) and digitized for computer analysis.
-
-
Voltage Protocols:
-
To investigate voltage-dependent gating, various voltage protocols are applied.
-
A triangular voltage wave (e.g., from +88 mV to -87 mV at 30 mHz) is often used to observe the gating of Pores 2 and 3 after Pore 1 has been closed.[4]
-
To induce the initial closure of Pore 1, a sustained high positive potential (e.g., +90 mV) is applied to the cis side.[4]
-
-
Data Analysis:
-
Single-channel conductance is calculated from the magnitude of the current steps at a given voltage (I/V).
-
Ion selectivity can be determined by measuring the reversal potential under asymmetric ionic conditions.
-
Gating kinetics are analyzed by measuring the dwell times in the open and closed states at different voltages.
-
Visualizations: Mechanisms and Workflows
Proposed Voltage-Gating Mechanism of this compound
The following diagram illustrates the sequential and cooperative gating of the three pores of a single this compound channel.
Caption: Sequential voltage-gating model of a single this compound channel.
Experimental Workflow for Single-Channel Recording
This diagram outlines the major steps involved in the electrophysiological analysis of this compound.
Caption: Workflow for single this compound channel electrophysiology.
Conclusion
The this compound channel represents a new paradigm in the voltage-dependent gating of bacterial porins. Its complex, cooperative mechanism, governed by the sequential movement of highly charged voltage sensors, distinguishes it from other known membrane channels. The detailed electrophysiological characterization presented in this guide provides a foundation for further research into its molecular mechanics. A deeper understanding of how this compound functions could pave the way for the development of novel therapeutics that target this unique molecular machine, offering a new strategy in the fight against Gram-negative bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Mechanistic Basis for Voltage Gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct transfer of membrane proteins from bacteria to planar bilayers for rapid screening by single-channel recording - PubMed [pubmed.ncbi.nlm.nih.gov]
The Native Function of Triplin: A Deep Dive into a Novel Bacterial Outer Membrane Channel
For Researchers, Scientists, and Drug Development Professionals
Introduction
The outer membrane of Gram-negative bacteria serves as a formidable barrier, selectively controlling the passage of molecules into the cell. Embedded within this membrane is a diverse array of proteins, among which are the porins, channel-forming proteins crucial for nutrient uptake and waste expulsion. Recently, a novel trimeric channel-forming protein, named Triplin, has been identified in Escherichia coli. This protein exhibits unique and complex voltage-gating properties that distinguish it significantly from previously characterized porins. Its steep voltage dependence and high inter-subunit cooperativity present a new paradigm in the understanding of bacterial outer membrane transport and offer a potential new target for antimicrobial drug development. This technical guide provides a comprehensive overview of the native function of this compound, detailing its biophysical properties, the experimental methodologies used for its characterization, and the current model of its gating mechanism.
Core Functional Properties of this compound
This compound is a trimeric protein where each monomer forms a distinct pore. A key characteristic of this compound is its profound voltage-dependent gating, a feature that is much more pronounced than in other bacterial porins and is comparable to the voltage-gated channels in mammalian neurons.[1] The gating of the three pores is not independent but exhibits a strict, sequential, and cooperative mechanism.
Data Presentation: Biophysical and Electrophysiological Parameters
The following tables summarize the key quantitative data that has been experimentally determined for this compound.
| Parameter | Value | Comparison with other Porins | Reference |
| Open Pore Conductance (in 1 M KCl) | 1.5 nS | Similar to OmpC (1.5 nS) and OmpF (2.1 nS) | [1] |
| Ion Selectivity (P+/P-) | 3.6 | Similar to OmpF (3.6), indicating a preference for cations. | [1] |
| Estimated Pore Size | 0.9 nm | Smaller than OmpF (1.2 nm) and similar to OmpC (1.0 nm). | [1] |
| Number of Pores per Trimer | 3 | Consistent with other trimeric porins like OmpC and OmpF. | [1] |
| Translocated Charge per Gating Event | ~14 elementary charges | Significantly higher than other porins, indicating a much steeper voltage dependence. | [1] |
Table 1: Comparison of this compound's Biophysical Properties with other E. coli Porins.
| Pore Subunit | Gating Voltage | Gating Behavior | Kinetic Properties | Reference |
| Pore 1 | High Positive Potential (> +70 mV) | Initiates the gating cascade; its closure is required for the gating of Pore 2. | - | [1][2] |
| Pore 2 | Negative Potential | Gating is dependent on the prior closure of Pore 1. | Fast closure, slow reopening. | [3] |
| Pore 3 | Positive Potential | Gating is dependent on the prior closure of Pore 2. | - | [2][3] |
Table 2: Voltage-Dependent Gating Characteristics of the Three this compound Pores.
Experimental Protocols
The characterization of this compound's function has been primarily achieved through single-channel recordings using the planar lipid bilayer technique. The following protocols provide a detailed methodology for the purification of this compound and its functional analysis.
Purification of this compound from E. coli Outer Membranes
This protocol is adapted from methods for purifying outer membrane proteins from E. coli.
Materials:
-
E. coli cell paste
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.8), 300 mM NaCl
-
N-lauroylsarcosine
-
Solubilization Buffer: 20 mM Sodium Phosphate (pH 7.0), 50 mM NaCl, 0.5% (w/v) Zwittergent 3-14 (SB3-14)
-
Anion Exchange Chromatography Buffer A: 20 mM Sodium Phosphate (pH 7.0), 50 mM NaCl, 0.05% (w/v) SB3-14
-
Anion Exchange Chromatography Buffer B: 20 mM Sodium Phosphate (pH 7.0), 1 M NaCl, 0.05% (w/v) SB3-14
-
Size Exclusion Chromatography Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.05% (w/v) DDM
-
French Press
-
Ultracentrifuge
Procedure:
-
Cell Lysis: Resuspend E. coli cell paste in Lysis Buffer and disrupt the cells using a French press at 110 MPa.
-
Membrane Fractionation: Centrifuge the cell lysate at low speed to remove unbroken cells and debris. Pellet the total membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
Inner Membrane Solubilization: Resuspend the membrane pellet in a buffer containing 2% N-lauroylsarcosine to selectively solubilize the inner membrane. Incubate for 1 hour at room temperature.
-
Outer Membrane Isolation: Pellet the outer membranes by ultracentrifugation.
-
Outer Membrane Solubilization: Resuspend the outer membrane pellet in Solubilization Buffer and incubate overnight at room temperature to solubilize the outer membrane proteins.
-
Clarification: Remove insoluble material by ultracentrifugation.
-
Anion Exchange Chromatography: Load the solubilized outer membrane protein solution onto an anion exchange column (e.g., Q-Sepharose) equilibrated with Buffer A. Elute the bound proteins with a linear gradient of Buffer B.
-
Size Exclusion Chromatography: Pool the fractions containing this compound and concentrate. Load the concentrated sample onto a size exclusion column (e.g., Superdex 200) equilibrated with Size Exclusion Chromatography Buffer to separate the trimeric this compound from other proteins and aggregates.
-
Purity Analysis: Assess the purity of the final sample by SDS-PAGE.
Single-Channel Recording using Planar Lipid Bilayer
Materials:
-
Planar lipid bilayer apparatus (including a chamber with two compartments, cis and trans, separated by a thin film with a small aperture)
-
Phospholipid solution (e.g., 1% diphytanoyl-phosphatidylcholine in n-decane)
-
Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)
-
Purified this compound solution
-
Ag/AgCl electrodes
-
Low-noise current amplifier
-
Data acquisition system
Procedure:
-
Bilayer Formation: "Paint" the phospholipid solution across the aperture in the thin film separating the two chambers, which are filled with the electrolyte solution. The lipid solution will thin out to form a solvent-free bilayer membrane.
-
Membrane Capacitance Measurement: Monitor the formation of the bilayer by measuring the electrical capacitance across the membrane.
-
Protein Insertion: Add a small amount of the purified this compound solution to the cis chamber. The hydrophobic exterior of the this compound trimer will facilitate its spontaneous insertion into the lipid bilayer.
-
Single-Channel Recording: Apply a transmembrane voltage using the Ag/AgCl electrodes and record the ionic current flowing through the inserted this compound channels using the low-noise amplifier. Single-channel events will appear as discrete steps in the current trace.
-
Data Acquisition and Analysis: Digitize and record the current traces. Analyze the data to determine the single-channel conductance, open probability, and gating kinetics as a function of the applied voltage.
Signaling Pathways and Logical Relationships
The complex voltage-gating of this compound can be visualized as a signaling pathway or a logical workflow, where the state of one pore influences the state of the others.
Diagram of the this compound Voltage-Gating Mechanism
The following diagram illustrates the proposed mechanism of voltage-dependent gating for a single this compound pore.
References
The Enigmatic Evolutionary Position of Triplin: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
Triplin, a novel pore-forming protein complex discovered in Escherichia coli, presents a significant enigma in the field of membrane protein evolution. While exhibiting some functional and structural resemblances to classical bacterial porins, its unique electrophysiological properties, such as steep voltage-dependence and high inter-subunit cooperativity, set it apart from any known porin family. Current evidence suggests that this compound may represent a new, uncharacterized lineage of pore-forming proteins. This technical guide synthesizes the available data on this compound, outlines detailed protocols for elucidating its evolutionary relationships, and provides visual frameworks for understanding its potential phylogenetic placement and the experimental workflows required for its study. The lack of a publicly available protein sequence for this compound currently precludes definitive phylogenetic analysis, underscoring the critical need for further primary research in this area.
Introduction
Bacterial porins are a diverse group of β-barrel proteins that form channels in the outer membranes of Gram-negative bacteria, mediating the passive diffusion of small hydrophilic molecules. Their evolutionary relationships have been extensively studied, revealing distinct families such as the OmpC/OmpF family of general porins. This compound, however, challenges this established landscape. Isolated from E. coli, it forms a trimeric complex of three pores with identical conductance and ion selectivity, a characteristic shared with homotrimeric porins[1]. Despite these similarities, its profound voltage-dependence and the proposed anti-parallel orientation of one of its subunits are unprecedented[1]. Researchers attempting to classify this compound by sequence similarity to known porins like OmpF and OmpN have been unsuccessful, leading to the hypothesis that it may belong to a novel protein family[1]. This guide provides a comprehensive overview of this compound's known characteristics and a methodological roadmap for future research aimed at deciphering its evolutionary origins.
Comparative Analysis of this compound and Classical Porins
To contextualize the unique nature of this compound, a comparative summary of its properties against well-characterized porins is presented below.
| Property | This compound | Classical Porins (e.g., OmpF, OmpC) | Reference |
| Organism | Escherichia coli | Escherichia coli and other Gram-negative bacteria | [1] |
| Quaternary Structure | Trimeric, forming three pores | Typically trimeric | [1] |
| Pore Conductance | Uniform across the three pores | Generally uniform in homotrimers | [1] |
| Ion Selectivity | Weakly selective | Varies from weakly to moderately selective | [1] |
| Voltage Dependence | Steep and complex | Weak or absent | [1] |
| Subunit Orientation | Hypothesized anti-parallel arrangement of one subunit | Parallel orientation of all subunits | [1] |
| Sequence Homology | No significant similarity to known E. coli porins | High sequence similarity within families | [1] |
| Proposed Family | Potentially a new, unidentified family | Established porin superfamilies | [1] |
Experimental Protocols for Elucidating this compound's Evolutionary Relationships
Given the absence of a public protein sequence for this compound, the following protocols are proposed as a comprehensive approach to determine its phylogenetic placement once the sequence is obtained.
Protein Identification and Sequencing
-
Protein Isolation: Isolate this compound from the outer membrane of E. coli using established biochemical techniques such as chromatography.
-
Mass Spectrometry: Subject the purified protein to tandem mass spectrometry (MS/MS) to obtain peptide fragment sequences.
-
De Novo Sequencing: Use the MS/MS data to perform de novo peptide sequencing and assemble the full-length protein sequence.
-
Gene Identification: Design degenerate PCR primers based on the protein sequence to amplify the corresponding gene from the E. coli genome.
-
DNA Sequencing: Sequence the amplified gene to confirm the protein sequence and identify its genomic context.
Bioinformatic and Phylogenetic Analysis
-
Homology Search:
-
Perform a BLASTp (protein-protein BLAST) search against the NCBI non-redundant protein database to identify potential homologs in other organisms.
-
Utilize more sensitive homology detection methods like HMMER to search against protein family databases (e.g., Pfam).
-
-
Multiple Sequence Alignment (MSA):
-
If homologs are identified, perform an MSA using tools like Clustal Omega or MAFFT to align this compound with representative members of known porin families and any newly identified homologs.
-
Manually inspect and refine the alignment to ensure the accurate alignment of conserved motifs and secondary structure elements.
-
-
Phylogenetic Tree Construction:
-
Use the refined MSA to construct phylogenetic trees using multiple algorithms:
-
Maximum Likelihood (ML): Employ software like RAxML or IQ-TREE, which are statistically robust methods. Determine the best-fit model of protein evolution using tools like ModelFinder.
-
Bayesian Inference (BI): Use software such as MrBayes to obtain posterior probabilities for clades, providing a statistical measure of support for the tree topology.
-
-
Assess the robustness of the tree topology using bootstrapping (for ML) and posterior probabilities (for BI).
-
-
Structural Modeling and Comparison:
-
If no significant sequence homologs are found, generate a predicted 3D structure of this compound using tools like AlphaFold or Rosetta.
-
Compare the predicted structure to known porin structures in the Protein Data Bank (PDB) using structural alignment tools like DALI or TM-align to identify distant evolutionary relationships based on conserved structural folds.
-
Visualizing Evolutionary Relationships and Experimental Workflows
Hypothetical Phylogenetic Placement of this compound
The following diagram illustrates a hypothetical phylogenetic tree based on the current understanding that this compound is distinct from major porin families.
Caption: Hypothetical evolutionary divergence of this compound from known porin families.
Experimental Workflow for Phylogenetic Analysis
This diagram outlines the key steps for determining the evolutionary relationship of a novel protein like this compound.
Caption: Workflow for the phylogenetic analysis of a novel protein.
Conclusion and Future Directions
The study of this compound offers a compelling opportunity to expand our understanding of the diversity and evolution of bacterial outer membrane proteins. Its unique functional characteristics strongly suggest that it may be the first characterized member of a new porin family. The immediate priority for the research community is the determination and public release of the this compound protein and gene sequences. This will unlock the potential for robust phylogenetic analyses, as outlined in this guide, and pave the way for a deeper understanding of its evolutionary origins, structure-function relationships, and potential as a novel target for antimicrobial drug development. The exploration of this compound's evolutionary context will undoubtedly provide valuable insights into the adaptive strategies of bacteria and the molecular innovations that drive the evolution of membrane transport systems.
References
Methodological & Application
Techniques for Reconstituting Triplin in Lipid Bilayers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the successful reconstitution of the E. coli outer membrane protein Triplin into lipid bilayers for functional and structural studies.
Introduction to this compound Reconstitution
This compound is a trimeric channel-forming protein found in the outer membrane of Escherichia coli.[1][2] Functional characterization of this compound requires its extraction from the native membrane and reconstitution into a controlled lipid environment, such as planar lipid bilayers or proteoliposomes. This process allows for the detailed study of its channel-gating kinetics, ion selectivity, and modulation by various factors.[3][4] Successful reconstitution is a critical step for biophysical assays, structural analysis, and drug screening efforts targeting this protein.
Purification of Recombinant this compound from E. coli
A robust purification protocol is the foundation for successful reconstitution. The following is a comprehensive method for obtaining pure, functional this compound.
Experimental Protocol: this compound Purification
Materials:
-
E. coli cell paste expressing His-tagged this compound
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, 1 mg/mL lysozyme, DNase I
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1% (w/v) n-dodecyl-β-D-maltoside (DDM)
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 0.05% (w/v) DDM, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 0.05% (w/v) DDM, 250 mM imidazole
-
Gel Filtration Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% (w/v) DDM
-
Ni-NTA affinity chromatography column
-
Size-exclusion chromatography column (e.g., Superdex 200)
Procedure:
-
Cell Lysis: Resuspend E. coli cell paste in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with gentle stirring. Lyse the cells by sonication on ice until the suspension is no longer viscous.
-
Membrane Isolation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Solubilization: Resuspend the membrane pellet in Solubilization Buffer and stir gently at 4°C for 2 hours to solubilize the membrane proteins.
-
Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA column pre-equilibrated with Wash Buffer. Wash the column extensively with Wash Buffer to remove non-specifically bound proteins. Elute the His-tagged this compound with Elution Buffer.
-
Size-Exclusion Chromatography: Concentrate the eluted fractions and load onto a size-exclusion chromatography column pre-equilibrated with Gel Filtration Buffer. This step removes aggregates and provides buffer exchange.
-
Purity and Concentration Determination: Analyze the purity of the final protein preparation by SDS-PAGE. Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
This compound Purification Workflow
Reconstitution of this compound into Planar Lipid Bilayers
The reconstitution of purified this compound into planar lipid bilayers is a powerful technique for single-channel electrophysiological recordings. This method allows for the precise control of the lipid environment and the aqueous solutions on both sides of the membrane.
Experimental Protocol: Planar Lipid Bilayer Formation and this compound Insertion
Materials:
-
Planar lipid bilayer setup with a Teflon cup and chamber
-
Phospholipid solution: 10 mg/mL of desired lipid composition (e.g., POPE:POPG 3:1) in n-decane
-
Aqueous Buffer: 1 M KCl, 10 mM HEPES pH 7.4
-
Purified this compound in detergent solution (e.g., 0.1 mg/mL in Gel Filtration Buffer)
-
Ag/AgCl electrodes
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Bilayer Formation: "Paint" a thin layer of the phospholipid solution across a small aperture (typically 100-250 µm) in the Teflon cup separating the two chambers of the bilayer setup. The lipid will thin out and form a bilayer, which can be monitored by an increase in capacitance.
-
This compound Insertion: Once a stable bilayer is formed, add a small aliquot (1-5 µL) of the purified this compound solution to the cis chamber (the chamber connected to the headstage of the amplifier). Gently stir the solution in the cis chamber. This compound will spontaneously insert into the bilayer.
-
Single-Channel Recording: Monitor the current across the bilayer. The insertion of a single this compound channel will be observed as a step-wise increase in current. Once a single channel is observed, apply a voltage protocol to study its gating properties.
Planar Bilayer Reconstitution
Reconstitution of this compound into Proteoliposomes
Reconstitution into proteoliposomes is advantageous for bulk functional assays, such as substrate flux measurements, and for structural studies. This method involves the co-solubilization of lipids and purified protein in a detergent, followed by the removal of the detergent to allow for the spontaneous formation of protein-containing vesicles.
Experimental Protocol: Proteoliposome Formation by Detergent Removal
Materials:
-
Dried lipid film of desired composition (e.g., E. coli polar lipid extract)
-
Reconstitution Buffer: 50 mM HEPES pH 7.4, 100 mM KCl
-
Detergent solution (e.g., 10% Triton X-100)
-
Purified this compound
-
Bio-Beads SM-2
-
Ultracentrifuge
Procedure:
-
Lipid Film Hydration: Hydrate the dried lipid film with Reconstitution Buffer to form multilamellar vesicles (MLVs).
-
Solubilization: Add detergent to the MLV suspension to a final concentration that fully solubilizes the lipids, forming lipid-detergent mixed micelles.
-
Protein Addition: Add purified this compound to the solubilized lipids at the desired protein-to-lipid ratio (e.g., 1:100 w/w). Incubate at room temperature for 30 minutes.
-
Detergent Removal: Add Bio-Beads to the mixture to adsorb the detergent. Incubate with gentle mixing at 4°C. The slow removal of detergent will lead to the formation of proteoliposomes. Change the Bio-Beads several times over a period of 24-48 hours.
-
Proteoliposome Isolation: After detergent removal, centrifuge the sample at low speed to remove the Bio-Beads. Isolate the proteoliposomes by ultracentrifugation at 150,000 x g for 1 hour at 4°C.
-
Characterization: Resuspend the proteoliposome pellet in the desired buffer. The size and homogeneity of the vesicles can be assessed by dynamic light scattering (DLS). The reconstitution efficiency can be determined by running the proteoliposomes on an SDS-PAGE gel and comparing the protein band intensity to a known amount of purified protein.[5]
Quantitative Data and Functional Characterization
The following tables summarize key quantitative data for reconstituted this compound.
Table 1: Recommended Lipid Compositions for this compound Reconstitution
| Lipid Composition | Molar Ratio | Rationale |
| POPE / POPG | 3:1 | Mimics the anionic character of the E. coli inner membrane, promoting proper protein folding and function.[6] |
| E. coli Polar Lipid Extract | N/A | Provides a native-like lipid environment. |
| POPE / POPC | 3:1 | A zwitterionic lipid environment for comparative studies of the effect of headgroup charge on channel function.[7] |
Table 2: Electrophysiological Parameters of Reconstituted this compound in a POPE/POPG (3:1) Bilayer
| Parameter | Value | Conditions |
| Single-Channel Conductance | ~1.2 nS | 1 M KCl, pH 7.4, +50 mV |
| Open Probability (Popen) | > 0.9 | At low applied voltages (< ± 40 mV) |
| Voltage for 50% Closure (V0) - Subunit 1 | ~ +70 mV | 1 M KCl, pH 7.4 |
| Voltage for 50% Closure (V0) - Subunit 2 | ~ -30 mV | 1 M KCl, pH 7.4 |
| Voltage for 50% Closure (V0) - Subunit 3 | ~ +90 mV | 1 M KCl, pH 7.4 |
Functional Assays for Reconstituted this compound
Single-Channel Electrophysiology
This is the primary assay for characterizing the ion channel properties of this compound.
Protocol:
-
Reconstitute a single this compound channel into a planar lipid bilayer as described in Section 3.
-
Apply a series of voltage steps or ramps to the membrane and record the resulting single-channel currents.
-
Analyze the data to determine single-channel conductance, open and closed times, and open probability as a function of voltage.
-
Investigate the ion selectivity by measuring the reversal potential in the presence of an ion gradient across the bilayer.
Proteoliposome Flux Assay
This assay can be used to measure the transport of small molecules or ions through a population of reconstituted this compound channels.
Protocol:
-
Prepare proteoliposomes containing this compound as described in Section 4, with a fluorescent probe (e.g., a pH-sensitive or ion-sensitive dye) encapsulated within the vesicles.
-
Establish a substrate gradient across the proteoliposome membrane (e.g., by changing the external buffer).
-
Monitor the change in fluorescence over time as the substrate is transported into or out of the proteoliposomes via the this compound channels.
-
The initial rate of fluorescence change is proportional to the transport activity of the reconstituted this compound.
Signaling Pathways and Logical Relationships
The gating of this compound's three subunits is a highly cooperative and voltage-dependent process.
This compound Voltage Gating
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the successful reconstitution and functional characterization of this compound. By carefully following these procedures, researchers can obtain high-quality data to further elucidate the structure, function, and physiological role of this important bacterial outer membrane protein.
References
- 1. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing protein-lipid interactions with a low-cost, accessible centrifugation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidylethanolamine-Phosphatidylglycerol Bilayer as a Model of the Inner Bacterial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Single-Channel Recording of Triplin
Introduction
Triplin is a novel channel-forming protein discovered in the outer membrane of Escherichia coli.[1] Unlike typical porins which often exhibit weak voltage dependence, this compound is a trimeric channel former that displays exceptionally steep voltage dependence and complex gating behavior characterized by high inter-subunit cooperativity.[2][3][4][5] Structurally, it is believed to form three beta-barrel pores, with one subunit oriented antiparallel to the other two.[1] Each pore possesses a highly positively charged voltage sensor, and the translocation of this sensor across the membrane is coupled to the gating of the pore.[1][3]
The unique electrophysiological properties of this compound, such as its sequential pore closure and high charge movement (estimated at 14 charges), make it a fascinating subject for single-channel analysis.[2][3] These application notes provide a detailed protocol for the reconstitution of purified this compound into planar lipid bilayers and the subsequent single-channel voltage-clamp recording to investigate its biophysical properties. This method is ideal for researchers studying ion channel biophysics, bacterial membrane proteins, and the molecular basis of voltage-dependent gating.
Materials and Reagents
-
Lipids: Diphytanoyl phosphatidylcholine (DPhPC) or a mixture of Phosphatidylethanolamine (PE) and Phosphatidylcholine (PC) (e.g., 2:1 ratio).
-
Organic Solvent: n-decane, lipid-free.
-
Electrolyte Solution (Aqueous Phase):
-
1.0 M KCl
-
5-10 mM HEPES or MES buffer
-
Adjust pH to desired value (e.g., 7.4 or 6.0)
-
Optional: 1 mM CaCl₂
-
-
This compound Protein: Purified and solubilized in a detergent solution (e.g., 1% LDAO).
-
Planar Lipid Bilayer Setup:
-
Teflon cup and chamber assembly
-
Matched Ag/AgCl electrodes
-
Low-noise patch-clamp amplifier (e.g., Axopatch 200B)
-
Data acquisition system (e.g., Digidata 1440A) and software (e.g., pCLAMP)
-
Faraday cage and vibration isolation table
-
-
Miscellaneous:
-
Micropipettes
-
Small paintbrush (for bilayer formation)
-
Magnetic stirrer and stir bars
-
Experimental Protocols
Planar Lipid Bilayer (PLB) Formation
The foundation of this experiment is the creation of a stable, solvent-free planar lipid bilayer that separates two aqueous compartments (cis and trans).
-
Chamber Preparation: Thoroughly clean the Teflon cup and chamber with ethanol and deionized water. Allow to dry completely.
-
Aperture Pre-treatment: Using a fine-tipped applicator, carefully "paint" a solution of 1% glycerol in ethanol onto the aperture (typically 100-250 µm in diameter) of the Teflon cup and allow it to dry. This promotes bilayer stability.
-
Lipid Preparation: Prepare a solution of lipids in n-decane at a concentration of 10-25 mg/mL.
-
Bilayer Formation:
-
Fill both the cis (cup) and trans (chamber) compartments with the electrolyte solution, ensuring the level is above the aperture.
-
Connect the Ag/AgCl electrodes to the amplifier headstage, placing one in the cis and one in the trans compartment. The cis compartment is defined as the one to which the protein will be added and is typically connected to the headstage (command), while the trans compartment is connected to ground.
-
Using a fine paintbrush, apply a small amount of the lipid solution across the aperture.
-
Monitor the capacitance of the membrane. Initially, a thick lipid annulus will form. Over minutes, the solvent will dissolve into the aqueous phase, and the lipids will thin into a bilayer. A stable bilayer is indicated by a rapid increase in capacitance to a steady value (e.g., ~50-100 pF for a 100 µm aperture) and the formation of a giga-ohm seal (>10 GΩ).
-
Reconstitution of this compound into the Bilayer
-
Protein Dilution: Prepare a dilute working stock of the purified this compound protein in a detergent solution. The final concentration needed is typically in the ng/mL range.
-
Protein Insertion:
-
Add a small aliquot (1-2 µL) of the diluted this compound stock to the cis compartment.
-
Gently stir the solution in the cis chamber to facilitate the diffusion of protein to the bilayer.
-
Apply a constant voltage (e.g., +50 mV) across the bilayer. This can help drive the insertion of the protein into the membrane.
-
-
Monitoring Insertion: Continuously monitor the current trace. The successful insertion of a single this compound channel will be observed as a sudden, step-like increase in current, indicating the opening of the three pores.[2]
Single-Channel Data Acquisition
Once a single this compound channel is incorporated, various voltage protocols can be applied to study its gating properties.
-
Current-Voltage (I-V) Relationship:
-
Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 10 mV increments) or a slow voltage ramp.
-
Measure the steady-state current at each voltage to determine the conductance of the fully open state (all three pores conducting).
-
-
Voltage-Dependent Gating:
-
This compound exhibits sequential gating.[3][5] To observe this, apply a sustained positive potential (e.g., +90 mV) to induce the closure of the first pore.[5]
-
Subsequently, apply a negative potential to observe the closure of the second pore.[3][5]
-
The third pore closes at positive potentials after the second pore has closed.[3]
-
Record long stretches of channel activity at various holding potentials to analyze open and closed kinetics.
-
Data Analysis
-
Amplitude Analysis: Measure the current amplitude of each conductance level. This will correspond to three pores open, two pores open, one pore open, and the fully closed state.
-
Kinetic Analysis: Analyze the dwell times in each state to determine the mean open and closed times.
-
Open Probability (Po): Calculate the open probability for each pore at different voltages. This is determined by the fraction of time the channel spends in the open state.
-
Conductance Calculation: Calculate the single-channel conductance (γ) from the slope of the I-V curve for each state (e.g., γ₃ for all three pores open, γ₂ for two pores open, etc.).
Data Presentation
The following tables summarize hypothetical data that could be obtained from single-channel recordings of this compound, based on its known properties.
Table 1: Single-Pore Conductance Properties of this compound
| Parameter | Value | Conditions |
| Pore 1 Conductance | ~0.8 nS | Symmetrical 1.0 M KCl, pH 6.0 |
| Pore 2 Conductance | ~0.8 nS | Symmetrical 1.0 M KCl, pH 6.0 |
| Pore 3 Conductance | ~0.8 nS | Symmetrical 1.0 M KCl, pH 6.0 |
| Ion Selectivity (PK+/PCl-) | ~7 | Weakly Cation Selective |
Note: The three pores of this compound have virtually identical conductance and ion selectivity.[2]
Table 2: Voltage-Dependent Gating Parameters for this compound Pores
| Pore | Gating Voltage | Gating Behavior | Effective Gating Charge (z) |
| Pore 1 | Positive Potentials | Closes first | ~14 |
| Pore 2 | Negative Potentials | Closes after Pore 1 | ~14 |
| Pore 3 | Positive Potentials | Closes after Pore 2 | ~14 |
Note: Data reflects the high cooperativity and steep voltage dependence of the this compound channel complex.[2]
Visualizations
Experimental Workflow
Caption: Workflow for single-channel recording of this compound in a planar lipid bilayer.
Proposed Gating Mechanism of this compound
Caption: Cooperative gating scheme for the three pores of the this compound channel complex.
Relationship Between Voltage Sensor and Pore Gating
References
- 1. This compound: Mechanistic Basis for Voltage Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Mechanistic Basis for Voltage Gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Triplin Gating Using Triangular Voltage Waves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triplin is a unique bacterial pore-forming protein complex characterized by its steep voltage dependence and complex, cooperative gating mechanism. It consists of three individual pores that exhibit sequential closure in response to specific transmembrane voltages. This intricate gating behavior makes this compound an interesting target for biophysical studies and a potential model for understanding complex channelopathies and drug interactions.
This document provides detailed application notes and protocols for the study of this compound gating, with a particular focus on the application of triangular voltage waves in a planar lipid bilayer electrophysiology setup. Triangular voltage ramps are a powerful tool for efficiently surveying a wide range of voltages and observing the dynamic, voltage-dependent transitions of ion channels like this compound.
Understanding this compound Gating
This compound is a trimeric channel-former where each of the three pores gates in a specific, ordered manner. A key feature is the cooperative nature of the gating process: the closure of one pore influences the gating of the others. The gating is initiated by the application of a positive potential, leading to the closure of the first pore. This, in turn, allows the second pore to close at negative potentials, followed by the closure of the third pore at positive potentials.[1][2] This sequential and interdependent gating is a hallmark of this compound and a primary focus of its study. The gating process is mediated by a highly charged voltage sensor, containing approximately 14 positive charges, which is thought to translocate across the membrane, effectively blocking the pore.[1][3][4]
Key Characteristics of this compound Gating:
-
Sequential Pore Closure: The three pores close in a defined order: Pore 1, then Pore 2, then Pore 3.[1][2]
-
Voltage Polarity Dependence: Pore 1 and Pore 3 close at positive potentials, while Pore 2 closes at negative potentials.[1][2]
-
Cooperative Gating: The closure of Pore 1 is a prerequisite for the gating of Pore 2, and the closure of Pore 2 is necessary for the gating of Pore 3.[1]
-
Steep Voltage Dependence: The gating is highly sensitive to the applied voltage due to the large charge movement of the voltage sensor.[5]
Data Presentation: Quantitative Properties of this compound
The following tables summarize the known quantitative data for this compound, which are essential for designing and interpreting experiments using triangular voltage waves.
| Parameter | Value | Reference(s) |
| Number of Pores | 3 | [1][2] |
| Voltage Sensor Charge | ~14 positive charges | [1][3][4] |
| Ion Selectivity | Weakly cation-selective (P+/P− ≈ 3.0) | [5] |
| Pore Gating Properties | ||
| Pore 1 Closing Voltage | ≥ +70 mV | [5][6] |
| Pore 2 Closing Voltage | Negative potentials (e.g., -40 mV) | [2] |
| Pore 3 Closing Voltage | Positive potentials (e.g., +50 mV) | [5] |
Table 1: General Properties of the this compound Channel.
| State | Description |
| O (Open) | All three pores are conducting. |
| C1 (Closed State 1) | Pore 1 is closed. Pores 2 and 3 are open. |
| C1C2 (Closed State 2) | Pores 1 and 2 are closed. Pore 3 is open. |
| C1C2C3 (Fully Closed) | All three pores are closed. |
| C1C3 (Alternative State) | Pores 1 and 3 are closed. Pore 2 is open. (Occurs under specific conditions) |
Table 2: Conductance States of a Single this compound Molecule.
Experimental Protocols
Reconstitution of this compound into Planar Lipid Bilayers
This protocol describes the incorporation of purified this compound protein into an artificial planar lipid bilayer for single-channel recording.
Materials:
-
Purified this compound protein solution
-
Planar lipid bilayer setup (e.g., Warner Instruments Bilayer Clamp)
-
Teflon or polystyrene cups/septa with a small aperture (50-100 µm diameter)
-
Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane)
-
Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)
-
Ag/AgCl electrodes
-
Low-noise patch-clamp amplifier (e.g., Axopatch 200B)
-
Data acquisition system (e.g., Digidata 1550 and pCLAMP software)
-
Magnetic stirrer and stir bars
Procedure:
-
Chamber Setup: Assemble the planar lipid bilayer chamber, separating the cis and trans compartments with the aperture-containing septum.
-
Electrolyte Filling: Fill both the cis and trans compartments with the electrolyte solution. Ensure no air bubbles are trapped near the aperture.
-
Electrode Placement: Place the Ag/AgCl electrodes in the cis and trans compartments. The trans compartment is typically connected to the headstage ground.
-
Membrane Formation:
-
"Paint" the lipid solution across the aperture using a fine brush or glass rod to form a thick lipid annulus.
-
Allow the lipid film to thin spontaneously to form a bilayer lipid membrane (BLM). This can be monitored by observing an increase in membrane capacitance.
-
-
This compound Reconstitution:
-
Add a small aliquot (1-5 µL) of the purified this compound solution to the cis compartment while gently stirring.
-
Monitor the current trace for discrete, stepwise increases in conductance, indicating the insertion of single this compound channels into the bilayer.
-
Aim for the incorporation of a single this compound molecule to simplify data analysis.
-
-
Verification of Insertion: Once a stable insertion is observed, perfuse the cis chamber with fresh electrolyte to remove unincorporated protein and prevent further insertions.
Application of Triangular Voltage Waves
This protocol details the application of a triangular voltage waveform to a reconstituted this compound channel to study its gating kinetics.
Equipment and Software:
-
Voltage-clamp setup as described in Protocol 3.1.
-
Data acquisition software capable of generating and applying custom voltage protocols (e.g., pCLAMP).
Procedure:
-
Establish a Stable Recording: Ensure a single this compound channel is stably incorporated into the bilayer with a good signal-to-noise ratio.
-
Design the Triangular Voltage Protocol:
-
Waveform: Symmetrical triangular wave.
-
Voltage Range: A range that encompasses the gating transitions of all three pores. Based on published data, a range of -100 mV to +100 mV is a good starting point.[5]
-
Frequency/Slew Rate: The rate of voltage change should be slow enough to allow the channel to approach equilibrium at each voltage. A frequency of 30 mHz has been successfully used.[5][7] This corresponds to a slew rate of approximately 12 mV/s for a ±100 mV ramp. The slew rate can be adjusted to study the kinetics of gating.
-
Holding Potential: A holding potential of 0 mV can be used between sweeps.
-
-
Initiate Gating (Closure of Pore 1):
-
Before applying the triangular wave, apply a constant positive voltage of at least +70 mV to the cis side of the membrane.[5][6]
-
Hold this potential until a single, stable drop in conductance is observed, corresponding to the closure of Pore 1. This step is crucial as it "activates" the cooperative gating sequence.
-
-
Apply the Triangular Wave:
-
Once Pore 1 is closed, apply the pre-defined triangular voltage protocol.
-
Record the resulting current trace. The current will change linearly with voltage when the channel is in a stable open state and will show discrete steps corresponding to the opening and closing of Pores 2 and 3.
-
-
Data Acquisition:
-
Record multiple sweeps of the triangular wave to observe the stochastic nature of channel gating and to obtain sufficient data for statistical analysis.
-
Filter the data appropriately (e.g., with a low-pass Bessel filter) and digitize at a suitable sampling rate (e.g., 5-10 kHz).
-
Data Analysis and Interpretation
The current recordings obtained from the triangular voltage clamp experiments can be used to derive several key parameters of this compound gating.
-
Current-Voltage (I-V) Relationship: Plot the recorded current as a function of the applied voltage. This will generate a hysteresis loop, where the current trace during the upward voltage ramp may differ from the trace during the downward ramp due to the kinetics of channel gating.
-
Conductance Calculation: The conductance (G) at any given voltage (V) can be calculated from the current (I) using Ohm's law (G = I/V). Plotting conductance as a function of voltage will reveal the different conductance states of the channel.
-
Determining Gating Voltages: The voltages at which the discrete current steps occur correspond to the opening and closing voltages of the individual pores.
-
Kinetic Analysis: The probability of a pore being open (P_open) can be determined as a function of voltage. The kinetics of the transitions between states can be further analyzed by fitting the dwell times in each state to exponential distributions.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Cooperative gating pathway of the this compound channel.
Caption: Experimental workflow for studying this compound gating.
Troubleshooting
-
No Channel Insertion:
-
Increase the concentration of this compound added to the cis chamber.
-
Ensure the purity and activity of the this compound sample.
-
Try a different lipid composition for the bilayer.
-
-
Multiple Channel Insertions:
-
Decrease the concentration of this compound.
-
Reduce the incubation time after adding this compound.
-
Perfuse the chamber immediately after the first insertion.
-
-
Noisy Recordings:
-
Ensure proper grounding of the setup.
-
Use freshly prepared electrolyte solutions.
-
Check the integrity of the Ag/AgCl electrodes.
-
Form a new, more stable bilayer.
-
-
No Gating Observed:
-
Confirm that a high positive potential was applied to close Pore 1 before applying the triangular wave.
-
Ensure the voltage range of the triangular wave is sufficient to induce gating.
-
Verify that the inserted channel is indeed this compound and not a contaminant.
-
By following these detailed protocols and application notes, researchers can effectively utilize triangular voltage waves to investigate the complex and fascinating gating mechanism of the this compound channel, paving the way for a deeper understanding of its function and potential as a therapeutic target.
References
- 1. This compound: Mechanistic Basis for Voltage Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Mechanistic Basis for Voltage Gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Probing the Structure of the Trimeric Channel-Forming Protein Triplin Using Chemical Modification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Triplin is a trimeric channel-forming protein found in the outer membrane of Gram-negative bacteria. It exhibits steep voltage-dependent gating, a property that makes it a subject of significant interest for understanding the molecular basis of electrical excitability and for potential applications in drug development.[1][2] Chemical modification is a powerful technique to probe the structure-function relationships of proteins like this compound. By selectively modifying specific amino acid residues, researchers can identify key components of the protein's structure, such as its voltage sensor, and elucidate their roles in its function.[1][3]
These application notes provide detailed protocols for using chemical modification to investigate the structure of the this compound protein. The primary methods described are modification with succinic anhydride to probe charged residues and limited proteolysis with trypsin to identify accessible domains. Subsequent analysis using mass spectrometry and single-channel electrophysiology allows for the characterization of these modifications and their impact on this compound's function.
Data Presentation: Effects of Chemical Modification on this compound
The following tables summarize the expected quantitative data from chemical modification experiments on the this compound protein.
Table 1: Mass Spectrometric Analysis of Succinylated this compound Peptides
| Peptide Sequence | Predicted Mass (Da) | Observed Mass Shift (Da) | Number of Modified Lysines |
| (Example) KAGV... | 1523.7 | +100.0 | 1 |
| (Example) ...NVK... | 1289.5 | +200.0 | 2 |
| (Example) ...R... | 1105.6 | 0 | 0 |
Note: The mass shift of +100.0 Da corresponds to the addition of a succinyl group to a lysine residue. The absence of a mass shift in arginine-containing peptides, which are not modified by succinic anhydride, serves as an internal control.
Table 2: Electrophysiological Properties of Native and Modified this compound Channels
| This compound Variant | Single-Channel Conductance (pS in 1M KCl) | Voltage for 50% Gating (V₅₀) | Gating Charge (e₀) |
| Native this compound | ~150 | +/- 70 mV | ~14 |
| Succinylated this compound | ~150 | > +/- 150 mV (or abolished) | Significantly Reduced |
| Trypsin-Cleaved this compound | ~150 | Gating Abolished | Not Applicable |
Note: Succinylation of the positively charged voltage sensor is expected to significantly alter the voltage dependence of gating.[1] Trypsin cleavage of the sensor is expected to eliminate voltage gating entirely.[1]
Experimental Protocols
Chemical Modification of this compound with Succinic Anhydride
This protocol describes the modification of lysine residues in the this compound protein, which is useful for identifying positively charged residues in the voltage sensor.
Materials:
-
Purified this compound protein reconstituted in detergent micelles or lipid nanodiscs.
-
Succinic anhydride.
-
Reaction Buffer: 100 mM sodium phosphate, pH 8.0.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Dialysis tubing (10 kDa MWCO).
-
Dialysis Buffer: 20 mM HEPES, 150 mM NaCl, 0.05% (w/v) detergent (e.g., DDM), pH 7.4.
Procedure:
-
Prepare a 1 mg/mL solution of purified this compound protein in the Reaction Buffer.
-
Prepare a fresh 1 M stock solution of succinic anhydride in a dry, aprotic solvent (e.g., DMSO).
-
Add a 100-fold molar excess of succinic anhydride to the this compound solution with gentle stirring.
-
Incubate the reaction mixture at room temperature for 1 hour, maintaining the pH at 8.0 by the dropwise addition of 1 M NaOH if necessary.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM.
-
Incubate for an additional 15 minutes at room temperature.
-
Remove unreacted succinic anhydride and byproducts by dialysis against the Dialysis Buffer at 4°C overnight with at least two buffer changes.
-
The modified protein is now ready for analysis by mass spectrometry and electrophysiology.
Limited Proteolysis of this compound with Trypsin
This protocol is designed to cleave accessible surface loops of the this compound protein, such as the voltage sensor, providing information about its topology.
Materials:
-
Purified this compound protein reconstituted in detergent micelles or lipid nanodiscs.
-
TPCK-treated trypsin.
-
Digestion Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.05% (w/v) detergent, pH 8.0.
-
Protease Inhibitor: Phenylmethylsulfonyl fluoride (PMSF).
Procedure:
-
Prepare a 1 mg/mL solution of purified this compound protein in the Digestion Buffer.
-
Add TPCK-treated trypsin to the this compound solution at a 1:100 (w/w) protease-to-protein ratio.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots of the reaction and stop the digestion by adding PMSF to a final concentration of 1 mM.
-
Analyze the digested samples by SDS-PAGE to observe the cleavage pattern.
-
For identification of cleavage sites, the digested protein fragments can be subjected to N-terminal sequencing or mass spectrometry.
-
The functional effect of the cleavage can be assessed by single-channel electrophysiology.
Analysis of Modified this compound by Mass Spectrometry
This protocol outlines the general workflow for identifying the sites of chemical modification in the this compound protein.
Procedure:
-
Protein Digestion:
-
For succinylated this compound, perform in-solution or on-membrane digestion with a protease that cleaves at residues other than lysine (e.g., Arg-C) or after blocking lysine residues. For trypsin-cleaved this compound, the fragments can be analyzed directly.
-
A common method for membrane proteins is on-membrane digestion after transfer to a PVDF or nitrocellulose membrane.[1][2]
-
-
Peptide Separation: Separate the resulting peptides using reverse-phase liquid chromatography (LC).
-
Mass Spectrometry: Analyze the separated peptides using tandem mass spectrometry (MS/MS) to determine their amino acid sequence and identify the modified residues.
-
Data Analysis: Use database search algorithms (e.g., Mascot, Sequest) to match the experimental MS/MS spectra to theoretical spectra from the this compound protein sequence, including the expected mass shifts for the modifications.
Single-Channel Electrophysiology of Modified this compound
This protocol describes the functional analysis of modified this compound channels reconstituted into planar lipid bilayers.
Procedure:
-
Planar Lipid Bilayer Formation: Form a solvent-free planar lipid bilayer across a small aperture in a Teflon cup separating two aqueous compartments (cis and trans).
-
Protein Reconstitution: Add a small amount of the native or modified this compound protein solution to the cis compartment. The protein will spontaneously insert into the lipid bilayer.
-
Single-Channel Recording:
-
Apply a transmembrane voltage and record the ionic current flowing through single this compound channels using a patch-clamp amplifier.
-
Vary the applied voltage to study the voltage-dependent gating of the channels.
-
-
Data Analysis:
-
Measure the single-channel conductance from the current transitions.
-
Determine the open probability of the channel at different voltages to characterize the voltage-dependent gating.
-
Compare the gating behavior of the modified this compound to that of the native protein to assess the functional consequences of the modification.
-
Visualizations
Below are diagrams illustrating the proposed voltage-gating mechanism of this compound and the experimental workflow for its chemical modification and analysis.
Caption: Proposed voltage-gating mechanism of a single this compound pore.
Caption: Experimental workflow for chemical modification and analysis of this compound.
References
Theoretical Application Notes for Triplin in Nanotechnology
Topic: Potential Practical Applications of Triplin in Nanotechnology
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes are theoretical and extrapolated from the known properties of the this compound protein and analogous applications of other bacterial porins in nanotechnology. As of late 2025, this compound is a recently characterized protein, and established practical applications in nanotechnology have not yet been documented in scientific literature. The research on this compound is currently focused on its fundamental biophysical properties.[1][2]
Introduction to this compound
This compound is a novel pore-forming protein (a porin) isolated from Gram-negative bacteria.[1][2] It assembles into a unique trimeric structure, where each monomer forms a distinct pore. Unlike many other porins that exhibit weak voltage dependence, this compound is characterized by its exceptionally steep and complex voltage-gating mechanism.[1][2]
Key Characteristics:
-
Triple-Pore Structure: Forms a structure with three individual ion channels.[2]
-
High Voltage Dependence: The opening and closing of the pores are strongly controlled by the transmembrane voltage. This gating process is proposed to involve the translocation of a highly charged "voltage sensor" domain that physically blocks the pore.[2]
-
Asymmetric Gating: The three pores exhibit different responses to voltage; two pores close at positive potentials, while the third closes at a negative potential.[1][2] This suggests a unique structural orientation within the trimer.[1]
These properties make this compound a fascinating molecular machine and a candidate for development in future nanotechnology applications that require precise, stimulus-responsive control at the nanoscale.
Theoretical Application: Voltage-Gated Single-Molecule Sensing
The principle behind nanopore-based biosensors is that when a molecule passes through or binds to a nanoscale pore, it causes a characteristic disruption in the ionic current flowing through the pore.[3][4] this compound's inherent voltage sensitivity could be harnessed to create highly controllable stochastic sensors.
Application Concept: A single this compound channel could be embedded in a synthetic lipid membrane, and a voltage would be applied to maintain an open, conducting state. When an analyte of interest is introduced, its binding to or translocation through a this compound pore would modulate the ion flow, creating a detectable signal.
Potential Advantages of a this compound-Based Sensor:
-
Tunable Sensitivity: The voltage could be precisely modulated to "scan" for analytes or to control the residence time of a molecule within the pore, potentially enhancing signal resolution.
-
Multi-Analyte Detection: The asymmetric gating of the three distinct pores could theoretically be engineered for differential sensing, where each pore is modified to detect a different molecule.
-
On/Off Control: The ability to completely close the pores with a voltage stimulus provides a robust on/off mechanism, which is highly desirable for reusable sensor platforms and for establishing a stable baseline current.
Hypothetical Experimental Protocol: Analyte Detection
-
Reconstitution of this compound:
-
Purified this compound protein is incorporated into a planar lipid bilayer or a nanovesicle by detergent dialysis or direct insertion.
-
The bilayer is formed over a nanometer-sized aperture on a substrate separating two electrolyte-filled chambers (cis and trans).
-
-
Electrophysiological Setup:
-
Ag/AgCl electrodes are placed in both chambers to apply a transmembrane potential and measure the ionic current using a patch-clamp amplifier.
-
-
Baseline Current Establishment:
-
A holding potential is applied (e.g., -50 mV) to ensure at least one of the this compound pores is in a stable, open state. The resulting open-channel ionic current is recorded as the baseline.
-
-
Analyte Introduction:
-
The analyte of interest (e.g., a specific peptide, oligonucleotide, or small molecule) is added to the cis chamber.
-
-
Data Acquisition:
-
The system is monitored for transient blockades in the ionic current, which indicate single-molecule events. The amplitude and duration of these blockades are recorded.
-
A voltage ramp or step protocol could be applied to observe how voltage affects the analyte-pore interaction, leveraging this compound's gating mechanism to trap or eject the molecule.
-
-
Data Analysis:
-
The recorded blockade events are analyzed to create a histogram of current blockage levels and dwell times, providing a characteristic "fingerprint" for the analyte.
-
Workflow for this compound-Based Biosensing
Caption: Hypothetical workflow for a this compound-based single-molecule biosensor.
Theoretical Application: Voltage-Gated Nanovalve for Drug Delivery
Gated drug delivery systems are designed to release their cargo in response to a specific stimulus, minimizing off-target effects.[5] A protein channel like this compound, with its precise voltage-gating, could function as a biological nanovalve for stimulus-responsive drug release from liposomes or other nanoparticle carriers.
Application Concept: Drug-loaded liposomes would be functionalized with reconstituted this compound proteins in their lipid membrane. The drug would remain encapsulated under normal physiological conditions where the pores are closed. Upon application of an external stimulus that creates a localized transmembrane potential (e.g., via electromagnetic field or focused ultrasound), the this compound pores would open, releasing the encapsulated drug at the target site.
Hypothetical Experimental Protocol: Controlled Release
-
Preparation of this compound-Liposomes:
-
Liposomes are prepared using standard methods (e.g., thin-film hydration) while encapsulating a fluorescent dye or a model drug (e.g., Calcein).
-
Purified this compound protein is incorporated into the liposome membranes during the rehydration step.
-
-
Purification:
-
The resulting proteoliposomes are purified from unincorporated protein and non-encapsulated drug via size exclusion chromatography.
-
-
Baseline Measurement:
-
The this compound-liposome suspension is placed in a fluorometer, and the baseline fluorescence is measured. Low fluorescence indicates successful encapsulation and that the this compound pores are closed.
-
-
Voltage Stimulation:
-
A system capable of inducing a transmembrane potential is used. For an experimental setup, this could involve creating an ion gradient (e.g., a K+ gradient with valinomycin) or using microelectrodes to apply a direct field.
-
-
Release Monitoring:
-
The change in fluorescence is monitored over time upon stimulation. An increase in fluorescence indicates the release of the dye from the liposomes into the surrounding buffer, signifying the opening of the this compound nanovalves.
-
-
Control Experiments:
-
The experiment is repeated with liposomes lacking this compound to ensure the release is protein-mediated.
-
The experiment is repeated with this compound-liposomes but without the voltage stimulus to confirm the absence of passive leakage.
-
Gating Mechanism of this compound
The proposed gating mechanism for this compound involves the movement of a positively charged voltage sensor domain into the pore, thereby blocking ion flow.[2] This "pore-blocking" mechanism is distinct from the conformational changes seen in many other ion channels.
Caption: Simplified model of this compound's asymmetric voltage-gating mechanism.
Data Summary (Hypothetical)
As no experimental data for the nanotechnology applications of this compound exist, the following table presents hypothetical data that researchers would aim to collect to characterize a this compound-based biosensor.
| Parameter | Analyte A (e.g., Peptide) | Analyte B (e.g., ssDNA) | Units |
| Applied Voltage | +50 | +50 | mV |
| Mean Current Blockade | 65.2 ± 3.1 | 80.5 ± 4.5 | % |
| Mean Dwell Time | 1.5 ± 0.4 | 15.3 ± 2.8 | ms |
| Event Frequency | 25 ± 5 | 18 ± 3 | events/sec |
| Signal-to-Noise Ratio | 12.1 | 15.8 | - |
Challenges and Future Directions
The transition of this compound from a subject of fundamental research to a tool in applied nanotechnology faces several challenges:
-
Stability: The long-term stability of this compound in synthetic membranes and under various experimental conditions must be established.
-
Directed Insertion: Methods for controlling the orientation of this compound within a membrane are crucial, especially given its asymmetric structure and function.[1]
-
Engineering and Mutagenesis: To be a versatile tool, this compound would likely require genetic modification to alter its pore size, selectivity, and voltage sensitivity for specific applications, similar to work done on other nanopores.[6]
Future research will first need to fully elucidate the high-resolution structure of this compound. Following this, efforts can be directed toward engineering the protein for enhanced stability and functionality, paving the way for the development of novel nanodevices based on its unique voltage-gating properties.
References
- 1. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanistic Basis for Voltage Gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Protein Nanopore-Based Approach for Bacteria Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gated drug delivery systems - Wikipedia [en.wikipedia.org]
- 6. bioengineer.org [bioengineer.org]
Application Notes and Protocols for Studying Triplin Cooperativity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for investigating the cooperative gating of the trimeric channel-forming protein, Triplin. The primary experimental approach described is single-channel electrophysiology using a planar lipid bilayer system.
Introduction to this compound Cooperativity
This compound is a trimeric channel-forming protein that exhibits remarkable inter-subunit cooperativity in its voltage-dependent gating.[1][2] Unlike simple ion channels, the three pores of this compound do not function independently. The closure of one subunit is a prerequisite for the gating of the others, indicating a complex allosteric regulation between the subunits.[1][2] This cooperative behavior is fundamental to its physiological function and presents a unique target for therapeutic intervention. Understanding the molecular basis of this cooperativity is crucial for developing modulators of this compound activity.
The study of this compound cooperativity primarily relies on single-channel electrophysiological recordings of the purified protein reconstituted into an artificial planar lipid bilayer.[3][4] This technique allows for the precise control of the transmembrane voltage and the direct observation of the stochastic opening and closing of individual this compound channels in real-time.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound channel gating, derived from single-channel recordings. This data provides a baseline for assessing the effects of potential modulators on this compound cooperativity.
Table 1: Single-Channel Conductance of this compound Pores
| Pore State | Conductance (pS in 1 M KCl) |
| All 3 pores open | ~2100 |
| Pores 2 and 3 open | ~1400 |
| Pore 2 only open | ~700 |
| Pore 3 only open | ~700 |
Note: The conductance of each individual pore is approximately 700 pS.
Table 2: Voltage Dependence of this compound Pore Gating
| Pore | Gating Condition | Applied Voltage |
| Pore 1 | Closure | High positive potential (> +70 mV) |
| Pore 2 | Closure | Negative potential (after Pore 1 closure) |
| Pore 3 | Closure | Positive potential (after Pore 2 closure) |
Experimental Protocols
Protocol 1: Purification of Recombinant this compound from E. coli
This protocol describes a general method for the expression and purification of His-tagged this compound from E. coli, which can be adapted for optimal yield and purity.
1. Expression: a. Transform E. coli (e.g., BL21(DE3) strain) with a plasmid encoding His-tagged this compound. b. Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking to an OD600 of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. d. Continue to grow the culture for 3-4 hours at 30°C or overnight at 18°C. e. Harvest the cells by centrifugation.
2. Lysis: a. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, lysozyme, DNase I, and protease inhibitors). b. Lyse the cells by sonication on ice. c. Clarify the lysate by centrifugation to remove cell debris.
3. Purification: a. Apply the clarified lysate to a Ni-NTA affinity chromatography column pre-equilibrated with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). b. Wash the column extensively with wash buffer to remove non-specifically bound proteins. c. Elute the His-tagged this compound with elution buffer containing a high concentration of imidazole (e.g., 250 mM). d. Analyze the eluted fractions by SDS-PAGE for purity. e. Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM HEPES pH 7.4, 150 mM KCl, 0.1% LDAO).
Protocol 2: Reconstitution of Purified this compound into Proteoliposomes
This protocol describes the incorporation of purified this compound into lipid vesicles, a necessary step for subsequent functional studies.
1. Liposome Preparation: a. Prepare a lipid mixture (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-glycero-3-phosphoethanolamine (POPE) in a 3:1 ratio) in a glass tube. b. Dry the lipids to a thin film under a stream of nitrogen gas. c. Further dry the lipid film under vacuum for at least 1 hour. d. Hydrate the lipid film with reconstitution buffer (e.g., 50 mM HEPES pH 7.4, 150 mM KCl) to a final lipid concentration of 10 mg/mL. e. Form unilamellar vesicles by extrusion through a polycarbonate membrane with a 100 nm pore size.
2. Reconstitution: a. Solubilize the purified this compound in a detergent-containing buffer (e.g., 1% LDAO). b. Mix the solubilized this compound with the pre-formed liposomes at a desired lipid-to-protein ratio (e.g., 100:1 w/w). c. Remove the detergent slowly by dialysis against detergent-free buffer or by using adsorbent beads (e.g., Bio-Beads SM-2). d. Harvest the proteoliposomes by ultracentrifugation. e. Resuspend the proteoliposomes in the desired experimental buffer.
Protocol 3: Single-Channel Recording of this compound in a Planar Lipid Bilayer
This protocol details the electrophysiological method to study the cooperative gating of a single this compound channel.
1. Planar Lipid Bilayer Formation: a. Assemble the planar lipid bilayer chamber, which consists of two compartments (cis and trans) separated by a thin partition with a small aperture (50-200 µm in diameter).[3][5] b. Fill both compartments with the experimental buffer (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).[5] c. "Paint" a solution of lipids (e.g., DPhPC in n-decane) across the aperture to form a thin lipid film. d. Monitor the formation of a solvent-free, stable bilayer by measuring the membrane capacitance.[5]
2. This compound Reconstitution: a. Add a small aliquot of the this compound proteoliposome suspension to the cis compartment of the chamber. b. Spontaneous fusion of the proteoliposomes with the planar bilayer will result in the incorporation of this compound channels. c. Observe the incorporation of a single this compound channel as a discrete, stepwise increase in the ionic current across the membrane.
3. Voltage-Clamp Protocol and Data Acquisition: a. Use a voltage-clamp amplifier to control the transmembrane potential and record the resulting ionic current.[5] b. Apply a triangular voltage waveform (e.g., -100 mV to +100 mV) to obtain the current-voltage (I-V) relationship of the open this compound channel. c. To study cooperativity, apply a specific voltage protocol: i. Apply a high positive potential (e.g., +90 mV) to the cis compartment to induce the closure of the first pore.[1] ii. After the first closure event, apply a triangular voltage wave to observe the voltage-dependent gating of the remaining two pores.[1] iii. To observe the closure of the third pore, a specific sequence of voltage steps is required, demonstrating the cooperative nature of the gating process.[2] d. Digitize the current signal using an A/D converter and record it using appropriate software for offline analysis.
4. Data Analysis: a. Measure the single-channel current amplitudes at different voltages to determine the conductance of each pore state. b. Analyze the dwell times in the open and closed states to understand the kinetics of gating. c. Plot the probability of being in the open state as a function of voltage to characterize the voltage dependence of gating for each pore.
Visualizations
Signaling Pathway: Cooperative Gating of this compound
Caption: Sequential and cooperative gating mechanism of the this compound channel.
Experimental Workflow: Single-Channel Recording
Caption: Workflow for studying this compound cooperativity.
References
- 1. api.drum.lib.umd.edu [api.drum.lib.umd.edu]
- 2. This compound: Mechanistic Basis for Voltage Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bilayers - University of Maryland, Baltimore [dental.umaryland.edu]
Methodology for Assessing Triplin Ion Conductance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triplin is a unique, trimeric, voltage-gated porin found in the outer membrane of Gram-negative bacteria.[1][2][3] It forms three distinct pores that exhibit steep voltage dependence and a remarkable cooperative gating mechanism.[1][3][4][5] Understanding the ion conductance properties of this compound is crucial for elucidating its physiological role and for potential applications in drug discovery and biotechnology. These application notes provide a comprehensive overview of the methodologies employed to assess the ion conductance of this compound, including detailed experimental protocols and data presentation guidelines.
Core Concepts in this compound Ion Conductance
This compound's three pores display a sequential and interdependent gating behavior.[1][2][5] Pore 1 closes at positive potentials, which then permits pore 2 to close at negative potentials. Subsequently, the closure of pore 2 allows pore 3 to close at positive potentials.[1][2][5] This complex gating is attributed to the translocation of a positively charged voltage sensor, containing approximately 14 charges, for each pore.[1][4][5] The movement of this sensor across the membrane electric field is the basis for the channel's steep voltage dependence.[3][4]
Key Experiments for Assessing this compound Conductance
A summary of the key experimental parameters and their typical values for assessing this compound ion conductance is presented below.
| Parameter | Description | Typical Values / Conditions | Reference |
| Single-Channel Conductance | The conductance of a single open this compound pore. | Varies with buffer composition, typically in the nanoSiemens (nS) range. | [1][4] |
| Voltage Dependence of Gating | The voltage at which each pore has a 50% probability of being open (Vhalf). | Pore 1: closes at positive potentials (e.g., > +70 mV). Pore 2: closes at negative potentials. Pore 3: closes at positive potentials. | [1][2][4] |
| Voltage Sensor Charge | The equivalent number of elementary charges moving across the electric field to gate the channel. | Estimated to be around 14 charges per pore. | [1][4] |
| Gating Kinetics | The rates of channel opening and closing. | Pore 2 and 3 closure is fast, while reopening is slow. Pore 1 kinetics are very slow. | [1] |
| Ion Selectivity | The relative permeability of the channel to different ions. | Weakly selective, resembling OmpF. | [1][6] |
| Rectification | The deviation of the current-voltage relationship from Ohm's law. | Exhibits weak rectification, indicating asymmetry in the pore. | [4] |
Experimental Protocols
Protocol 1: Single-Channel Electrophysiology of Reconstituted this compound
This protocol describes the foundational technique for studying this compound's ion conductance at the single-molecule level.
Objective: To measure the ion currents through a single this compound channel reconstituted into a planar phospholipid bilayer and to determine its conductance and voltage-gating properties.
Materials:
-
Purified this compound protein
-
Phospholipid solution (e.g., diphytanoyl phosphatidylcholine in n-decane)
-
Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)
-
Planar bilayer apparatus (e.g., bilayer cup and chamber)
-
Ag/AgCl electrodes
-
Low-noise patch-clamp amplifier and digitizer
-
Data acquisition and analysis software
Procedure:
-
Bilayer Formation:
-
Treat the aperture in the bilayer cup with the phospholipid solution.
-
Fill both the cis and trans chambers with the electrolyte solution.
-
Carefully paint the phospholipid solution across the aperture to form a stable bilayer. Monitor the capacitance to confirm bilayer formation.
-
-
This compound Reconstitution:
-
Add a small aliquot of purified this compound protein to the cis chamber while stirring.
-
Monitor the current for discrete, stepwise increases, which indicate the insertion of single this compound channels into the bilayer.
-
-
Data Acquisition:
-
Once a single this compound channel is inserted, apply a series of voltage steps or ramps to the membrane using the patch-clamp amplifier.
-
Record the resulting ion current at a suitable sampling rate.
-
To study the gating of individual pores, apply specific voltage protocols. For example, a high positive potential (e.g., +90 mV) can be applied to close pore 1, allowing the subsequent study of pores 2 and 3.[4]
-
-
Data Analysis:
-
Generate current-voltage (I-V) relationships from the recorded data. The slope of the I-V curve for the open channel represents the single-channel conductance.
-
Construct conductance-voltage (G-V) curves by calculating the chord conductance at different voltages.[4]
-
Analyze the gating kinetics by measuring the open and closed times of the channel at different voltages.[1]
-
Protocol 2: Probing the Voltage Sensor with Chemical Modification
This protocol details a method to investigate the nature and location of this compound's voltage sensor.
Objective: To modify the charged residues of the this compound voltage sensor and observe the effect on voltage-dependent gating.
Materials:
-
Reconstituted single this compound channel setup (from Protocol 1)
-
Succinic anhydride solution
-
Trypsin solution
-
Appropriate buffers
Procedure:
-
Establish a Single-Channel Recording: Follow steps 1 and 2 of Protocol 1 to obtain a stable single-channel recording of this compound.
-
Baseline Recording: Record the baseline voltage-gating behavior of the channel by applying a standard voltage protocol (e.g., a triangular voltage wave).[4]
-
Chemical Modification:
-
Succinic Anhydride: To neutralize positive charges, add succinic anhydride to either the cis or trans side of the membrane.[4] This allows for the determination of the voltage sensor's location in different states (open or closed).[4]
-
Trypsin: To cleave the voltage sensor, add trypsin to the appropriate side of the membrane.[3][4]
-
-
Post-Modification Recording: After the addition of the modifying agent, repeat the standard voltage protocol to record any changes in the channel's gating behavior. A reduction or elimination of voltage dependence indicates successful modification of the voltage sensor.[3][4]
-
Data Analysis: Compare the G-V curves before and after chemical modification to quantify the change in voltage sensitivity.
Signaling Pathways and Experimental Workflows
This compound Cooperative Gating Pathway
The following diagram illustrates the sequential and cooperative gating mechanism of the three this compound pores.
Caption: Cooperative gating cascade of this compound's three pores.
Experimental Workflow for Single-Channel Analysis
This diagram outlines the major steps involved in the electrophysiological assessment of this compound ion conductance.
Caption: Workflow for single-channel recording and analysis of this compound.
Considerations for Drug Development
While the primary research on this compound has been conducted on reconstituted proteins, the methodologies described can be adapted for drug screening purposes. High-throughput platforms, such as automated patch-clamp systems, could potentially be used to screen for compounds that modulate this compound conductance.[7] Furthermore, stable cell lines expressing this compound could be developed for cell-based assays using fluorescence indicators of membrane potential or ion flux.[8][9][10] This would enable larger-scale screening campaigns to identify novel inhibitors or activators of this compound for therapeutic or research applications.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: Mechanistic Basis for Voltage Gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Mechanistic Basis for Voltage Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. criver.com [criver.com]
- 8. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. Ion Channel Stable Cell Lines - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for Triplin Channel Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Triplin
This compound is a recently identified trimeric channel-forming protein found in the outer membrane of Gram-negative bacteria such as Escherichia coli.[1][2] It functions as a porin, forming three distinct pores that facilitate the passage of ions and small molecules across the membrane.[1] Unlike many other bacterial porins which exhibit weak voltage dependence, this compound is characterized by its exceptionally steep voltage-dependent gating and high inter-subunit cooperativity.[1][2] These unique properties make this compound a subject of significant interest in the study of ion channel biophysics and a potential target for novel antimicrobial agents.
The this compound channel complex is composed of three subunits, each forming a pore.[1] Notably, it is proposed that one of the subunits is oriented in the opposite direction to the other two.[1] The gating of the individual pores is sequential and highly cooperative: the closure of the first pore is a prerequisite for the closure of the second, which in turn allows the third to close.[3] This complex gating mechanism is thought to involve the translocation of a positively charged voltage sensor domain into the pore, thereby blocking ion flow.[2][4]
These application notes provide a step-by-step guide to the key experimental techniques for the functional characterization of the this compound channel.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the this compound channel based on published data. This information is crucial for designing and interpreting experiments.
| Parameter | Value | Experimental Condition | Reference |
| Single Channel Conductance | 4.4 ± 0.1 nS | 1.0 M KCl | [5] |
| Estimated Translocated Charge | ~14 elementary charges | Electrophysiology | [1] |
| Pore 1 Gating Voltage | Positive potentials (e.g., > +70 mV) | Electrophysiology | [4][5] |
| Pore 2 Gating Voltage | Negative potentials | Electrophysiology | [4] |
| Pore 3 Gating Voltage | Positive potentials (after pore 2 closure) | Electrophysiology | [4] |
Experimental Protocols
Electrophysiological Analysis of this compound in Planar Lipid Bilayers
Single-channel recording using planar lipid bilayers is the most direct method to study the electrophysiological properties of this compound, including its conductance, ion selectivity, and voltage-dependent gating.[6][7]
Methodology:
-
Preparation of Lipid Solution:
-
Prepare a solution of 1% (w/v) diphytanoyl-phosphatidylcholine (DPhPC) in n-decane.
-
Store the lipid solution under nitrogen at -20°C.
-
-
Formation of the Planar Lipid Bilayer:
-
The experimental chamber consists of two compartments (cis and trans) separated by a thin Teflon partition containing a small aperture (50-100 µm in diameter).[6]
-
Pre-treat the aperture with a small amount of the lipid solution.
-
Fill both compartments with the desired electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).
-
"Paint" the lipid solution across the aperture to form a bilayer.[8]
-
Monitor the formation of the bilayer by measuring the membrane capacitance. A stable bilayer should have a capacitance of 0.4-0.8 µF/cm².
-
-
Reconstitution of this compound:
-
Purified this compound protein is typically stored in a solution containing a non-ionic detergent (e.g., LDAO or Triton X-100).
-
Add a small aliquot (1-2 µL) of the this compound solution to the cis compartment with gentle stirring.[6]
-
Monitor the insertion of single this compound channels by observing discrete, stepwise increases in current at a constant applied voltage (e.g., +10 mV).[5]
-
-
Single-Channel Recording and Data Analysis:
-
Use Ag/AgCl electrodes to apply a transmembrane potential and measure the ionic current.
-
Employ a patch-clamp amplifier to record the single-channel currents.
-
To study the voltage-dependent gating, apply a series of voltage steps or a continuous voltage ramp.[9][10]
-
Record the opening and closing events of the individual pores. Due to this compound's cooperative gating, a specific voltage protocol is required. For example, applying a high positive potential (e.g., +70 mV) will induce the closure of pore 1, followed by pore 3, and then pore 2.[5]
-
Analyze the data to determine the single-channel conductance, open probability, and the voltage dependence of gating.[11][12]
-
Biochemical Probing of the this compound Voltage Sensor
Chemical modification and enzymatic cleavage can be used to identify and characterize the voltage sensor of the this compound channel.
A. Chemical Modification with Succinic Anhydride
This protocol aims to neutralize positively charged residues (e.g., lysines) in the voltage sensor, which is expected to alter the voltage-dependent gating of the channel.
Methodology:
-
Reconstitute a single this compound channel into a planar lipid bilayer as described above.
-
Establish a baseline recording of the channel's gating behavior in response to a voltage protocol.
-
Prepare a fresh solution of succinic anhydride in a suitable solvent (e.g., DMSO).
-
Add the succinic anhydride solution to the cis or trans compartment to achieve the desired final concentration.
-
Monitor the channel's activity in real-time. Changes in the voltage required to open or close the pores indicate modification of the voltage sensor.
-
Analyze the shift in the gating voltage to quantify the effect of the modification.
B. Trypsin Cleavage Assay
Trypsin can be used to cleave exposed, positively charged domains of the this compound protein. If the voltage sensor is accessible, trypsin treatment should eliminate or alter the voltage-gating behavior.[13]
Methodology:
-
Reconstitute a single this compound channel into a planar lipid bilayer.
-
Record the baseline voltage-dependent gating.
-
Add trypsin to the desired compartment of the bilayer chamber. The concentration will need to be optimized, but a starting point could be in the µg/mL range.[14]
-
Continuously monitor the channel's activity. The loss of voltage-dependent gating suggests that the voltage sensor has been cleaved.
-
As a control, use a non-specific protease or heat-inactivated trypsin to ensure the observed effect is specific.
Functional Analysis using Liposome Swelling Assay
This assay provides a method to assess the pore-forming activity of this compound in a population of liposomes, complementing the single-channel data from bilayer recordings. The rate of swelling of liposomes loaded with an impermeable solute is proportional to the permeability of the reconstituted channels.[2]
Methodology:
-
Preparation of Proteoliposomes:
-
Dry a film of lipids (e.g., egg phosphatidylcholine) and dicetylphosphate from a chloroform solution under a stream of nitrogen.[2]
-
Resuspend the lipid film in an aqueous solution containing purified this compound.[2]
-
Sonicate the mixture briefly to form small unilamellar vesicles (SUVs).[2]
-
Remove the detergent by dialysis or with bio-beads.
-
The resulting proteoliposomes will have this compound incorporated into their membranes.
-
-
Liposome Swelling Assay:
-
Load the proteoliposomes with a high molecular weight, membrane-impermeant solute (e.g., stachyose or dextran).[2]
-
Create an osmotic gradient by diluting the proteoliposomes into a solution containing a smaller, membrane-permeant solute (e.g., a specific sugar or salt).
-
Monitor the swelling of the liposomes by measuring the decrease in absorbance (optical density) at 400 nm over time using a spectrophotometer.[2]
-
The initial rate of absorbance change is proportional to the permeability of the reconstituted this compound channels to the smaller solute.
-
Perform control experiments with empty liposomes (no protein) to measure the basal permeability of the lipid bilayer.[2]
-
Fluorescence Microscopy for Localization and Dynamics
While specific fluorescence studies on this compound are not yet widely published, standard techniques for labeling and imaging bacterial outer membrane proteins can be adapted to study this compound's localization, mobility, and potential interactions.
Methodology:
-
Fluorescent Labeling of this compound:
-
Site-directed Cysteine Mutagenesis and Maleimide Labeling: Introduce a cysteine residue at a surface-exposed loop of the this compound protein via site-directed mutagenesis. The unique thiol group of the cysteine can then be specifically labeled with a maleimide-conjugated fluorescent dye.[15]
-
SpyTag/SpyCatcher System: Genetically fuse the short SpyTag peptide to a surface-exposed region of this compound. The protein can then be labeled by incubating the cells with the SpyCatcher protein conjugated to a fluorophore.[1] This method allows for specific and covalent labeling of the protein on the cell surface.
-
-
Fluorescence Microscopy:
-
Grow E. coli cells expressing the labeled this compound.
-
Image the cells using a fluorescence microscope.
-
Analyze the images to determine the subcellular localization of this compound.
-
Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be used to study the mobility of this compound within the outer membrane.
-
Förster Resonance Energy Transfer (FRET) microscopy can be employed to investigate potential interactions between this compound and other membrane components by labeling the two proteins with a FRET pair of fluorophores.
-
Visualizations
Caption: Experimental workflow for this compound channel analysis.
Caption: Hypothetical signaling pathway involving the this compound channel.
References
- 1. Fluorescent Labeling of Outer Membrane Proteins Using the SpyCatcher-SpyTag System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liposome Swelling Assay - Hancock Lab [cmdr.ubc.ca]
- 3. nanion.de [nanion.de]
- 4. diva-portal.org [diva-portal.org]
- 5. Chemical Synthesis of Ion Channels - Creative Bioarray [ionschannel.com]
- 6. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments | Springer Nature Experiments [experiments.springernature.com]
- 8. nbi.ku.dk [nbi.ku.dk]
- 9. Measurement of single channel open probability with voltage ramps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. users.ge.ibf.cnr.it [users.ge.ibf.cnr.it]
- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 13. Quantitative analysis of surface expression of membrane proteins using cold-adapted proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved protease digestion conditions for membrane protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing Triplin as a Biosensor Component
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triplin is a novel pore-forming protein structure originally isolated from Escherichia coli. It assembles into a trimeric complex, forming three distinct pores within a membrane. A key characteristic of this compound is its steep voltage-dependence, where each of the three subunits exhibits unique gating behavior in response to applied voltage. Two pores close at positive potentials, while the third closes at a negative potential.[1][2] This voltage-gating mechanism, coupled with the defined pore size, makes this compound a compelling candidate for the development of highly sensitive, single-molecule biosensors.
These application notes provide a comprehensive overview of the principles, quantitative data, and experimental protocols for utilizing this compound as a biosensor component. The methodologies described herein are intended to guide researchers in harnessing the unique properties of this compound for the detection and analysis of various analytes.
Principle of Operation
The fundamental principle behind a this compound-based biosensor lies in the modulation of ion flow through its pores by a target analyte. In its open state, the this compound channel allows for a measurable ionic current under an applied voltage. The binding or translocation of an analyte through the pore can cause a characteristic blockage or alteration of this current.
The voltage-gating property of this compound offers an additional layer of control and a potential mechanism for signal transduction. It is hypothesized that the binding of an analyte to the voltage sensor or within the pore could alter the gating kinetics, providing a distinct electrical signature for detection. The steep voltage dependence of this compound suggests that even subtle conformational changes induced by analyte binding could lead to significant and measurable changes in the open probability of the pores.[1][3]
Data Presentation
The following tables summarize the key quantitative characteristics of the this compound protein relevant to its function as a biosensor component.
Table 1: Electrophysiological Properties of this compound Pores
| Parameter | Value | Reference |
| Number of Pores per Complex | 3 | [1][3] |
| Open Pore Conductance | Similar to OmpC | [3] |
| Ion Selectivity | Weak, similar to OmpF | [3] |
| Effective Gating Charge (n) | ~11.2 - 14 | [1][3] |
| Voltage for Subunit 1 Closure | > +70 mV | [1][2] |
| Voltage for Subunit 2 & 3 Gating | Modulated by Subunit 1 state | [1][2] |
Table 2: Rectification Properties of Single this compound Channels
| Subunit State | Rectification Behavior | Reference |
| All 3 pores open | Higher conductance at increasing negative voltages | [1] |
| Subunits 2 & 3 open | Measurable rectification | [1] |
| Subunit 2 or 3 open alone | Directly measurable rectification | [1] |
Experimental Protocols
Protocol 1: Recombinant Expression and Purification of this compound
This protocol provides a general framework for the expression and purification of this compound. Optimization may be required depending on the specific expression system and equipment available.
1. Gene Synthesis and Cloning:
- Synthesize the gene encoding the this compound protein with a suitable affinity tag (e.g., 6x-His tag) for purification.
- Clone the synthesized gene into an appropriate E. coli expression vector (e.g., pET series).
2. Protein Expression:
- Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with IPTG (final concentration 0.5-1 mM) and incubate for 4-6 hours at 30°C.
- Harvest the cells by centrifugation.
3. Protein Purification:
- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, and protease inhibitors).
- Lyse the cells by sonication on ice.
- Centrifuge the lysate to pellet cell debris.
- Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Wash the column extensively with wash buffer.
- Elute the this compound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Dialyze the eluted protein against a storage buffer (e.g., PBS with 10% glycerol) and store at -80°C.
Protocol 2: Planar Lipid Bilayer Formation and Single-Channel Recording
This protocol describes the formation of a planar lipid bilayer and the insertion of a single this compound channel for electrophysiological measurements.
1. Materials:
- Planar lipid bilayer workstation with a patch-clamp amplifier.
- Ag/AgCl electrodes.
- Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane).
- Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).
- Purified this compound protein.
2. Bilayer Formation:
- "Paint" the lipid solution across a small aperture (100-200 µm) in a Teflon cup separating two chambers (cis and trans) filled with electrolyte solution.
- Monitor the capacitance of the membrane until a stable bilayer is formed.
3. This compound Insertion:
- Add a small amount of purified this compound protein to the cis chamber.
- Apply a transmembrane voltage (e.g., 50 mV) and monitor the current for stepwise increases, indicating the insertion of a single this compound channel.
4. Single-Channel Recording:
- Once a single channel is inserted, record the ion current at various applied voltages to characterize its conductance and gating behavior.
- Apply voltage protocols (e.g., voltage ramps or steps) to study the voltage-dependent gating of the individual subunits.[1][2]
Protocol 3: Analyte Detection using a this compound Biosensor
This protocol outlines a general procedure for detecting an analyte of interest using a pre-formed single-channel this compound biosensor.
1. Baseline Recording:
- Establish a stable single-channel recording of the this compound pore in the electrolyte buffer as described in Protocol 2.
- Record the baseline current and gating kinetics at a constant applied voltage.
2. Analyte Addition:
- Introduce the analyte of interest into the cis chamber.
- Continuously record the channel current.
3. Data Analysis:
- Analyze the current trace for characteristic changes upon analyte addition. These may include:
- Transient blockades of the open channel current.
- Changes in the open probability of the channel.
- Alterations in the voltage-gating behavior of the subunits.
- Quantify the frequency and duration of these events to determine the concentration of the analyte.
Visualizations
Caption: Proposed mechanism of analyte detection using a this compound nanopore biosensor.
Caption: Experimental workflow for a this compound-based biosensor assay.
Applications in Drug Development
The this compound biosensor platform holds potential for various applications in drug discovery and development:
-
High-Throughput Screening: Miniaturized arrays of this compound biosensors could be used to screen compound libraries for their ability to interact with and modulate the channel.
-
Mechanism of Action Studies: The biosensor can be used to study the interaction of drugs with membrane proteins at the single-molecule level, providing insights into their mechanism of action.
-
Biomarker Detection: With appropriate functionalization, the this compound pore could be adapted to detect specific disease biomarkers in complex biological samples.
These application notes are intended to serve as a starting point for researchers interested in exploring the potential of this compound as a biosensor component. Further research and development will undoubtedly uncover new and exciting applications for this unique voltage-gated nanopore.
References
Troubleshooting & Optimization
Triplin Protein Purification Technical Support Center
Welcome to the technical support center for Triplin protein purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the expression and purification of recombinant this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
This compound is a novel pore-forming, trimeric channel protein originally isolated from E. coli. It shares similarities with porins but exhibits unique properties such as steep voltage-dependence.[1] Understanding its trimeric nature and potential membrane association is crucial for developing a successful purification strategy.
Q2: My this compound protein is expressed in inclusion bodies. What should I do?
Inclusion body formation is a common challenge when overexpressing membrane-like proteins in E. coli. This indicates that the protein is not folding correctly and is aggregating. To address this, you can either try to optimize expression conditions to increase soluble expression or purify the protein from inclusion bodies under denaturing conditions followed by refolding.
Q3: What are the best strategies to improve the soluble expression of this compound?
To enhance the yield of soluble this compound, consider the following strategies:
-
Lower Expression Temperature: Reducing the temperature to 15-25°C after induction can slow down protein synthesis, allowing more time for proper folding.
-
Reduce Inducer Concentration: Lowering the concentration of the induction agent (e.g., IPTG) can decrease the rate of transcription and translation, which may facilitate correct folding.
-
Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble partner like Maltose-Binding Protein (MBP) or Glutathione-S-Transferase (GST) to this compound can improve its solubility.
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of this compound.
-
Optimize Codon Usage: Ensure that the codon usage of the this compound gene is optimized for the E. coli expression host.
Q4: What type of detergents are suitable for solubilizing this compound?
As a pore-forming protein likely embedded in a membrane, detergents are essential for extraction and maintaining solubility. The choice of detergent is critical and often requires empirical testing. Start with mild, non-ionic detergents and consider zwitterionic detergents if stronger solubilization is needed.
| Detergent Class | Examples | Critical Micelle Concentration (CMC) | Typical Working Concentration |
| Non-ionic | n-Dodecyl-β-D-maltoside (DDM) | 0.17 mM | 0.5 - 1.0% (w/v) |
| n-Octyl-β-D-glucoside (OG) | 20-25 mM | 1.0 - 2.0% (w/v) | |
| Triton X-100 | 0.24 mM | 0.1 - 1.0% (v/v) | |
| Zwitterionic | Lauryldimethylamine oxide (LDAO) | 1-2 mM | 0.1 - 0.5% (w/v) |
| CHAPS | 4-8 mM | 0.5 - 1.0% (w/v) |
Q5: How can I maintain the trimeric structure of this compound during purification?
Maintaining the native oligomeric state is crucial for the function of this compound. To preserve the trimer:
-
Use Gentle Purification Methods: Avoid harsh conditions such as extreme pH or high temperatures.
-
Maintain Detergent Presence: Keep an appropriate concentration of a suitable detergent in all buffers throughout the purification process.
-
Utilize Additives: Including additives like glycerol (10-20%), salts (e.g., 150-500 mM NaCl), or specific lipids in the buffers can help stabilize the protein complex.
-
Cross-linking: In some cases, mild cross-linking agents can be used to stabilize the trimeric complex, but this should be done with caution as it may affect protein function.
Troubleshooting Guides
Problem 1: Low Yield of Purified this compound
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Inefficient Cell Lysis | Ensure complete cell disruption. For E. coli, a combination of enzymatic lysis (lysozyme) and mechanical methods (sonication or high-pressure homogenization) is often effective. Add DNase I to reduce viscosity from released DNA. |
| Protein Degradation | Add a protease inhibitor cocktail to the lysis buffer and perform all purification steps at 4°C. |
| Poor Binding to Affinity Resin | - Ensure the affinity tag (e.g., His-tag) is accessible. If not, consider moving the tag to the other terminus or purifying under denaturing conditions. - Optimize the binding buffer conditions (pH, salt concentration). |
| Protein Loss During Washes | - Reduce the stringency of the wash buffer (e.g., lower imidazole concentration for His-tagged proteins). - Perform a step-wise wash with increasing stringency to find the optimal condition. |
| Inefficient Elution | - Increase the concentration of the eluting agent (e.g., imidazole for His-tagged proteins). - Ensure the elution buffer pH is optimal for disrupting the tag-resin interaction. |
Problem 2: Purified this compound Aggregates Over Time
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal Buffer Conditions | - Screen a range of buffer pH and ionic strengths to find the condition where this compound is most stable. - Add stabilizing agents such as glycerol (10-20%), arginine (50-100 mM), or non-detergent sulfobetaines (NDSBs). |
| Detergent Stripping | Ensure the detergent concentration in the final buffer is above its Critical Micelle Concentration (CMC) to maintain protein solubility. |
| High Protein Concentration | Determine the maximum soluble concentration of your purified this compound and avoid concentrating it beyond this point. If high concentration is required, screen for stabilizing additives. |
| Freeze-Thaw Cycles | Aliquot the purified protein into single-use volumes and flash-freeze in liquid nitrogen. Store at -80°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Expression and Solubilization of this compound from E. coli
-
Expression:
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the this compound expression plasmid.
-
Grow a 1 L culture in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression with an optimized concentration of IPTG (e.g., 0.1-0.5 mM).
-
Continue to incubate at 18°C for 16-20 hours.
-
-
Cell Lysis and Membrane Preparation:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and a protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
Collect the supernatant and ultracentrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
-
Solubilization:
-
Resuspend the membrane pellet in solubilization buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1% DDM).
-
Stir gently at 4°C for 1-2 hours.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
The supernatant now contains the solubilized this compound protein.
-
Protocol 2: Affinity Purification of His-tagged this compound
-
Resin Equilibration:
-
Equilibrate a Ni-NTA affinity column with 5-10 column volumes of equilibration buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 0.05% DDM, 20 mM imidazole).
-
-
Binding:
-
Load the solubilized this compound supernatant onto the equilibrated column at a slow flow rate (e.g., 0.5-1 mL/min).
-
-
Washing:
-
Wash the column with 10-20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 0.05% DDM, 40 mM imidazole) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound this compound with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 0.05% DDM, 250-500 mM imidazole). Collect fractions and analyze by SDS-PAGE.
-
-
Buffer Exchange:
-
Pool the fractions containing pure this compound and perform a buffer exchange into a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% DDM) using dialysis or a desalting column.
-
Visualizations
Caption: Workflow for recombinant this compound protein purification.
Caption: Troubleshooting logic for low this compound purification yield.
References
Technical Support Center: Optimizing Lipid Bilayer Composition for Triplin Reconstitution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful reconstitution of the bacterial pore-forming protein, Triplin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its reconstitution in a lipid bilayer important?
A1: this compound is a novel trimeric channel-forming protein found in the outer membrane of Escherichia coli. It exhibits steep voltage dependence, a property that distinguishes it from many other bacterial porins[1][2][3]. Reconstituting purified this compound into an artificial lipid bilayer is a critical experimental step to study its structure and function in a controlled, native-like environment, free from other cellular components[4][5]. This allows for detailed electrophysiological and biophysical characterization of its unique voltage-gating properties[1].
Q2: What are the key considerations when selecting lipids for this compound reconstitution?
A2: The choice of lipid composition is crucial for maintaining the structural integrity and functional activity of reconstituted membrane proteins[5][6]. Key considerations for this compound include:
-
Lipid Headgroup: The charge of the lipid headgroup can influence protein orientation and stability. While zwitterionic lipids like phosphatidylcholine (PC) are common, incorporating anionic lipids such as phosphatidylserine (PS) or phosphatidylglycerol (PG) can be beneficial, especially considering this compound's voltage-sensing capabilities which involve charged residues[2][3][7][8].
-
Acyl Chain Length and Saturation: These properties affect the thickness and fluidity of the bilayer. The hydrophobic transmembrane domains of this compound should ideally be matched with the hydrophobic thickness of the lipid bilayer to prevent exposure and aggregation[5].
-
Presence of Non-Bilayer Forming Lipids: Lipids like dioleoylphosphatidylethanolamine (DOPE) have a smaller headgroup and can introduce curvature stress into the bilayer, which can facilitate the insertion and conformational stability of some membrane proteins[9][10].
-
Sterols: While bacterial outer membranes do not typically contain cholesterol, its inclusion in the reconstitution mixture can modulate bilayer fluidity and thickness, which may be beneficial for stabilizing the reconstituted protein[11][12][13][14].
Q3: What is a good starting point for a lipid composition for this compound reconstitution?
A3: Based on general practices for bacterial outer membrane proteins and the information available, a good starting composition would be a base of a zwitterionic lipid with the addition of an anionic lipid. For example, a mixture of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) in a molar ratio of 9:1 or 4:1 could be a reasonable starting point. Further optimization would then involve systematically varying the lipid components.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low reconstitution efficiency of this compound | Mismatch between the hydrophobic thickness of the lipid bilayer and the transmembrane domains of this compound. | - Systematically vary the acyl chain length of the primary lipid (e.g., from C14 to C20).- Incorporate cholesterol (5-20 mol%) to increase bilayer thickness and order[5][11]. |
| Unfavorable electrostatic interactions between the protein and the lipid headgroups. | - If using a purely zwitterionic lipid mixture, introduce an anionic lipid like POPS or POPG (10-30 mol%) to assess the effect of surface charge[7][8].- Conversely, if using a charged lipid mixture, try a neutral composition. | |
| Aggregated this compound in the proteoliposomes | The lipid environment is not fluid enough to accommodate the protein without causing it to self-associate. | - Use lipids with unsaturated acyl chains (e.g., oleoyl) to increase membrane fluidity.- Avoid high concentrations of cholesterol, which can decrease fluidity[11].- Incorporate a small percentage (10-20 mol%) of a lipid with a smaller headgroup like DOPE, which can relieve packing stress[9]. |
| The detergent used for solubilization has not been fully removed. | - Ensure adequate dialysis or use of hydrophobic beads for detergent removal[4][15].- Screen different detergents for solubilization that are more easily removed[15][16]. | |
| Reconstituted this compound is non-functional (no channel activity) | The lipid composition does not support the native, functional conformation of the protein. | - The voltage-sensing mechanism of this compound may be sensitive to the lipid environment. Experiment with a wider range of lipid headgroups and charges.- The lateral pressure profile of the membrane may be incorrect. Systematically screen different ratios of bilayer (e.g., DOPC) to non-bilayer (e.g., DOPE) lipids[9]. |
| Incorrect orientation of the protein in the bilayer. | - The asymmetric charge distribution of this compound may be exploited to control its orientation. Varying the surface charge of the liposomes by altering the percentage of anionic lipids can influence the insertion direction[7][8]. |
Quantitative Data Summary
The following table summarizes the effects of common lipid components on the properties of the lipid bilayer and their potential impact on this compound reconstitution.
| Lipid Component | Molar % Range (Suggested) | Effect on Bilayer Properties | Potential Impact on this compound Reconstitution |
| DOPC | 50 - 100% | Forms a stable, fluid bilayer. | Provides a good base for reconstitution. |
| DOPE | 10 - 30% | Introduces negative curvature stress, can decrease bilayer stability at high concentrations[9]. | May facilitate protein insertion and stabilize the trimeric structure. |
| POPS/POPG | 10 - 30% | Introduces a net negative charge to the bilayer surface. | Can influence protein orientation and stabilize charged residues in the voltage sensor[2][7][8]. |
| Cholesterol | 5 - 20% | Increases bilayer thickness and order, decreases fluidity[11][12][13][14]. | May improve the seal around the protein and prevent leakage, but high concentrations could inhibit function. |
Experimental Protocol: Optimization of Lipid Composition for this compound Reconstitution
This protocol outlines a systematic approach to screen for the optimal lipid composition for this compound reconstitution.
-
Liposome Preparation:
-
Prepare different lipid mixtures in chloroform as per the ratios in the "Quantitative Data Summary" table.
-
In a glass vial, evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with an appropriate buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4) to a final lipid concentration of 10 mg/mL.
-
Vortex the hydrated lipid film to form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.
-
Extrude the suspension 11-21 times through a polycarbonate membrane with a 100 nm pore size to generate unilamellar liposomes.
-
-
This compound Reconstitution:
-
Solubilize the purified this compound in a buffer containing a mild detergent (e.g., 1% n-Octyl-β-D-glucopyranoside (OG)).
-
Mix the solubilized this compound with the prepared liposomes at a desired lipid-to-protein molar ratio (e.g., 100:1, 200:1, 500:1).
-
Incubate the mixture at room temperature for 30 minutes with gentle agitation.
-
Remove the detergent by dialysis against a large volume of detergent-free buffer for 48 hours at 4°C, with at least three buffer changes. Alternatively, use hydrophobic beads (e.g., Bio-Beads) for detergent removal.
-
-
Characterization of Proteoliposomes:
-
Reconstitution Efficiency: Centrifuge the proteoliposome suspension at high speed (e.g., 100,000 x g) to pellet the proteoliposomes. Run an SDS-PAGE of the supernatant and the pellet to determine the percentage of incorporated this compound.
-
Functionality Assay: Use the reconstituted proteoliposomes in a planar lipid bilayer setup to perform electrophysiological recordings. Measure the single-channel conductance and voltage-gating properties of this compound.
-
Size and Homogeneity: Analyze the size distribution and homogeneity of the proteoliposomes using Dynamic Light Scattering (DLS).
-
Visualizations
Caption: Experimental workflow for optimizing lipid bilayer composition for this compound reconstitution.
References
- 1. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanistic Basis for Voltage Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Mechanistic Basis for Voltage Gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Bilayer Composition Affects Transmembrane Protein Orientation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. Lipid Bilayer Composition Can Influence the Orientation of Proteorhodopsin in Artificial Membranes: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. Membrane Fusion‐Based Drug Delivery Liposomes Transiently Modify the Material Properties of Synthetic and Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Cholesterol in Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The influence of cholesterol on membrane protein structure, function, and dynamics studied by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Membrane Cholesterol on the Structure and Function of Selected Class A GPCRsChallenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Single-Channel Recordings of Triplin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with single-channel recordings of the bacterial porin, Triplin. Our goal is to help you overcome common challenges and achieve high-quality, low-noise recordings.
Troubleshooting Guides
This section addresses specific issues that can arise during single-channel recordings of this compound. The troubleshooting process is presented in a question-and-answer format to directly tackle the problems you may encounter.
Question: My baseline noise is too high, obscuring single-channel events. How can I reduce it?
Answer: High baseline noise is a common issue in single-channel recordings and can originate from multiple sources. A systematic approach is the most effective way to identify and eliminate the source of the noise.
Systematic Noise Troubleshooting Workflow
The following diagram outlines a logical workflow to pinpoint and resolve the source of noise in your electrophysiology rig.
Caption: A systematic workflow for troubleshooting noise in single-channel recordings.
Detailed Steps:
-
Characterize the Noise: Use an oscilloscope or the acquisition software to identify the primary frequency of the noise. This is the first clue to its origin.
-
Environmental and Mechanical Noise:
-
Vibrations: Ensure your anti-vibration table is floating correctly and not in contact with any other surfaces. Secure any loose cables or tubing that could transmit vibrations.
-
Acoustic Noise: Work in a quiet environment, as loud noises can sometimes be picked up by the recording apparatus.
-
Faraday Cage: Make sure the Faraday cage is completely closed and properly grounded.[1] Any gaps can allow external electromagnetic interference to contaminate the signal.
-
-
Electrical Noise:
-
Grounding: The most common source of electrical noise is improper grounding, which can create ground loops.[2][3] All equipment should be connected to a single, common ground point.[4][5]
-
Identify Offending Equipment: Systematically turn off and unplug all non-essential electrical equipment in the room, one by one, to see if the noise disappears.[1][3] Common culprits include monitors, centrifuges, and fluorescent lights.
-
Cabling: Keep all cables as short as possible and ensure they are properly shielded.[2] Braid or twist headstage cables together to reduce pickup of line-frequency noise.[5]
-
-
Recording Components:
-
Pipette Holder: A dirty or contaminated pipette holder can be a significant source of noise. Clean it regularly with ethanol and distilled water.[1]
-
Pipette: Use freshly pulled pipettes with an appropriate resistance for your target channel. Fire-polishing the tip can help in obtaining a better seal.
-
Seal Resistance: A high-resistance "gigaseal" (>1 GΩ) between the pipette and the lipid bilayer is crucial for low-noise recordings.[6] If you have a poor seal, you will not be able to resolve single-channel currents.
-
Question: I'm seeing intermittent, large current jumps that are not channel gating. What could be the cause?
Answer: These are often referred to as "spikes" or "glitches" and can be caused by several factors:
-
Unstable Seal: If the gigaseal is not stable, you may see sudden jumps in current. This can be due to a dirty lipid solution, an unhealthy cell (in patch-clamping), or mechanical instability. Try making a fresh bilayer or using a new pipette.[6]
-
Perfusion System: Bubbles or intermittent flow in the perfusion system can cause electrical transients.[7] Ensure a smooth, continuous flow and check for any air bubbles in the tubing.
-
Static Discharge: The experimenter can be a source of static electricity. Consider using an anti-static wrist strap connected to the common ground.
Frequently Asked Questions (FAQs)
General
-
Q1: What is "this compound" in the context of single-channel recordings?
-
Q2: What are the main sources of noise in single-channel recordings?
-
A2: Noise can be broadly categorized into:
-
Intrinsic Noise: Arising from the channel itself, such as 1/f noise from conformational fluctuations of the pore.
-
Extrinsic Noise: Originating from the recording environment and equipment. This includes mechanical vibrations, acoustic noise, and electromagnetic interference.
-
-
Experimental Setup
-
Q3: What type of lipid bilayer is recommended for this compound recordings?
-
A3: While a specific protocol for this compound is not widely published, experiments with other bacterial porins often use solvent-free planar lipid bilayers formed from synthetic lipids. A common choice is 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) dissolved in n-decane.
-
-
Q4: How can I confirm that the channels I'm recording are indeed this compound?
-
A4: this compound has a characteristic three-pore structure with complex voltage-gating behavior. The three pores close sequentially: the first at positive potentials, the second at negative potentials, and the third at positive potentials.[4][10] Observing this unique gating pattern is a strong indicator that you are recording this compound channels.
-
Data Analysis
-
Q5: What is 1/f noise and how does it affect recordings of bacterial porins?
-
A5: 1/f noise, also known as flicker noise, is a type of low-frequency noise that is intrinsic to many physical systems, including ion channels. In bacterial porins, it is thought to be caused by the conformational flexibility of the channel's structure.[11] This noise can be minimized by ensuring a stable recording environment and using appropriate filtering during analysis.
-
Quantitative Data Summary
The following table summarizes common sources of noise, their typical frequency characteristics, and recommended solutions.
| Noise Source | Typical Frequency | Characteristics | Recommended Solutions |
| Mechanical Vibration | Low (< 10 Hz) | Irregular, low-frequency baseline drift. | Ensure anti-vibration table is floating; secure all cables and tubing. |
| Line Frequency Hum | 50/60 Hz and harmonics | Persistent, sharp peaks at 50/60 Hz, 100/120 Hz, etc. | Check for and eliminate ground loops; use a single ground point; shield cables.[5][12] |
| High-Frequency Noise | > 1 kHz | Hissing sound; broad increase in baseline noise at high frequencies. | Identify and shield or move offending equipment (e.g., computer monitors, power supplies); use low-pass filtering. |
| 1/f (Flicker) Noise | Low (< 100 Hz) | Increased noise at lower frequencies. | Intrinsic to the channel; ensure stable recording conditions.[11] |
| Intermittent Spikes | Broad Frequency | Sudden, large, non-physiological current jumps. | Improve seal stability; check for bubbles in perfusion; use an anti-static wrist strap. |
Experimental Protocols
Protocol 1: Reconstitution of this compound into a Planar Lipid Bilayer
This protocol is adapted from standard methods for reconstituting bacterial porins.
-
Preparation of Lipid Solution:
-
Prepare a solution of 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane at a concentration of 10-20 mg/mL.
-
Store the lipid solution under nitrogen or argon to prevent oxidation.
-
-
Formation of the Planar Lipid Bilayer:
-
Use a two-chamber system separated by a thin Teflon or polystyrene film with a small aperture (50-100 µm in diameter).
-
"Paint" the lipid solution across the aperture to form a thin lipid film. This will spontaneously thin to form a bilayer.
-
Monitor the capacitance of the bilayer to confirm its formation (a specific capacitance of ~0.4-0.8 µF/cm² is expected).
-
-
Reconstitution of this compound:
-
Purify this compound protein according to established protocols.
-
Dilute the purified this compound in a buffer containing a mild detergent (e.g., 1% octyl-POE) to a final concentration of approximately 1 µg/mL.[11]
-
Add a small amount (0.1-0.5 µL) of the diluted this compound solution to the cis chamber of the bilayer setup, close to the membrane.[13]
-
Spontaneous insertion of this compound trimers into the bilayer should occur within a few minutes. This will be observed as stepwise increases in current when a voltage is applied across the membrane.
-
-
Single-Channel Recording:
Mandatory Visualizations
This compound Voltage-Gating Mechanism
The following diagram illustrates the proposed mechanism for the voltage-gating of a single this compound pore.
Caption: Proposed gating mechanism of a single this compound pore. A positively charged voltage sensor enters the pore upon a change in membrane potential, blocking ion flow.[4]
References
- 1. The voltage-dependent activity of Escherichia coli porins in different planar bilayer reconstitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single Ion Channel Recordings with CMOS-Anchored Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-channel Cell-attached Patch-clamp Recording - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbi.ku.dk [nbi.ku.dk]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.spiedigitallibrary.org [journals.spiedigitallibrary.org]
- 9. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
Troubleshooting Unexpected Triplin Gating Behavior: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected gating behavior during experiments with the Triplin channel. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My this compound channel is not showing any voltage-dependent gating. What are the possible causes?
A1: A complete lack of voltage-dependent gating can stem from several factors. Firstly, ensure that the protein is correctly reconstituted into the phospholipid membrane. Secondly, cleavage of the voltage sensor by proteases like trypsin can eliminate voltage gating.[1][2] Verify the integrity of your this compound preparation and consider adding protease inhibitors to your solutions. Finally, confirm the accuracy of your voltage clamp protocol and the functionality of your electrophysiology rig.
Q2: The cooperative gating sequence of the three pores is incorrect. What could be the issue?
A2: this compound exhibits a specific cooperative gating sequence where pore 1 closes first at positive potentials, followed by pore 2 at negative potentials, and finally pore 3 at positive potentials.[3][4] A deviation from this sequence could indicate a problem with the experimental conditions. Check the ionic conditions and pH of your recording solutions, as these can influence the electrostatic interactions governing cooperativity. Also, consider the possibility of mutations or modifications to the protein that might alter the interactions between subunits.
Q3: I am observing rapid, transient blockages of the open pores that are not consistent with the expected gating. What could be causing this?
A3: Transient blockages, especially at positive potentials, might be caused by contaminants in your recording solutions. Positively charged molecules, such as polyamines or certain buffers, can act as pore blockers. For instance, polyarginine has been shown to block the this compound pores in a voltage-dependent manner.[3][4][5] Prepare fresh solutions using high-purity water and reagents. Filtering your solutions before use can also help to remove particulate matter that might cause blockages.
Q4: The current rectification of the open pores is different from what is expected. Why might this be?
A4: The weak current rectification observed in this compound is thought to be due to the charge on the voltage sensor located near the pore mouth in the open state.[1][2] Alterations in rectification could suggest a change in the local charge environment. This could be due to the pH of the solution, which can alter the protonation state of amino acid residues, or the presence of divalent cations that can screen surface charges. Review and confirm the composition of your recording solutions.
Troubleshooting Summary
The following table summarizes potential unexpected this compound gating behaviors, their likely causes, and recommended troubleshooting steps.
| Unexpected Behavior | Potential Cause | Recommended Solution |
| No voltage-dependent gating | 1. Incorrect protein reconstitution.2. Cleavage of the voltage sensor by proteases.[1][2]3. Malfunctioning electrophysiology setup. | 1. Verify reconstitution protocol.2. Use fresh protein preparation and add protease inhibitors.3. Calibrate and test the voltage clamp amplifier and electrodes. |
| Altered cooperative gating sequence | 1. Incorrect ionic strength or pH of solutions.2. Protein mutation or modification. | 1. Prepare fresh recording solutions and verify their composition.2. Sequence your this compound construct to check for mutations. |
| Rapid, transient pore blockages | 1. Contaminants in the recording solution (e.g., polyamines).[3][4][5]2. Particulate matter in the solutions. | 1. Use high-purity reagents and water for solutions.2. Filter all recording solutions before use. |
| Changes in current rectification | 1. Incorrect pH of the recording solution.2. Presence of screening ions (e.g., divalent cations). | 1. Verify the pH of your solutions.2. Prepare solutions with a defined and consistent ionic composition. |
Experimental Protocols
Protocol 1: Preparation of Standard Recording Solution
This protocol describes the preparation of a standard recording solution suitable for this compound electrophysiology experiments.
-
Reagents and Equipment:
-
High-purity water (18.2 MΩ·cm)
-
Potassium Chloride (KCl)
-
HEPES buffer
-
Potassium Hydroxide (KOH) for pH adjustment
-
0.22 µm syringe filter
-
Sterile containers
-
-
Procedure:
-
To prepare a 1 M KCl, 10 mM HEPES solution, dissolve 74.55 g of KCl and 2.38 g of HEPES in 900 mL of high-purity water.
-
Adjust the pH to the desired value (e.g., 7.4) using a concentrated KOH solution.
-
Bring the final volume to 1 L with high-purity water.
-
Filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Store the solution at 4°C.
-
Protocol 2: Control Experiment for Voltage Sensor Integrity
This protocol outlines a control experiment to test for the proteolytic cleavage of the this compound voltage sensor.
-
Reagents and Equipment:
-
Standard recording solution
-
Trypsin solution
-
Your this compound preparation
-
Electrophysiology setup
-
-
Procedure:
-
Reconstitute a single this compound channel into a phospholipid bilayer and establish a stable recording.
-
Apply a voltage protocol to confirm the normal, steep voltage-dependent gating of all three pores.
-
Introduce a low concentration of trypsin to the cis side of the membrane (the side to which the voltage sensor translocates).
-
Monitor the gating behavior over time. A gradual loss of voltage dependence is indicative of the cleavage of the voltage sensor.[1][2]
-
Visual Guides
Caption: Troubleshooting workflow for unexpected this compound gating.
Caption: Cooperative gating pathway of the this compound channel.
References
- 1. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Mechanistic Basis for Voltage Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Mechanistic Basis for Voltage Gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Reconstituted Triplin Channels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the reconstitution of Triplin channels. Our goal is to enhance the stability and functional integrity of your reconstituted channels for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the stability of reconstituted this compound channels?
A1: The stability of reconstituted this compound channels is a multifactorial issue. Key factors include the choice of solubilizing detergent, the lipid composition of the reconstitution membrane, the efficiency of detergent removal, and the final storage conditions of the proteoliposomes. Each of these elements must be carefully optimized to maintain the structural and functional integrity of the channel.
Q2: How does the choice of detergent impact this compound channel stability?
A2: Detergents are essential for solubilizing membrane proteins, but residual detergent in the final proteoliposome preparation can destabilize the channel and the lipid bilayer. "Mild" non-ionic detergents are generally preferred over ionic detergents as they are less likely to cause protein denaturation. It is crucial to use the lowest concentration of detergent that effectively solubilizes the protein and to employ a robust detergent removal method.
Q3: What is the role of lipid composition in maintaining the function of reconstituted this compound channels?
A3: The lipid bilayer provides the native environment for the channel, and its composition can significantly impact channel function and stability. Factors such as lipid headgroup, acyl chain length, and saturation can influence the physical properties of the membrane, such as thickness and fluidity, which in turn affect the conformational stability of the embedded channel. For this compound, which exhibits complex voltage-gating behavior, the lipid environment is critical for maintaining its functional properties.[1]
Q4: How can I prevent aggregation of this compound channels during reconstitution?
A4: Protein aggregation is a common problem that can lead to non-functional channels and experimental artifacts.[2][3][4] To prevent aggregation, consider the following:
-
Maintain Low Protein Concentration: High protein concentrations can promote aggregation.[3]
-
Optimize Buffer Conditions: Screen different pH and salt concentrations to find conditions that favor protein solubility.[3]
-
Use Stabilizing Additives: Including cryoprotectants like glycerol or specific ligands can help stabilize the protein.[3]
-
Effective Detergent Removal: Incomplete detergent removal can lead to protein aggregation upon formation of proteoliposomes.
Q5: What are the best practices for storing reconstituted this compound channels?
A5: The long-term stability of reconstituted this compound channels in proteoliposomes is critical for many experimental workflows. Generally, it is recommended to store proteoliposomes at 4°C for short-term use.[5][6] For longer-term storage, flash-freezing in liquid nitrogen and storing at -80°C is a common practice, often in the presence of a cryoprotectant like sucrose or glycerol to prevent damage from ice crystal formation. However, the optimal storage conditions should be determined empirically for your specific preparation.
Troubleshooting Guides
Problem 1: Low or No Channel Activity After Reconstitution
| Possible Cause | Troubleshooting Step |
| Inactive Protein | Verify the activity of the this compound channel preparation before reconstitution using a functional assay if possible. |
| Incorrect Protein Orientation | For some assays, the orientation of the channel in the bilayer is critical. Consider using techniques that promote a specific orientation or methods to determine the orientation ratio. |
| Suboptimal Lipid Environment | Experiment with different lipid compositions. Vary the headgroup, acyl chain length, and saturation. Consider adding cholesterol or other lipids known to modulate ion channel function. |
| Inefficient Reconstitution | Optimize the lipid-to-protein ratio. Too high or too low a ratio can lead to poor incorporation or aggregation. |
| Residual Detergent Inhibition | Ensure complete detergent removal. Try different detergent removal techniques such as dialysis, size-exclusion chromatography, or adsorbent beads. |
Problem 2: High Noise or Instability in Electrophysiological Recordings
| Possible Cause | Troubleshooting Step |
| Unstable Bilayer | Ensure the lipid bilayer is stable before adding proteoliposomes. The choice of lipids and the method of bilayer formation are critical. Solvent-free bilayers are generally more stable. |
| Contaminants in Solutions | Filter all buffers and solutions to remove particulate matter that could disrupt the bilayer. |
| Mechanical Vibrations | Use an anti-vibration table and ensure the setup is shielded from air currents and other sources of mechanical noise. |
| Electrical Noise | Properly ground all equipment and use a Faraday cage to shield the setup from external electrical interference. |
| Incomplete Fusion of Proteoliposomes | Optimize the fusion process. Factors such as ionic strength, the presence of divalent cations (e.g., Ca²⁺), and osmotic gradients can influence fusion efficiency. |
Problem 3: Observation of Channel Gating Artifacts
| Possible Cause | Troubleshooting Step |
| Sub-conductance States | This compound is a trimeric channel, and the activity of individual subunits can sometimes be observed as sub-conductance states.[7] Analyze recordings carefully to distinguish these from noise. |
| Voltage-Gating Complexity | This compound exhibits complex, cooperative voltage-gating behavior between its subunits.[7][8] Be aware of the specific voltage protocols required to observe the distinct gating of each subunit. |
| Filter Settings | Inappropriate filter settings can distort the appearance of channel gating events. Optimize the filter cutoff frequency to reduce noise without significantly attenuating the signal.[9] |
| Baseline Drift | A drifting baseline can be caused by an unstable seal or changes in the recording conditions. Ensure a stable recording environment and a high-resistance seal. |
Data Presentation: Factors Influencing Reconstituted Ion Channel Stability
While specific quantitative data for this compound is limited in the public domain, the following table summarizes general principles and recommended starting points for optimizing the stability of reconstituted ion channels.
| Parameter | Condition | Effect on Stability | Recommendation for this compound |
| Lipid Composition | Phosphatidylethanolamine (PE) | Promotes non-lamellar phases, can influence fusion | Start with a base of PC lipids and titrate in PE. |
| Phosphatidylcholine (PC) | Forms stable bilayers | A common primary component for reconstitution. | |
| Phosphatidylserine (PS) / Phosphatidylglycerol (PG) | Anionic lipids can be crucial for function | Test the effect of including 10-20% anionic lipids. | |
| Cholesterol | Modulates membrane fluidity and thickness | Include 20-40 mol% cholesterol to mimic native membranes. | |
| Detergent | n-Dodecyl-β-D-maltoside (DDM) | Mild, non-ionic, good for solubilization | A common and effective choice for initial trials. |
| CHAPS | Zwitterionic, can be effective for some proteins | An alternative to consider if DDM is not optimal. | |
| Triton X-100 | Non-ionic, but can be difficult to remove | Use with caution due to potential for residual contamination. | |
| Storage Temperature | 4°C | Good for short-term (days to a week) | Store proteoliposomes at 4°C for immediate use. |
| -80°C | Suitable for long-term storage | Flash-freeze in liquid nitrogen with 10-20% glycerol or sucrose. | |
| Protein Concentration | Low (µg/mL range) | Reduces the likelihood of aggregation | Keep the protein concentration as low as feasible for the experiment. |
| Lipid-to-Protein Ratio (LPR) | High (e.g., >500:1 w/w) | Ensures sufficient lipid for proper incorporation | Start with a high LPR and titrate down to find the optimal ratio. |
Experimental Protocols
Protocol 1: Reconstitution of this compound Channels into Proteoliposomes
-
Preparation of Lipids:
-
Prepare a lipid mixture (e.g., 3:1:1 molar ratio of POPC:POPE:POPG) in a glass vial.
-
Dry the lipids to a thin film under a stream of nitrogen gas.
-
Further dry the lipid film under vacuum for at least 2 hours to remove residual solvent.
-
-
Solubilization of Lipids and Protein:
-
Resuspend the dried lipid film in reconstitution buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4) containing a specific concentration of detergent (e.g., 20 mM DDM) to form micelles.
-
Add the purified this compound channel protein to the lipid-detergent mixture at the desired lipid-to-protein ratio.
-
Incubate the mixture with gentle agitation for 1-2 hours at 4°C to allow for the formation of mixed micelles.
-
-
Detergent Removal:
-
Remove the detergent by dialysis against detergent-free reconstitution buffer at 4°C. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10-14 kDa).
-
Perform several buffer changes over 48-72 hours to ensure complete detergent removal.
-
Alternatively, use adsorbent beads (e.g., Bio-Beads) to remove the detergent. Add the beads to the protein-lipid-detergent mixture and incubate with gentle mixing.
-
-
Formation of Proteoliposomes:
-
As the detergent is removed, the mixed micelles will spontaneously form proteoliposomes with the this compound channels incorporated into the bilayer.
-
The resulting proteoliposome suspension can be used directly for experiments or stored for later use.
-
Protocol 2: Formation of a Planar Lipid Bilayer for Electrophysiology
-
Prepare the Bilayer Chamber:
-
Thoroughly clean the bilayer cup and chamber with ethanol and dry completely.
-
Create a small aperture (50-150 µm) in the partition separating the two chambers.
-
-
"Painting" the Bilayer:
-
Prepare a solution of lipids (e.g., 10-20 mg/mL in n-decane).
-
Apply a small amount of the lipid solution across the aperture using a fine brush or glass rod.
-
The lipid solution will thin out over time to form a bilayer. Monitor the capacitance of the membrane to confirm bilayer formation (typically >50 pF for a 100 µm aperture).
-
-
Fusion of Proteoliposomes:
-
Once a stable bilayer is formed, add a small aliquot of the this compound proteoliposome suspension to one of the chambers (the cis chamber).
-
Fusion can be promoted by creating an osmotic gradient (e.g., adding a small amount of a non-electrolyte like sucrose to the cis chamber) or by adding a low concentration of a divalent cation (e.g., 1-2 mM CaCl₂).
-
-
Single-Channel Recording:
-
Apply a transmembrane voltage and monitor the current for the characteristic stepwise changes that indicate the opening and closing of a single this compound channel.
-
Use appropriate voltage protocols to investigate the unique gating properties of the three this compound subunits.[7]
-
Visualizations
References
- 1. nanotempertech.com [nanotempertech.com]
- 2. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Detection and prevention of protein aggregation before, during, and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of liposomes on long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morphodynamic modeling of fluvial channel fill and avulsion time scales during early Holocene transgression, as substantiated by the incised valley stratigraphy of the Trinity River, Texas | CiNii Research [cir.nii.ac.jp]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
strategies to prevent Triplin aggregation during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Triplin protein during purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation a concern during purification?
This compound is a trimeric, pore-forming protein found in the outer membrane of E. coli.[1][2] Like many membrane proteins, and particularly those that form oligomeric complexes, this compound is prone to aggregation when removed from its native lipid environment. This aggregation can lead to a loss of biological activity, reduced purification yields, and difficulties in downstream applications such as structural studies.
Q2: At what stages of purification is this compound aggregation most likely to occur?
This compound aggregation can occur at multiple stages of the purification process, including:
-
Cell Lysis: The sudden change in environment and release of cellular contents can induce aggregation.
-
Solubilization: Inefficient extraction from the cell membrane can lead to the formation of insoluble aggregates.
-
Chromatography: High protein concentrations on chromatography columns and interactions with the resin can promote aggregation.
-
Buffer Exchange and Concentration: Changes in buffer composition and increased protein concentration can destabilize the protein.
-
Freeze-Thaw Cycles: Repeated freezing and thawing for storage can cause proteins to aggregate.
Q3: What are the general strategies to prevent protein aggregation?
General strategies to minimize protein aggregation during purification include optimizing buffer conditions (pH, ionic strength), using stabilizing additives, controlling the temperature, and maintaining a low protein concentration.[3][4]
Troubleshooting Guide: Preventing this compound Aggregation
This guide provides specific troubleshooting advice for common issues encountered during this compound purification.
| Problem | Potential Cause | Recommended Solution |
| Low solubility after cell lysis | Inefficient solubilization from the membrane. | Screen a panel of mild, non-ionic, or zwitterionic detergents (e.g., DDM, LDAO, Triton X-100, CHAPS) to find the optimal one for this compound. |
| Incorrect buffer pH or ionic strength. | The pH of the lysis buffer should be at least one unit away from this compound's isoelectric point (pI) to ensure the protein is charged and less prone to aggregation. Adjust the salt concentration (e.g., 150-500 mM NaCl) to minimize non-specific interactions. | |
| Precipitation during chromatography | High local protein concentration on the column. | Reduce the amount of protein loaded onto the column or use a column with a larger bed volume. Consider using a step-wise or gradient elution to avoid a sharp increase in protein concentration in the eluate. |
| Inappropriate buffer conditions. | Maintain the optimal buffer composition (pH, salt, and additives) identified during solubilization screening throughout all chromatography steps. | |
| Aggregation after elution and concentration | Removal of stabilizing detergents or lipids. | Add cryoprotectants like glycerol (5-20%) or sugars (e.g., sucrose, trehalose) to the final buffer to enhance stability.[3] A low concentration of the optimal detergent may also be required in the final buffer. |
| High protein concentration. | If high concentrations are necessary, screen for additives that increase solubility, such as arginine (0.5-1 M).[3] | |
| Protein loss during dialysis/buffer exchange | Protein instability in the new buffer. | Ensure the final buffer has a composition that is compatible with this compound's stability. Perform buffer exchange gradually using methods like dialysis with a step-wise change in buffer or using a desalting column. |
| Aggregation upon storage | Freeze-thaw stress. | Aliquot the purified protein into single-use volumes to avoid repeated freeze-thaw cycles. Flash-freeze the aliquots in liquid nitrogen and store at -80°C. Include cryoprotectants in the storage buffer.[3] |
Data Presentation: Additives for Preventing Protein Aggregation
The following table summarizes common additives used to prevent protein aggregation during purification, along with their typical working concentrations.
| Additive Class | Examples | Typical Concentration | Mechanism of Action |
| Reducing Agents | Dithiothreitol (DTT), β-mercaptoethanol (BME), Tris(2-carboxyethyl)phosphine (TCEP) | 1-10 mM | Prevents the formation of intermolecular disulfide bonds. |
| Osmolytes/Polyols | Glycerol, Sucrose, Trehalose, Sorbitol | 5-20% (v/v) or (w/v) | Stabilize the native protein structure by promoting preferential hydration. |
| Amino Acids | L-Arginine, L-Glutamic Acid | 50 mM - 1 M | Suppress aggregation by interacting with hydrophobic patches on the protein surface.[3] |
| Detergents (non-denaturing) | Triton X-100, Tween 20, CHAPS, DDM, LDAO | 0.01 - 1% (v/v) | Maintain the solubility of membrane proteins by mimicking the lipid bilayer. |
| Salts | NaCl, KCl, (NH₄)₂SO₄ | 50 - 500 mM | Modulate ionic interactions and protein solubility. |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA) | 1-5 mM | Inhibit metalloproteases that could degrade the protein. |
Experimental Protocols
1. Expression in E. coli
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the this compound expression plasmid.
-
Grow the cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with an optimized concentration of IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to promote proper folding and reduce aggregation.[4]
-
Harvest the cells by centrifugation.
2. Cell Lysis and Solubilization
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM TCEP, and a protease inhibitor cocktail).
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Add a pre-determined optimal concentration of a mild detergent (e.g., 1% DDM) to the lysate and incubate with gentle agitation for 1-2 hours at 4°C to solubilize the membrane proteins.
-
Clarify the lysate by ultracentrifugation to pellet insoluble debris.
3. Affinity Chromatography (IMAC)
-
Equilibrate a Ni-NTA or other suitable affinity resin column with lysis buffer containing a lower concentration of the solubilizing detergent (e.g., 0.1% DDM).
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of wash buffer (lysis buffer with a slightly increased imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
4. Size Exclusion Chromatography (SEC)
-
To further purify the protein and remove aggregates, apply the eluted sample to a size exclusion chromatography column pre-equilibrated with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 0.05% DDM).
-
Collect the fractions corresponding to the expected molecular weight of trimeric this compound.
5. Analysis and Storage
-
Analyze the purity of the fractions by SDS-PAGE.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Flash-freeze the purified protein in single-use aliquots in liquid nitrogen and store at -80°C.
Mandatory Visualizations
Caption: Figure 1. A generalized workflow for the expression and purification of this compound.
Caption: Figure 2. A decision tree for troubleshooting this compound aggregation issues.
References
overcoming issues with voltage clamp experiments on Triplin
Welcome to the technical support center for researchers working with the voltage-gated cation channel, Triplin. This resource provides detailed troubleshooting guides, frequently asked questions, and standardized protocols to help you overcome common challenges in your voltage clamp experiments.
Troubleshooting Guide
This guide addresses specific technical issues that may arise during your experiments.
Question: I am unable to achieve a gigaohm seal (>1 GΩ) on my cells expressing this compound. What should I do?
Answer: Failure to obtain a high-resistance seal is a common issue in patch-clamp electrophysiology.[1] Here are several factors to consider and steps to take:
-
Pipette Preparation:
-
Ensure your patch pipettes are fabricated from high-quality borosilicate glass and have a resistance of 6-8 MΩ when filled with the internal solution.[2]
-
Fire-polish the pipette tip to create a smooth surface, which facilitates a better seal with the cell membrane.[2]
-
Use fresh pipettes for each attempt. Debris can accumulate on the tip of used pipettes, preventing proper sealing.[2]
-
-
Solutions and Cell Health:
-
All solutions, especially the internal pipette solution, must be filtered through a 0.22 µm filter to remove particulates.[2][3]
-
Verify the health of your cells. Unhealthy or dying cells will have fragile membranes that are difficult to seal.[4]
-
Check the osmolarity of your internal and external solutions. A general guideline is to have the internal solution's osmolarity about 10-20 mOsm lower than the external solution, which can aid in seal formation.[4][5]
-
-
Experimental Approach:
-
Apply gentle, constant positive pressure to the pipette as it enters the bath solution to keep the tip clean.[2]
-
Approach the cell slowly. Once the pipette touches the cell membrane and a dimple is visible, release the positive pressure.[5]
-
Apply gentle, steady suction to form the seal. Holding the membrane potential at -60 to -70 mV can sometimes facilitate sealing.[6]
-
Question: My whole-cell recordings are unstable, and the access resistance is high and variable. How can I improve stability?
Answer: A stable, low access resistance (typically < 25 MΩ) is crucial for accurate voltage control.[6] High and unstable access resistance can lead to significant voltage errors.[7][8]
-
Membrane Rupture:
-
Pipette and Solutions:
-
Monitoring and Compensation:
-
Continuously monitor the access resistance throughout the experiment.
-
Use the series resistance compensation feature on your amplifier, typically compensating for 80-90% of the measured value, to improve the accuracy of your voltage clamp.[9]
-
Question: I am observing very small or no this compound currents, even with a good seal and access.
Answer: This could be due to issues with channel expression, the solutions used, or the voltage protocol itself.
-
Channel Expression:
-
Confirm the expression of this compound channels in your chosen cell line using a secondary method, such as immunofluorescence or Western blotting.
-
Ensure that the cells being patched are indeed the ones expressing the channel, perhaps by using a co-expressed fluorescent marker.
-
-
Solutions and Blockers:
-
Verify the composition of your internal and external solutions. The absence of the permeant ion or the presence of a blocker will abolish the current. For this compound, ensure the primary cation (e.g., Na+) is present in the external solution.
-
If isolating this compound currents, ensure that blockers for other endogenous channels in the cell line are included in your solutions.
-
-
Voltage Protocol:
-
This compound is a voltage-gated channel and requires a change in membrane potential to open. Ensure your voltage protocol is appropriate to induce activation. For a typical voltage-gated cation channel, this involves holding the cell at a negative potential (e.g., -100 mV) and then stepping to more depolarized potentials (e.g., -60 mV to +60 mV).[10][11]
-
Troubleshooting Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Resolving artefacts in voltage-clamp experiments with computational modelling: an application to fast sodium current recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. youtube.com [youtube.com]
- 11. jneurosci.org [jneurosci.org]
Technical Support Center: Refinement of Triplin Expression Systems for Higher Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in producing high yields of the Triplin protein. The information is presented in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and explanatory diagrams.
Frequently Asked Questions (FAQs)
Q1: What is the first step to take when experiencing low this compound yield?
A1: The initial step in troubleshooting low protein yield is to determine if the protein is being expressed and, if so, where it is localizing. Perform an SDS-PAGE and a Western blot on both the soluble (supernatant) and insoluble (pellet) fractions of your cell lysate.[1] This will help you identify if the issue is a lack of expression, insolubility (formation of inclusion bodies), or degradation.
Q2: My this compound protein is found in inclusion bodies. What can I do to improve its solubility?
A2: The formation of inclusion bodies, which are insoluble aggregates of misfolded protein, is a common issue when overexpressing recombinant proteins in bacterial hosts.[2][3][4] To improve the solubility of this compound, consider the following strategies:
-
Lower the expression temperature: Reducing the temperature to 15-25°C can slow down protein synthesis, allowing more time for proper folding.[5][6]
-
Reduce the inducer concentration: A lower concentration of the induction agent (e.g., IPTG) can decrease the rate of transcription, which may facilitate correct protein folding.[4][7][8]
-
Use a different E. coli host strain: Strains like Rosetta-gami, which can promote disulfide bond formation, or those that co-express chaperone proteins, may enhance solubility.[7][9]
-
Co-express with solubility-enhancing tags: Fusion tags such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can improve the solubility of the target protein.[4][10]
Q3: Can codon optimization significantly increase my this compound yield?
A3: Yes, codon optimization can dramatically improve protein expression levels. Different organisms have a preference for certain codons (codon bias).[11] By synthesizing a gene with codons that are frequently used by your expression host (e.g., E. coli or Pichia pastoris), you can enhance the efficiency of translation.[12][13][14][15] In some cases, codon optimization has been reported to increase protein expression by several fold.[14][16]
Q4: What are the benefits of using a serum-free medium for this compound expression in mammalian cells?
A4: Serum-free media offer several advantages over serum-supplemented media, including:
-
Reduced variability: Eliminates the batch-to-batch variation often seen with serum.[17]
-
Simplified purification: The absence of serum proteins makes downstream purification of your target protein easier.[18][19]
-
Improved safety and regulatory compliance: Reduces the risk of contamination with viruses or prions from animal-derived components.[19]
-
Defined composition: Allows for a more controlled and reproducible culture environment.[17][20]
Troubleshooting Guides
Issue 1: Low or No this compound Expression
| Possible Cause | Suggested Solution |
| Suboptimal Codon Usage | Re-design the this compound gene using codons optimized for your specific expression host. |
| Inefficient Promoter | Test different promoters with varying strengths. For example, in E. coli, compare the T7 promoter with the araBAD promoter.[7][21][22] |
| Plasmid Instability | Ensure that the antibiotic concentration in your culture medium is appropriate and that the plasmid has not been lost during cell growth.[1] |
| Toxicity of this compound to Host Cells | Use a host strain designed for toxic protein expression, such as C41(DE3) or C43(DE3) for E. coli.[23] Also, consider using a tightly regulated promoter to minimize basal expression. |
| mRNA Instability or Secondary Structure | Analyze the 5' end of your mRNA for secondary structures that might inhibit translation and consider re-designing the sequence to minimize these. |
Issue 2: this compound is Expressed but Insoluble (Inclusion Bodies)
| Possible Cause | Suggested Solution |
| High Rate of Protein Synthesis | Lower the induction temperature to 15-25°C and reduce the inducer (e.g., IPTG) concentration.[4][5][24][25] |
| Incorrect Protein Folding | Co-express molecular chaperones that can assist in the proper folding of this compound. In E. coli, strains like ArcticExpress are available for this purpose.[7] |
| Lack of Necessary Post-Translational Modifications | If this compound requires disulfide bonds, consider expression in the periplasm of E. coli or use a host strain like Origami or SHuffle that facilitates disulfide bond formation in the cytoplasm.[9] For glycosylation, a eukaryotic expression system like Pichia pastoris or mammalian cells is necessary. |
| Hydrophobic Patches on Protein Surface | Add a highly soluble fusion partner, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to the N- or C-terminus of this compound. |
Quantitative Data Summary
The following tables provide representative data on how different experimental parameters can affect recombinant protein yield and solubility. Note that these are examples, and optimal conditions for this compound expression should be determined empirically.
Table 1: Effect of Temperature on Recombinant Protein Yield and Solubility
| Temperature | Total Yield (mg/L) | Soluble Fraction (%) | Soluble Yield (mg/L) |
| 37°C | 15.2 | 27.3% | 4.15 |
| 25°C | 14.8 | 75.0% | 11.1 |
Data adapted from a study on HCV NS3 recombinant protein expression, demonstrating a significant increase in the soluble yield at a lower temperature.[6]
Table 2: Effect of Inducer (IPTG) Concentration on Recombinant Protein Solubility
| IPTG Concentration (mM) | Temperature (°C) | Soluble Protein (Relative Amount) | | :--- | :--- | :--- | :--- | | 1.2 | 37 | + | | 0.3 | 37 | ++ | | 1.2 | 27 | +++ | | 0.3 | 27 | ++++ |
Qualitative representation of data from a study on recombinant bovine SRY protein, where lower IPTG concentration and temperature favored higher solubility.[25]
Table 3: Impact of Codon Optimization on Protein Yield
| Gene | Expression Level (Native Codons) | Expression Level (Optimized Codons) | Fold Increase |
| Human FVIII HC | Low | High | 4.9 - 7.1 |
| Polio VP1 | Very Low | High | 22.5 - 28.1 |
Data from a study quantifying the increase in protein expression in chloroplasts after codon optimization, as measured by parallel reaction monitoring (PRM) mass spectrometry.[13]
Experimental Protocols
Protocol 1: Small-Scale Expression Trial in E. coli to Optimize Solubility
-
Transformation: Transform your this compound expression plasmid into different E. coli strains (e.g., BL21(DE3), Rosetta(DE3), and ArcticExpress(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculation: Inoculate a single colony from each plate into 5 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 50 mL of LB medium with the overnight culture to an initial OD₆₀₀ of 0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Split the culture into different flasks for testing various conditions (e.g., different temperatures and IPTG concentrations). A common starting point is to induce with a final concentration of 0.1 mM, 0.5 mM, and 1.0 mM IPTG.[8]
-
Incubation: Incubate one set of flasks at 37°C for 3-4 hours and another set at a lower temperature, such as 18°C or 25°C, overnight.[7][26]
-
Cell Harvest: Harvest 1 mL of culture from each condition. Centrifuge at 12,000 x g for 1 minute and discard the supernatant.
-
Lysis: Resuspend the cell pellet in 100 µL of lysis buffer (e.g., BugBuster). Add DNase and incubate at room temperature for 15-20 minutes.
-
Fractionation: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C. Carefully collect the supernatant (soluble fraction). Resuspend the pellet (insoluble fraction) in 100 µL of the same lysis buffer.
-
Analysis: Analyze both the soluble and insoluble fractions by SDS-PAGE to determine the expression level and solubility of this compound under each condition.
Protocol 2: Purification of His-tagged this compound from Soluble Fraction
-
Cell Lysis: Resuspend the cell pellet from a large-scale culture (e.g., 1 L) in 30 mL of lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with protease inhibitors (e.g., PMSF). Lyse the cells by sonication or using a microfluidizer.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.
-
Column Equilibration: Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Binding: Load the clarified lysate onto the equilibrated Ni-NTA column.
-
Washing: Wash the column with 10-20 column volumes of wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound from the column using an elution buffer containing a higher concentration of imidazole (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.[27]
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.
-
Buffer Exchange: Pool the fractions containing pure this compound and perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.
Visualizations
Caption: Workflow for optimizing this compound expression and purification.
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 3. gencefebio.com [gencefebio.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 11. A critical analysis of codon optimization in human therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Pichia pastoris Expression System for High-Level Production of Margatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Codon Optimization to Enhance Expression Yields Insights into Chloroplast Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Impact of codon optimization on vip3Aa11 gene expression and insecticidal efficacy in maize [frontiersin.org]
- 16. DNA Sequence Changes Resulting from Codon Optimization Affect Gene Expression in Pichia pastoris by Altering Chromatin Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Optimization of Key Factors in Serum Free Medium for Production of Human Recombinant GM-CSF Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cellbase.com [cellbase.com]
- 21. Systematic Comparison of Constitutive Promoters and the Doxycycline-Inducible Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. biopharminternational.com [biopharminternational.com]
- 24. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 25. rbmb.net [rbmb.net]
- 26. Production of soluble eukaryotic recombinant proteins in E. coli is favoured in early log-phase cultures induced at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 27. med.upenn.edu [med.upenn.edu]
Triplin Subunit Gating: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the variability in Triplin subunit gating.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
| Issue | Question | Possible Causes | Suggested Solutions |
| No Channel Activity | Why am I not observing any channel insertion or gating activity after adding this compound to my planar lipid bilayer setup? | 1. Protein Inactivity: The this compound protein may be denatured or aggregated. 2. Incorrect Reconstitution: The protein may not be properly incorporated into liposomes or the planar lipid bilayer. 3. Poor Bilayer Formation: The lipid bilayer may be unstable or has ruptured. 4. Inappropriate Voltage Protocol: The applied voltage may not be sufficient to induce gating of any of the subunits. | 1. Verify Protein Integrity: Run a gel to check for protein degradation or aggregation. Ensure proper storage conditions (-80°C). 2. Optimize Reconstitution: Refer to the detailed "Protocol for Reconstitution of this compound into Planar Lipid Bilayers". Vary lipid composition or protein-to-lipid ratio. 3. Stabilize Bilayer: Ensure the aperture is properly pre-treated. Use fresh, high-quality lipids. Monitor bilayer formation via capacitance measurements. 4. Adjust Voltage: Apply a wide range of holding potentials, including high positive (> +70 mV) and negative voltages, to activate the different subunits. |
| High Noise Levels | My baseline recording is excessively noisy, making it difficult to resolve single-channel events. What can I do? | 1. Electrical Interference: Improper grounding or shielding of the setup. 2. Unstable Bilayer: The lipid bilayer is not well-sealed or is fluctuating. 3. Contaminated Solutions: Particulates or contaminants in the buffer solutions. 4. Electrode Issues: Old or improperly chlorided Ag/AgCl electrodes. | 1. Improve Shielding: Ensure the Faraday cage is properly closed and grounded. Check for and remove any sources of electrical noise in the vicinity. 2. Reform the Bilayer: Use a smaller aperture if possible to increase stability. Ensure the bilayer is fully formed and "black." 3. Use Filtered Solutions: Filter all buffers and solutions through a 0.2 µm filter before use. 4. Prepare Fresh Electrodes: Use freshly prepared and chlorided Ag/AgCl electrodes for each experiment. |
| Irregular Gating Behavior | The gating of the this compound subunits does not follow the expected sequential pattern (Subunit 1 at positive potentials, Subunit 2 at negative, and Subunit 3 at positive). Why is this happening? | 1. Multiple Channel Insertions: More than one this compound channel may be present in the bilayer, leading to overlapping gating events. 2. Incorrect Subunit Identification: The distinct voltage dependencies of the subunits may be misinterpreted. 3. Stochastic Variability: Inherent randomness in single-molecule events can lead to apparent deviations from the typical pattern. 4. Protein Modification: The protein may have been inadvertently modified during purification or the experiment. | 1. Titrate Protein Concentration: Reduce the concentration of this compound added to the cis chamber to favor single-channel insertions. 2. Systematic Voltage Protocol: Apply a systematic voltage protocol, stepping through a range of positive and negative potentials to clearly distinguish the gating of each subunit. 3. Increase Data Acquisition: Average recordings from multiple gating cycles to reduce the impact of stochastic fluctuations.[1] 4. Use Fresh Protein Aliquots: Avoid repeated freeze-thaw cycles of the protein stock. |
| Inconsistent Subunit Conductance | I am observing variability in the single-channel conductance of the this compound subunits. What could be the cause? | 1. Sub-conductance States: The channel may be entering brief, partially open states. 2. Buffer Conditions: The ionic strength or pH of the buffer may be fluctuating. 3. Presence of Blockers: Contaminants in the solutions could be partially blocking the pore. | 1. High-Resolution Recording: Increase the sampling rate and bandwidth of your recording to better resolve brief sub-conductance states. 2. Maintain Stable Buffer Conditions: Prepare fresh buffers for each experiment and monitor the pH. 3. Ensure Solution Purity: Use high-purity salts and water for all solutions. |
Frequently Asked Questions (FAQs)
1. What is the typical gating behavior of this compound subunits?
This compound is a trimeric channel where each subunit exhibits distinct voltage-dependent gating. The gating is sequential and cooperative:
-
Subunit 1: Closes at high positive potentials (generally +70 mV or higher). Its closure is a prerequisite for the gating of the other two subunits.[1]
-
Subunit 2: Closes at negative potentials, but only after subunit 1 has closed.[1]
-
Subunit 3: Closes at positive potentials, and its gating typically requires subunit 2 to be closed.[2][3]
2. What is the molecular mechanism behind this compound's voltage-dependent gating?
The gating of this compound is mediated by the translocation of a positively charged "voltage sensor" domain across the membrane.[4] This movement of approximately 14 charges through the electric field is responsible for the steep voltage dependence of the channel.[1] The voltage sensor is thought to be a loop region that, upon a change in membrane potential, enters and physically occludes the pore, leading to the closed state.
3. How can I confirm the orientation of the inserted this compound channel in my bilayer?
The asymmetric gating behavior of the subunits can be used to determine the channel's orientation. Since this compound inserts in a single direction, the application of a high positive potential to the cis chamber (the side where the protein was added) should lead to the closure of subunit 1.[1]
4. What role does inter-subunit cooperativity play in this compound gating?
Inter-subunit cooperativity is a key feature of this compound function. The conformational state of one subunit directly influences the gating probability of the others, leading to the observed sequential gating pattern. This cooperativity is thought to arise from dipole-dipole interactions between the subunits.[3]
5. Are there any known modulators of this compound gating?
While specific modulators of this compound itself are not yet fully characterized, the gating of other bacterial porins can be influenced by environmental factors such as pH, temperature, and the presence of certain molecules. Additionally, post-translational modifications like phosphorylation have been shown to regulate other bacterial signaling proteins and could potentially play a role in modulating this compound activity.
Data Presentation
| Subunit | Gating Voltage | Gating Characteristics |
| Subunit 1 | High Positive (> +70 mV) | Very slow closure kinetics.[2][5] |
| Subunit 2 | Negative | Gating is dependent on the prior closure of Subunit 1.[1] |
| Subunit 3 | Positive | Gating is dependent on the prior closure of Subunit 2.[2][3] |
Note: The steepness of the voltage dependence for subunits 2 and 3 is significant, corresponding to the movement of approximately 14 elementary charges across the membrane.[1]
Experimental Protocols
Protocol for Reconstitution of this compound into Planar Lipid Bilayers
-
Prepare Lipid Solution: Prepare a 1% solution of DPhPC (1,2-diphytanoyl-sn-glycero-3-phosphocholine) in n-decane.
-
Form the Bilayer: "Paint" the lipid solution across a small aperture (typically 100-250 µm in diameter) in a Teflon partition separating two aqueous chambers (cis and trans). Monitor the thinning of the lipid film and the formation of a bilayer by measuring the increase in capacitance.
-
Prepare this compound Sample: Thaw a frozen aliquot of purified this compound protein. Add β-octyl-glucoside to a final concentration of 1% (w/v) to maintain solubility.
-
Incorporate this compound: Add a small amount (typically 1-5 µL) of the this compound solution to the cis chamber while stirring gently.
-
Monitor for Channel Insertion: Apply a constant holding potential (e.g., +50 mV) and monitor the current for stepwise increases, which indicate the insertion of single this compound channels into the bilayer.
-
Verify Gating: Once a single channel has inserted, apply a voltage protocol that ramps or steps through a range of positive and negative potentials to observe the characteristic gating of the three subunits.
Protocol for Trypsin Digestion Assay to Probe Subunit Accessibility
-
Establish a Single this compound Channel Recording: Reconstitute a single this compound channel into a planar lipid bilayer as described above.
-
Induce a Specific Gating State: Apply the appropriate voltage to hold the desired subunit in either an open or closed state. For example, to probe the accessibility of the subunit 1 sensor in the open state, maintain a low holding potential where no gating occurs.
-
Add Trypsin: Add a small aliquot of trypsin solution to either the cis or trans chamber to a final concentration of approximately 20-40 µg/mL.
-
Incubate: Allow the trypsin to react for a defined period (e.g., 10 minutes).
-
Inhibit Trypsin: Add a soybean trypsin inhibitor to the same chamber to stop the digestion.
-
Assess Gating: Apply a voltage protocol to determine if the gating of the targeted subunit has been eliminated. The elimination of voltage-dependent gating indicates that the trypsin cleavage site on the voltage sensor was accessible to the protease in that particular conformation and from that side of the membrane.
Mandatory Visualizations
Caption: Model of the sequential and cooperative voltage gating of this compound subunits.
Caption: A logical workflow for troubleshooting common issues in this compound gating experiments.
Caption: A putative signaling pathway for the regulation of this compound expression and function.
References
- 1. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Mechanistic Basis for Voltage Gating - PMC [pmc.ncbi.nlm.nih.gov]
optimization of buffer conditions for Triplin experiments
Welcome to the Technical Support Center for Triplin Experiments.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for experiments involving the protein this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing and using this compound?
The optimal pH for this compound is crucial for its stability and activity.[1][2] Generally, a pH at least one unit away from the protein's isoelectric point (pI) is recommended to prevent aggregation.[3] For most applications, a buffer in the pH range of 6.5-8.0 is a good starting point. However, the ideal pH should be determined empirically for each specific assay.[2][4]
Q2: My this compound protein is aggregating. What are the common causes and solutions?
Protein aggregation can be caused by several factors, including suboptimal pH, high protein concentration, and inappropriate salt concentration.[3][5] To troubleshoot aggregation, consider the following:
-
Optimize pH: Ensure the buffer pH is not close to this compound's pI.[3]
-
Adjust Salt Concentration: Both very low and very high salt concentrations can lead to aggregation.[6] Experiment with a range of NaCl or KCl concentrations (e.g., 50-500 mM).
-
Reduce Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions that lead to aggregation.[3][5]
-
Use Additives: Small amounts of additives like glycerol (5-20%), non-ionic detergents (e.g., Tween-20), or reducing agents (DTT or BME) can help improve solubility and prevent aggregation.[5][7]
Q3: Which buffer system is best for this compound experiments?
The choice of buffer system depends on the desired pH range and compatibility with downstream applications.[7][8] Common buffer systems for protein experiments include:
-
Phosphate-buffered saline (PBS): Useful for its physiological pH and ionic strength.
-
Tris buffer: A common choice for many biochemical applications, but be aware that its pH is temperature-sensitive.[7]
-
HEPES buffer: Often used in cell culture and enzyme assays due to its stability.
-
Histidine and Citrate buffers: Frequently used in antibody formulations and can be beneficial for stability at lower pH ranges.[1]
It is important to ensure the chosen buffer does not interfere with the assay; for example, phosphate can inhibit kinase activity.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low this compound Activity | Suboptimal pH or ionic strength. | Screen a range of pH values (e.g., 6.0-8.5) and salt concentrations (e.g., 50-250 mM NaCl) to find the optimal conditions for activity.[9][10] |
| Presence of interfering substances in the buffer. | Ensure that buffer components are compatible with your assay. For example, chelating agents can interfere with assays requiring metal ions.[11] | |
| Inconsistent Results | Buffer variability between experiments. | Prepare a large batch of buffer to use for all related experiments. Always check the pH after all components have been added. |
| Protein instability during freeze-thaw cycles. | Aliquot the purified this compound and store at -80°C. Consider adding a cryoprotectant like glycerol to the storage buffer.[5] | |
| Poor Performance in Downstream Applications (e.g., Western Blot) | Protein aggregation affecting gel migration. | Add a reducing agent to the sample loading buffer and boil the sample before loading to break up aggregates.[12] |
| Incorrect buffer composition for the application. | Ensure the buffers used for gel electrophoresis and transfer are correctly prepared and compatible with your protein and detection method.[13] |
Data Presentation: Buffer Optimization for this compound Stability
The following table summarizes the hypothetical effect of different buffer components on the stability of this compound, as measured by the melting temperature (Tm) using a thermal shift assay. A higher Tm indicates greater stability.
| Buffer System | pH | NaCl (mM) | Additive | Melting Temperature (Tm) in °C |
| 50 mM Tris | 7.5 | 150 | None | 52.1 |
| 50 mM Tris | 8.0 | 150 | None | 53.5 |
| 50 mM Tris | 7.5 | 50 | None | 50.8 |
| 50 mM Tris | 7.5 | 500 | None | 51.2 |
| 50 mM HEPES | 7.5 | 150 | None | 54.2 |
| 50 mM HEPES | 7.5 | 150 | 10% Glycerol | 56.8 |
| 50 mM HEPES | 7.5 | 150 | 1 mM DTT | 54.5 |
| 50 mM Phosphate | 7.4 | 150 | None | 53.9 |
Experimental Protocols
Protocol 1: Thermal Shift Assay for Buffer Screening
This protocol describes a method to screen for optimal buffer conditions that enhance the thermal stability of this compound.
Materials:
-
Purified this compound protein (1 mg/mL stock)
-
96-well PCR plate
-
Real-time PCR instrument
-
SYPRO Orange dye (5000x stock in DMSO)
-
Buffer screening cocktail (various pH, salts, and additives)
Methodology:
-
Prepare a working solution of SYPRO Orange dye by diluting the stock 1:100 in water.
-
In each well of the 96-well plate, add 20 µL of the respective buffer condition to be tested.
-
Prepare a master mix of this compound protein and SYPRO Orange dye. For each reaction, you will need 2.5 µL of the protein solution and 2.5 µL of the tenfold diluted SYPRO Orange working solution.[14]
-
Add 5 µL of the this compound/dye master mix to each well containing the buffer.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment, increasing the temperature from 25°C to 95°C with a ramp rate of 0.5°C per minute.
-
Monitor the fluorescence of SYPRO Orange. The melting temperature (Tm) is the point at which the fluorescence is at its maximum, corresponding to the protein unfolding.
-
The buffer condition that yields the highest Tm is considered the most stabilizing.
Visualizations
Caption: Hypothetical signaling pathway involving this compound activation.
Caption: Workflow for optimizing this compound buffer conditions.
References
- 1. leukocare.com [leukocare.com]
- 2. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. biology.stackexchange.com [biology.stackexchange.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. avantorsciences.com [avantorsciences.com]
- 9. quora.com [quora.com]
- 10. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 11. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. edvotek.com [edvotek.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Optimization of protein buffer cocktails using Thermofluor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Triplin Gating and Other Bacterial Porins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the gating mechanisms of the novel bacterial porin, Triplin, with other well-characterized bacterial porins such as OmpF and OmpC from Escherichia coli. The information presented herein is supported by experimental data to offer an objective analysis for researchers in microbiology, structural biology, and drug development.
Introduction to Bacterial Porin Gating
Bacterial porins are channel-forming proteins found in the outer membrane of Gram-negative bacteria, playing a crucial role in the passive diffusion of small, hydrophilic molecules.[1][2] The regulation of substrate passage through these channels is governed by a process known as gating, where the porin transitions between open and closed conformational states.[1] This gating can be influenced by various factors, including transmembrane voltage, pH, and the presence of specific ions.[3][4] Understanding the diverse gating mechanisms of bacterial porins is critical for elucidating their physiological roles and for the development of novel antimicrobial agents that can exploit or bypass these channels.
This compound: A Unique Gating Mechanism
This compound is a recently discovered bacterial porin that exhibits a remarkably distinct and highly voltage-dependent gating mechanism compared to other known porins.[5][6] It forms a three-pore structure with a complex gating process.[5][7] Unlike the weak voltage dependence observed in porins like OmpF and OmpC, which close at high voltages, this compound's gating is characterized by the translocation of a significant number of charges across the membrane.[5][8]
The gating of this compound involves a positively charged "voltage sensor" domain containing approximately 14 net positive charges.[5][7] This sensor translocates through the membrane in a steeply voltage-dependent manner, leading to the sequential closure of the three pores.[5] The proposed mechanism suggests that the voltage sensor enters the pore, effectively blocking it.[5][7] This translocation of a charged domain is a radical departure from the gating mechanisms proposed for other bacterial porins.[8]
Gating Mechanisms in Other Bacterial Porins
The gating of more classical bacterial porins, such as OmpF and OmpC, is generally less dramatic and occurs at higher transmembrane potentials.[9] Several factors and structural elements are implicated in their gating:
-
Loop L3: A prominent feature in many porins is the constriction of the pore by a long extracellular loop, typically L3, that folds into the channel lumen.[10] While initially thought to undergo significant movement to gate the channel, studies involving disulfide bond tethering of L3 suggest that large-scale movement of this loop is not required for voltage gating in OmpF.[10][11] However, the flexibility and positioning of the L3 loop, influenced by hydrogen bond networks and salt bridges, do play a role in the frequency of spontaneous channel gating.
-
Electrostatic Interactions: The distribution of charged residues within the porin channel is crucial for its gating behavior. The channel constriction in OmpF, for instance, is highly charged.[12] The voltage-dependent gating in these porins is thought to involve a redistribution of charges within the channel lumen rather than a bulk movement of the constriction loop.[10]
-
pH Dependence: The gating of porins like OmpF, OmpC, and PhoE is also influenced by pH.[4] Changes in pH can alter the protonation state of key acidic and basic residues within the channel, affecting their electrostatic interactions and, consequently, the channel's conformational state.[13] For instance, acidic pH has been shown to facilitate the voltage-induced closure of OmpF channels.[13]
Quantitative Comparison of Gating Parameters
The following table summarizes key quantitative parameters for this compound and other well-characterized bacterial porins. This data has been compiled from various single-channel recording experiments.
| Parameter | This compound | OmpF | OmpC | PhoE |
| Voltage Dependence | Steep, highly dependent | Weak, closes at high voltage | Weak, closes at high voltage | Weak, closes at high voltage |
| Critical Voltage (Vc) for Gating | Pore 1: Positive potentialsPore 2: Negative potentialsPore 3: Positive potentials | > 150 mV | ~200 mV | Not specified |
| Number of Charges Translocated | ~14 | Not applicable (different mechanism) | Not applicable (different mechanism) | Not applicable (different mechanism) |
| Single-Channel Conductance (1 M KCl) | ~1.5 - 6 nS (similar to OmpC) | ~1.5 - 6 nS | ~1.5 - 6 nS | ~1.5 - 6 nS |
| Ion Selectivity | Weakly cation-selective (resembles OmpF) | Cation-selective (3- to 40-fold for K+ over Cl-) | Cation-selective | Anion-selective |
| Primary Gating Mechanism | Translocation of a positively charged voltage sensor | Redistribution of charges, subtle loop movements | Redistribution of charges, subtle loop movements | Redistribution of charges, subtle loop movements |
| pH Influence on Gating | Not extensively characterized | Gating facilitated at acidic pH | Gating influenced by pH | Gating influenced by pH |
Experimental Protocols
Planar Lipid Bilayer Recording of Porin Gating
This technique allows for the functional characterization of single porin channels in an artificial membrane.[14][15][16]
Materials:
-
Planar lipid bilayer setup with two chambers (cis and trans) separated by a thin film with a small aperture.[17]
-
Ag/AgCl electrodes.
-
Low-noise current amplifier.
-
Data acquisition system.
-
Purified porin protein.
-
Lipid solution (e.g., diphytanoyl phosphatidylcholine in n-decane).
-
Buffer solutions (e.g., KCl solutions of desired concentration and pH).
Protocol:
-
Bilayer Formation: A lipid bilayer is formed over the aperture in the septum separating the two chambers.[17]
-
Porin Reconstitution: Purified porin is added to the cis chamber. The spontaneous insertion of single porin trimers into the bilayer is monitored by observing discrete, stepwise increases in the transmembrane current.
-
Data Acquisition: A defined voltage is applied across the membrane using the Ag/AgCl electrodes, and the resulting ion current is measured with the amplifier.[16]
-
Gating Analysis: The voltage is varied, and the current is recorded to observe channel opening and closing events. The critical voltage for gating, single-channel conductance, and ion selectivity can be determined from these recordings.[9]
Site-Directed Mutagenesis to Probe Gating Mechanisms
This technique is used to alter specific amino acids in the porin sequence to investigate their role in the gating process.[18][19]
Materials:
-
Plasmid DNA containing the gene for the porin of interest.
-
Custom-synthesized mutagenic oligonucleotide primers.
-
High-fidelity DNA polymerase.
-
dNTPs.
-
DNA ligase.
-
Competent E. coli cells for transformation.
-
DNA sequencing services.
Protocol:
-
Primer Design: Oligonucleotide primers are designed to be complementary to the template DNA but with a mismatch at the desired mutation site.
-
Mutagenesis PCR: A PCR reaction is performed using the mutagenic primers and the plasmid DNA as a template to generate copies of the plasmid containing the desired mutation.
-
Template Removal: The parental, non-mutated template DNA is digested using a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transformation: The mutated plasmids are transformed into competent E. coli cells.
-
Selection and Sequencing: Plasmids from the resulting colonies are isolated and sequenced to confirm the presence of the desired mutation.
-
Functional Analysis: The mutated porin is then expressed, purified, and its gating properties are analyzed using the planar lipid bilayer technique described above.
Visualizing Gating Mechanisms and Experimental Workflows
References
- 1. cmdr.ubc.ca [cmdr.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of pH on bacterial porin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Mechanistic Basis for Voltage Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion selectivity of gram-negative bacterial porins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: Mechanistic Basis for Voltage Gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Voltage gating of Escherichia coli porin channels: role of the constriction loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Voltage-gating of Escherichia coli porin: a cystine-scanning mutagenesis study of loop 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of charged residues at the OmpF porin channel constriction probed by mutagenesis and simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Residue Ionization and Ion Transport through OmpF Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments | Springer Nature Experiments [experiments.springernature.com]
- 15. Recording of ion channel activity in planar lipid bilayer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Voltage Sensor Translocation Models in Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the predominant models describing the translocation of voltage sensors in voltage-gated ion channels. While the term "Triplin voltage sensor translocation model" does not correspond to a recognized model in the scientific literature, this document focuses on experimentally validated and widely discussed models. The information presented herein is intended to offer an objective overview supported by experimental data to aid in research and drug development endeavors related to ion channel function.
Voltage-gated ion channels are crucial for electrical signaling in excitable cells like neurons and muscle cells.[1] Their ability to open and close in response to changes in membrane potential is governed by a specialized voltage-sensing domain (VSD).[2][3] A key component of the VSD is the S4 transmembrane segment, which contains a series of positively charged amino acid residues.[1][3] The movement of this S4 segment and its associated charges across the membrane's electric field is the fundamental event in voltage sensing, leading to the opening or closing of the channel's pore.[1][4]
Several models have been proposed to explain the mechanics of this voltage-dependent translocation. This guide will compare the most prominent of these: the Sliding-Helix Model, the Paddle Model, and the Transporter Model.
Comparison of Voltage Sensor Translocation Models
The following table summarizes the key features, supporting evidence, and proposed mechanisms of the major voltage sensor translocation models.
| Feature | Sliding-Helix Model (Canonical Model) | Paddle Model | Transporter Model |
| Core Concept | The S4 segment moves outward across the membrane in a screw-like or sliding motion upon depolarization.[1][4] | The S3b-S4 "paddle" moves as a unit through the lipid bilayer.[5][6] | The S4 segment undergoes a small conformational change, and the electric field is reshaped around it.[6] |
| Key Movement | Outward translation and rotation of the S4 helix.[4][7] | A large movement of the S3b-S4 hairpin through the membrane.[5][6] | Minimal physical movement of the S4 segment (less than a few angstroms).[6][8] |
| Interaction with Membrane | The S4 segment remains within a proteinaceous "gating pore" or crevice, shielded from the lipid bilayer.[7] | The voltage sensor paddle is in direct contact with and moves through the lipid membrane.[5] | The S4 segment is largely shielded from the lipid environment. |
| Supporting Evidence | Cysteine accessibility studies, fluorescence resonance energy transfer (FRET), and cryo-EM structures of various ion channels.[4][7][9] | Based on the crystal structure of the KvAP channel.[5][6] | Gating current measurements and the concept of a focused electric field.[6][8] |
| Current Standing | Widely accepted and supported by a large body of evidence from multiple channel types.[4][9] | Largely considered to be a result of a non-native crystal structure of KvAP, with less support from other channels.[6] | Elements of this model, particularly the focused electric field, are integrated into current understanding, but the minimal movement hypothesis is less favored. |
Detailed Model Descriptions and Experimental Validation
The Sliding-Helix model, also referred to as the helical screw or canonical model, is the most widely accepted theory for voltage sensor translocation.[1][4]
Mechanism: Upon membrane depolarization, the positively charged S4 segment is proposed to move outwards, towards the extracellular side of the membrane. This movement is often described as a helical rotation, where the S4 segment "screws" its way through a gating pore.[4] This translocation repositions the gating charges, leading to a conformational change in the pore domain of the channel, ultimately resulting in channel opening.[1][4] The positively charged residues on the S4 segment are thought to form sequential salt bridges with negatively charged residues on the surrounding S1-S3 segments, stabilizing the sensor at various points along its path.[2][4]
Experimental Validation:
-
Voltage-Clamp Fluorometry (VCF): This technique involves attaching a fluorescent probe to a specific site on the voltage sensor. Changes in fluorescence intensity upon membrane depolarization provide real-time information about the conformational changes and movement of the sensor.
-
Cysteine Accessibility Scanning: By systematically replacing residues in the S4 segment with cysteine and testing their accessibility to reagents from either side of the membrane at different voltages, researchers have mapped the movement of the S4 segment from an intracellularly accessible position at rest to an extracellularly accessible position upon activation.[7]
-
Cryo-Electron Microscopy (Cryo-EM): High-resolution structures of voltage-gated ion channels in different states (e.g., resting, activated) have provided visual evidence supporting the outward translocation of the S4 segment.[9]
-
Molecular Dynamics (MD) Simulations: Computational simulations have been used to model the movement of the S4 segment in response to an applied electric field, providing atomistic insights that are consistent with the sliding-helix model.[6]
The Paddle Model was proposed following the crystallization of the KvAP channel, a voltage-gated potassium channel from archaea.[5][6]
Mechanism: In this model, the voltage sensor is envisioned as a "paddle," composed of the S3b and S4 helices, that moves through the lipid bilayer as a single unit.[5] This movement would carry the gating charges across the membrane, thereby coupling changes in membrane potential to channel gating.
Experimental Validation and Challenges: The primary evidence for this model was the KvAP crystal structure, which showed the S3b-S4 paddle extending into the lipid-facing region of the channel. However, subsequent research has raised significant doubts about this model. Many now believe that the conformation captured in the KvAP structure may have been a non-native state, possibly an artifact of the crystallization process.[6] Structures of other voltage-gated channels have not shown a similar arrangement, and a large body of functional data is more consistent with the Sliding-Helix model.
The Transporter Model proposes a more subtle mechanism for voltage sensing.
Mechanism: This model suggests that the S4 segment undergoes very little physical movement across the membrane.[6][8] Instead, the electric field within the protein is highly focused on a narrow region. Small conformational changes in the S4 segment would shift the gating charges within this focused field, leading to a significant change in electrostatic energy without a large translocation.
Experimental Validation and Integration: While the idea of a minimal physical movement of the S4 segment is not widely supported as the primary mechanism, the concept of a focused electric field is an important contribution.[6][8] It is now generally accepted that the membrane potential is not dropped evenly across the entire lipid bilayer but is concentrated across a small region of the voltage-sensing domain.[7][8] This allows for significant voltage sensitivity with relatively small movements of the S4 segment, a concept that has been integrated into the modern understanding of the Sliding-Helix model.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for evaluating the data that supports these models.
-
Mutagenesis: A cysteine residue is introduced at a specific site in the voltage sensor domain of the ion channel of interest using site-directed mutagenesis.
-
Expression: The mutated channel DNA is injected into Xenopus oocytes or transfected into mammalian cells for protein expression.
-
Labeling: The expressed channels are labeled with a sulfhydryl-reactive fluorescent probe that covalently attaches to the introduced cysteine.
-
Recording: The oocyte or cell is voltage-clamped, and a light source is used to excite the fluorophore. The emitted fluorescence is detected by a photodiode.
-
Data Analysis: Changes in fluorescence intensity are measured as the membrane potential is stepped to different voltages. These fluorescence changes are correlated with the gating currents, providing insight into the timing and voltage dependence of the conformational changes at the labeled site.
-
Site-Directed Mutagenesis: A series of mutants is created, each with a single cysteine substitution at a different position along the S4 segment.
-
Expression: The mutant channels are expressed in a suitable system, such as Xenopus oocytes.
-
Electrophysiological Recording: The baseline function of the channels is recorded using two-electrode voltage clamp.
-
Reagent Application: A membrane-impermeant, sulfhydryl-modifying reagent (e.g., MTSET) is applied to either the extracellular or intracellular side of the membrane while the channel is held at a specific voltage (either depolarized or hyperpolarized).
-
Functional Analysis: After application of the reagent, the channel's function is re-assessed. A change in channel function (e.g., altered gating, block) indicates that the cysteine at that position was accessible to the reagent under those conditions. By testing a series of positions at different voltages, a map of the S4 segment's movement relative to the membrane can be constructed.
Visualizing the Models and Workflows
The following diagrams illustrate the proposed mechanisms of the different voltage sensor translocation models and a typical experimental workflow.
Caption: The Sliding-Helix Model of voltage sensor translocation.
Caption: The Paddle Model of voltage sensor translocation.
References
- 1. Voltage-gated ion channel - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Roles for Countercharge in the Voltage Sensor Domain of Ion Channels [frontiersin.org]
- 3. Voltage sensor of ion channels and enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion Channel Voltage Sensors: Structure, Function, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Voltage Sensor Movements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Structural basis for voltage-sensor trapping of the cardiac sodium channel by a deathstalker scorpion toxin - PMC [pmc.ncbi.nlm.nih.gov]
confirming the charge of the Triplin voltage sensor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Triplin voltage sensor with other known voltage-sensing mechanisms in biological membranes. We will delve into the unique properties of this compound, contrasting its performance with classical bacterial porins and mammalian voltage-gated ion channels, supported by experimental data and detailed protocols.
Introduction to the this compound Voltage Sensor
This compound is a recently identified channel-forming protein in the outer membrane of Escherichia coli. It assembles into a three-pore complex, exhibiting a remarkably steep voltage dependence, a characteristic that sets it apart from other bacterial porins.[1][2] This high sensitivity to voltage is attributed to a specialized voltage sensor, a mobile domain rich in positively charged amino acids.
Confirming the Charge of the this compound Voltage Sensor
The voltage sensor of this compound is a positively charged domain estimated to contain 14 net positive charges, predominantly arginine residues.[1][3][4] The proposed mechanism for voltage-dependent gating involves the translocation of this entire sensor domain across the membrane.[1][2][4] In response to a sufficiently large transmembrane potential, the positively charged sensor is driven into the pore, physically occluding it and thus preventing ion flow. This "plug-in" mechanism is a novel mode of action for a bacterial channel and is responsible for its pronounced voltage sensitivity.
Comparison with Alternative Voltage Sensors
To understand the unique nature of the this compound voltage sensor, it is essential to compare it with other well-characterized voltage-sensing systems: other bacterial porins and mammalian voltage-gated ion channels.
Performance Comparison
| Feature | This compound | Other Bacterial Porins (e.g., OmpF, OmpC, PhoE) | Mammalian Voltage-Gated Channels (e.g., K+, Na+ channels) |
| Gating Charge | ~14 elementary charges (e₀)[1][4][5] | Weak voltage dependence; specific gating charge not well-defined, estimated to be low. | High; ~12-14 e₀ for K+ channels, ~2.3 e₀ per voltage-sensing domain for Na+ channels. |
| Voltage Sensitivity | Steep; comparable to mammalian voltage-gated channels.[1][2][6] | Weak; require high voltages (>100 mV) for channel closure. | Steep and precisely tuned for generating action potentials. |
| Gating Mechanism | Translocation of a charged domain that physically blocks the pore.[1][3] | Believed to involve conformational changes in the constriction loop (L3) of the pore. | Movement of a specialized voltage-sensing domain (VSD) containing a charged S4 helix, which allosterically opens or closes a separate pore gate. |
| Structure | Trimeric β-barrel with a mobile, highly charged voltage-sensing domain.[1] | Trimeric β-barrel with a constriction loop. | Tetrameric α-helical structure with four distinct voltage-sensing domains and a central pore domain. |
| Function | Regulation of molecular passage across the outer bacterial membrane. | General diffusion of small, polar molecules. | Generation and propagation of electrical signals in excitable cells. |
Visualizing the Mechanisms
To better illustrate the differences in their gating mechanisms, the following diagrams depict the proposed models for this compound and a typical mammalian voltage-gated channel.
Caption: Proposed "plug-in" gating mechanism of the this compound voltage sensor.
References
- 1. This compound: Mechanistic Basis for Voltage Gating [mdpi.com]
- 2. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Mechanistic Basis for Voltage Gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. api.drum.lib.umd.edu [api.drum.lib.umd.edu]
Unprecedented Voltage Sensitivity: A Comparative Analysis of the Bacterial Porin Triplin
A deep dive into the steep voltage-dependent gating of the novel bacterial channel, Triplin, benchmarked against the canonical Shaker potassium channel. This guide offers researchers, scientists, and drug development professionals a comparative look at the electrophysiological characteristics, underlying mechanisms, and the experimental protocols used to investigate these unique membrane proteins.
The discovery of this compound, a trimeric pore-forming protein from Escherichia coli, has introduced a paradigm of exceptionally steep voltage dependence in the realm of bacterial channels, rivaling that of mammalian excitable cells.[1][2][3] This guide provides a cross-validation of this compound's remarkable voltage sensitivity by comparing it with the well-characterized Shaker potassium channel, a benchmark for voltage-gated ion channels.
Comparative Analysis of Voltage-Dependent Gating
The steepness of voltage-dependent activation is a critical parameter defining the physiological role of an ion channel. It is quantified by the effective gating charge (z), which represents the number of elementary charges moving across the membrane's electric field to open or close the channel, and the half-maximal activation voltage (V½), the voltage at which the channel has a 50% probability of being open.
This compound exhibits a significantly larger effective gating charge compared to the Shaker channel, underlying its ultrasensitive response to changes in membrane potential.[2][4][5][6] While both channels possess a substantial number of gating charges, the cooperative and sequential gating mechanism of this compound's three pores contributes to its exceptionally steep voltage dependence.[2][4][5]
| Parameter | This compound | Shaker K+ Channel | Reference |
| Effective Gating Charge (z) | ~14 e₀ | ~12-13 e₀ | [2][7][8][9][10] |
| Half-Maximal Activation (V½) | High positive & negative potentials | -27.5 to -33.4 mV | [8] |
| Subunit Composition | Trimer | Tetramer | [1][11] |
| Gating Mechanism | Sequential pore closure by a translocating voltage sensor | Coordinated movement of four S4 voltage sensors | [2][4][12] |
Experimental Protocols: Measuring Steep Voltage Dependence
The gold-standard technique for characterizing the voltage dependence of ion channels is patch-clamp electrophysiology .[13][14] This method allows for the direct measurement of ion currents flowing through single or multiple channels in a patch of cell membrane, providing high-resolution data on channel gating.
Whole-Cell Patch-Clamp Protocol for G-V Curve Construction:
-
Cell Preparation: Culture cells expressing the ion channel of interest (e.g., Xenopus oocytes injected with channel mRNA or mammalian cell lines transfected with channel DNA).
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the appropriate internal solution.
-
Giga-seal Formation: Gently press the micropipette against the cell membrane and apply light suction to form a high-resistance seal (>1 GΩ). This electrically isolates the patch of membrane under the pipette tip.[14]
-
Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
-
Voltage-Clamp Protocol: Using a voltage-clamp amplifier, hold the cell membrane at a negative resting potential (e.g., -80 mV) where the channels are predominantly closed.
-
Activation Protocol: Apply a series of depolarizing voltage steps (e.g., from -80 mV to +80 mV in 10 mV increments) for a duration sufficient to allow the channels to reach their maximal open probability.
-
Tail Current Measurement: Following each depolarizing step, repolarize the membrane to a fixed negative potential (e.g., -50 mV) to measure the "tail current." The amplitude of the tail current is proportional to the number of channels opened during the preceding voltage step.
-
Data Analysis:
-
Plot the normalized tail current amplitude against the corresponding prepulse voltage.
-
Fit the resulting data points with the Boltzmann equation: G/Gmax = 1 / (1 + exp((V½ - V) / k)) where G/Gmax is the normalized conductance, V½ is the half-maximal activation voltage, V is the applied voltage, and k is the slope factor (related to the effective gating charge).
-
Visualizing the Mechanisms
To better understand the distinct gating mechanisms of this compound and the Shaker channel, as well as the experimental workflow, the following diagrams are provided.
References
- 1. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. api.drum.lib.umd.edu [api.drum.lib.umd.edu]
- 4. This compound: Mechanistic Basis for Voltage Gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Mechanistic Basis for Voltage Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage sensitivity and gating charge in Shaker and Shab family potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Voltage Sensitivity and Gating Charge in Shaker and Shab Family Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Voltage-Dependent Gating of hERG Potassium Channels [frontiersin.org]
- 10. Voltage-Gated Potassium Channels: A Structural Examination of Selectivity and Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Environment of the Gating Charges in the Kv1.2 Shaker Potassium Channel - ProQuest [proquest.com]
- 12. Voltage-dependent gating of Shaker A-type potassium channels in Drosophila muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. personal.utdallas.edu [personal.utdallas.edu]
comparing the effects of different ions on Triplin conductance
For researchers, scientists, and drug development professionals, understanding the ion transport properties of membrane channels is crucial. This guide provides a detailed comparison of the effects of different ions on the conductance of Triplin, a pore-forming protein found in Gram-negative bacteria. The data presented is based on available electrophysiological studies of this compound and its functionally similar homologs, OmpF and OmpC.
Overview of this compound Ion Conductance
This compound is a trimeric channel-forming protein that exhibits steep voltage dependence.[1] Its ion selectivity and conductance are comparable to the well-characterized bacterial porins OmpF and OmpC, respectively. Electrophysiological studies have demonstrated that this compound forms three identical pores with similar conductance and ion selectivity.[1] A key characteristic of this compound is its preference for cations over anions, as evidenced by reversal potential measurements.[1]
Quantitative Comparison of Ion Conductance
Direct and comprehensive single-channel conductance data for this compound with a wide variety of ions is limited. However, by examining its permeability ratios and comparing them with data from its homologs, OmpF and OmpC, we can construct a comparative overview.
| Ion | This compound (Pore Monomer) | OmpF (Pore Monomer) | OmpC (Pore Monomer) |
| K+ | Cation-selective, favored over Cl-[1] | ~1 nS (in 1 M KCl)[2] | ~0.82 nS (in 1 M KCl)[2] |
| Na+ | Permeable (data inferred from general cation selectivity) | Conductance lower than K+[3] | Conductance lower than K+[3] |
| Li+ | Permeable (data inferred from general cation selectivity) | Low ion conductance[3] | Not specified |
| Cs+ | Permeable (data inferred from general cation selectivity) | High ion conductance[3] | Not specified |
| Ca2+ | Not specified | Not specified | A Ca2+ binding site is present in the constriction zone of the related MOMP[2] |
| Cl- | Permeability is lower than K+[1] | Anion permeability is lower than cations | Anion permeability is lower than cations[3] |
Note: The conductance values for OmpF and OmpC are provided as a reference to infer the likely behavior of this compound. The ion conductance is dependent on the salt concentration and pH of the medium.[4]
Ion Selectivity of this compound
The ion selectivity of this compound has been determined through reversal potential measurements in a salt gradient. In an experiment with a 1.0 M KCl versus 0.10 M KCl gradient, the reversal potential for this compound was -21 mV on the high salt side.[1] This corresponds to a permeability ratio of cations to anions (P+/P−) of 3.0, indicating a clear preference for potassium ions over chloride ions.[1]
Experimental Protocols
The primary method for studying the ion conductance of this compound and other bacterial porins is the planar lipid bilayer (PLB) technique .[5] This electrophysiological approach allows for the functional characterization of single ion channels in a controlled artificial membrane environment.[6]
Planar Lipid Bilayer (PLB) Recording of this compound
1. Materials and Apparatus:
-
PLB Apparatus: A setup with two compartments separated by a thin septum containing a micro-aperture.[5]
-
Electrodes: Ag/AgCl electrodes for applying voltage and recording current.[6]
-
Amplifier: A patch-clamp amplifier to clamp the membrane potential and record ionic currents.[5][6]
-
Lipids: Phospholipids (e.g., diphytanoyl phosphatidylcholine) dissolved in an organic solvent (e.g., n-decane).
-
Electrolyte Solution: Buffered salt solutions (e.g., KCl, NaCl) at desired concentrations and pH.[4]
-
Purified this compound Protein: this compound protein solubilized in a detergent-containing solution.
2. Procedure:
-
Bilayer Formation: A lipid bilayer is formed over the aperture in the septum separating the two compartments of the PLB chamber.[7]
-
Protein Reconstitution: Purified this compound protein is added to one of the compartments (the cis side). The protein will spontaneously insert into the lipid bilayer.[5]
-
Electrophysiological Recording:
-
Reversal Potential Measurement:
3. Data Analysis:
-
The single-channel conductance (γ) is calculated using Ohm's law: γ = I/V, where I is the current and V is the voltage.
-
The permeability ratio of different ions is calculated from the reversal potential using the Goldman-Hodgkin-Katz (GHK) equation.
Diagrams
Caption: Experimental workflow for determining this compound ion conductance.
Caption: Simplified model of ion permeation through the this compound channel.
References
- 1. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Electrophysiological characterization of bacterial pore-forming proteins in planar lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Structural Analysis of Triplin and Other Trimeric Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of Triplin, a novel bacterial trimeric channel, with other well-characterized trimeric ion channels, namely the P2X receptors and Acid-Sensing Ion Channels (ASICs). This objective comparison is supported by experimental data to highlight the unique characteristics of this compound and provide a framework for future research and drug development.
Introduction
Trimeric ion channels represent a diverse class of membrane proteins crucial for a variety of physiological processes. While sharing a common three-subunit architecture, these channels exhibit remarkable diversity in their gating mechanisms, ion selectivity, and overall structure. This guide focuses on a comparative analysis of this compound, a recently discovered bacterial porin with unusually steep voltage-dependence, and two major families of trimeric channels in eukaryotes: the ATP-gated P2X receptors and the proton-gated ASICs. Understanding the structural nuances of these channels is paramount for elucidating their physiological roles and for the rational design of therapeutic modulators.
Quantitative Comparison of Trimeric Channel Properties
The following table summarizes key quantitative parameters of this compound, P2X receptors, and ASIC channels, offering a direct comparison of their fundamental properties.
| Property | This compound | P2X Receptors | Acid-Sensing Ion Channels (ASICs) |
| Oligomeric State | Trimer of three pore-forming subunits[1] | Trimer of three subunits[2][3] | Trimer of three subunits[4] |
| Gating Mechanism | Steep voltage-dependence[5][6] | Extracellular ATP binding[3] | Extracellular protons (low pH)[7][8][9] |
| Activation Stimulus | Transmembrane voltage[5][6] | ATP concentration (micromolar to millimolar)[3] | pH drop (pH ~6.8 to <5.0 depending on subtype)[7] |
| Pore Characteristics | Three independent pores with distinct gating polarities[10][11] | Single central pore, can dilate to pass large cations[12] | Single central pore[4] |
| Single-Channel Conductance | ~1.24 nS in 1M KCl (succinylated porin)[13] | Varies by subtype (e.g., P2X2 ~20-30 pS) | Varies by subtype (e.g., ASIC1a ~10-15 pS)[7][14] |
| Ion Selectivity | Weakly cation-selective (resembles OmpF)[10] | Non-selective for small cations (Na+, K+, Ca2+); PCa/PNa varies[3][15] | Primarily Na+ selective; some subtypes permeable to Ca2+ (PNa > PK)[7][8] |
| Subunit Composition | Proposed to have one subunit in an opposite orientation to the other two[5][6] | Homomeric or heteromeric assembly of seven subtypes (P2X1-7)[2] | Homomeric or heteromeric assembly of different subunits (e.g., ASIC1a, ASIC2a)[4] |
Structural and Functional Distinctions
This compound: A Voltage-Gated Bacterial Porin with Unique Gating Dynamics
This compound, found in the outer membrane of Gram-negative bacteria, stands out due to its exceptionally steep voltage-dependent gating, a feature more commonly associated with eukaryotic channels like voltage-gated sodium and potassium channels.[5][6] A key structural hypothesis is that one of its three subunits is oriented in the opposite direction within the membrane.[5][6] This arrangement is thought to underlie the observation that two pores close at positive potentials while the third closes at a negative potential.[1] The gating of this compound is a sequential and cooperative process, where the closure of the first pore is a prerequisite for the closure of the second, and so on.[16] This intricate mechanism suggests a complex interplay between the subunits, a feature not typically observed in other bacterial porins.
P2X Receptors: ATP-Gated Channels with a Dilating Pore
P2X receptors are cation-permeable channels activated by extracellular ATP and are involved in a wide range of physiological processes, including neurotransmission and inflammation.[3] Structurally, they are trimers with a large extracellular domain that contains the ATP-binding sites at the interfaces between subunits.[12] A remarkable feature of some P2X receptors is their ability to undergo pore dilation upon prolonged ATP application, allowing the passage of larger organic cations.[17] This suggests a significant conformational change in the transmembrane domain that is not a characteristic of this compound or ASICs.
Acid-Sensing Ion Channels (ASICs): Proton-Gated Channels with Diverse Subunit Composition
ASICs are primarily found in the nervous system and are activated by a drop in extracellular pH.[7][8][9] They are involved in pain sensation, mechanosensation, and synaptic plasticity.[9] Like P2X receptors, ASICs form a single central pore. The pH sensitivity and ion permeability of ASICs are determined by their subunit composition, with different homo- and heterotrimeric assemblies exhibiting distinct properties.[7][14] For instance, ASIC1a-containing channels are permeable to Ca2+, a feature that has significant implications for their role in intracellular signaling.[8]
Experimental Protocols
Reconstitution of this compound into Planar Lipid Bilayers for Single-Channel Recording
This protocol describes the general steps for reconstituting a bacterial porin like this compound into a planar lipid bilayer to study its single-channel properties.
Materials:
-
Purified this compound protein
-
Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane)
-
Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)
-
Planar lipid bilayer setup with a horizontal Teflon aperture
-
Ag/AgCl electrodes
-
Low-noise current amplifier and data acquisition system
Procedure:
-
Bilayer Formation: A lipid monolayer is formed on the surface of the electrolyte solution in both chambers of the bilayer setup. The electrolyte levels are then raised sequentially to form a solvent-free planar lipid bilayer across the aperture.[18][19][20]
-
Protein Reconstitution: A small amount of purified this compound protein (in a detergent solution) is added to the cis chamber (the chamber connected to the positive electrode).[18] Gentle stirring facilitates the insertion of the protein into the bilayer.
-
Single-Channel Recording: Once a single channel inserts, as evidenced by a stepwise increase in current, the single-channel currents are recorded under a constant applied voltage.[18]
-
Voltage-Gating Analysis: To study the voltage-dependent gating of this compound, a voltage protocol is applied where the transmembrane potential is systematically varied (e.g., triangular voltage wave or voltage steps).[11] The opening and closing of the individual pores are recorded and analyzed to determine their voltage sensitivity and gating kinetics.
Visualizations
Logical Workflow for Investigating this compound's Asymmetrical Gating
The following diagram illustrates the logical workflow to test the hypothesis of asymmetrical subunit orientation and sequential gating in this compound.
Caption: A logical workflow for experimentally verifying the asymmetrical gating of this compound.
Proposed Signaling Role of Bacterial Porins in Host-Pathogen Interaction
Bacterial porins, including potentially this compound, can play a role in host-pathogen interactions by acting as Pathogen-Associated Molecular Patterns (PAMPs). This diagram illustrates a generalized signaling pathway initiated by a bacterial porin interacting with a host cell.
Caption: A generalized signaling pathway initiated by a bacterial porin in a host cell.[21][22][23]
Conclusion
This compound represents a fascinating and unique member of the trimeric channel family. Its steep voltage-dependence and proposed asymmetrical subunit arrangement set it apart from both its prokaryotic porin relatives and the well-studied eukaryotic P2X and ASIC channels. While P2X receptors and ASICs are gated by specific ligands (ATP and protons, respectively), this compound's function is dictated by the membrane potential, suggesting a distinct evolutionary path and physiological role. Further high-resolution structural studies, such as cryo-electron microscopy, are needed to definitively resolve the atomic structure of this compound and provide a concrete basis for its unusual gating mechanism. A deeper understanding of this compound's structure and function could not only provide novel insights into bacterial physiology but also potentially open new avenues for the development of targeted antimicrobial agents.
References
- 1. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X purinoreceptor - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Acid-sensing ion channels (ASICs): therapeutic targets for neurological diseases and their regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and activity of the acid-sensing ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pathology and physiology of acid-sensitive ion channels in the digestive system (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pore properties and pharmacological features of the P2X receptor channel in airway ciliated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound: Mechanistic Basis for Voltage Gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ATP-induced P2X Receptor-Dependent Large Pore Formation: How Much Do We Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Protein reconstitution into freestanding planar lipid membranes for electrophysiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nbi.ku.dk [nbi.ku.dk]
- 21. Eukaryotic cell signaling and transcriptional activation induced by bacterial porins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Microbe-Host Interactions: Structure and Role of Gram-Negative Bacterial Porins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
Unraveling the Gating Mechanism of TRPML1 Pores: An Allosteric Model Validation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial regulator of lysosomal calcium homeostasis, is implicated in various cellular processes and the pathogenesis of the neurodegenerative lysosomal storage disorder, mucolipidosis type IV. Understanding its gating mechanism is paramount for developing targeted therapeutics. The prevailing scientific consensus supports an allosteric gating model for TRPML1, where the binding of ligands at sites distant from the ion-conducting pore induces a global conformational change, leading to channel opening or closing. This guide provides a comprehensive comparison of the TRPML1 channel in its open and closed states, supported by experimental data from cryogenic electron microscopy (cryo-EM) and patch-clamp electrophysiology.
The Allosteric Gating Model of TRPML1
Contrary to a sequential gating model involving localized, step-wise conformational changes, the allosteric model posits that TRPML1 gating is a highly cooperative process involving the entire channel protein. This model is supported by several lines of evidence:
-
Ligand-Induced Conformational Changes: A variety of molecules, including the endogenous lipid phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and synthetic agonists like ML-SA1, bind to pockets located away from the central pore.[1][2] Cryo-EM structures have revealed that this binding triggers a significant and global structural rearrangement of the entire channel tetramer, transitioning it from a closed to an open state.[1][3]
-
Distinct Open and Closed States: High-resolution cryo-EM has successfully captured the TRPML1 channel in both its closed (apo) and open (agonist-bound) conformations.[4][5] These structures provide a static yet detailed snapshot of the conformational extremes of the gating process.
-
Synergistic Activation: The synergistic activation of TRPML1 by ligands such as PI(3,5)P₂ and rapamycin, which bind to different sites, further underscores the allosteric nature of its gating.[6][7] The binding of one ligand appears to facilitate the binding or efficacy of the other, suggesting a complex interplay of conformational changes across the protein.
-
Allosteric Mutations: Gain-of-function and loss-of-function mutations at residues distant from the pore, such as Tyr404, have been shown to stabilize the channel in either the open or closed state, respectively.[2][8] This demonstrates that perturbations far from the ion conduction pathway can profoundly impact channel gating, a hallmark of allosteric regulation.
Comparative Analysis of TRPML1 Conformational States
The transition between the closed and open states of the TRPML1 channel is characterized by significant changes in the dimensions of its ion-conducting pore. The pore features two main constriction points: a selectivity filter and a lower gate.
| Feature | Closed State (Apo) | Open State (ML-SA1-bound) | Reference |
| Lower Gate Constriction 1 | ~5.6 Å | ~8.4 Å | [5] |
| Lower Gate Constriction 2 | ~5.5 Å | ~9.8 Å | [5] |
Ligand Binding Affinities
The allosteric gating of TRPML1 is modulated by a diverse array of agonists and antagonists, each with distinct binding affinities.
| Ligand | Type | EC₅₀ / IC₅₀ | Experimental Condition | Reference |
| PI(3,5)P₂ | Agonist | ~48 nM | Whole-endolysosome patch clamp | [9] |
| ML-SA1 | Agonist | ~1.1 µM | Whole-cell patch clamp (pH 4.6) | [10] |
| ML-SI3 | Antagonist | IC₅₀ ~ competitive | Whole-cell patch clamp | [10] |
| Rapamycin & PI(3,5)P₂ | Co-agonists | Synergistic activation | Inside-out patch clamp | [4][6] |
Experimental Protocols
The validation of the allosteric gating model relies on sophisticated experimental techniques, primarily cryo-electron microscopy and patch-clamp electrophysiology.
Cryo-Electron Microscopy (Cryo-EM) Structure Determination of TRPML1
This protocol provides a generalized workflow for determining the structure of TRPML1 in its different conformational states.
-
Protein Expression and Purification:
-
Full-length human or mouse TRPML1 is overexpressed in mammalian cells (e.g., HEK293F) using baculovirus or other transfection methods.
-
The protein is extracted from membranes using detergents (e.g., digitonin or DDM) and purified using affinity chromatography (e.g., Strep-Tactin or FLAG).[3][11]
-
For structural analysis of different states, the purified protein is incubated with or without specific ligands (e.g., ML-SA1 for the open state).[5]
-
-
Sample Preparation for Cryo-EM:
-
The purified TRPML1 protein is reconstituted into lipid nanodiscs to mimic a native membrane environment.[11]
-
The protein-nanodisc complex is applied to cryo-EM grids, blotted to create a thin film, and plunge-frozen in liquid ethane to vitrify the sample.
-
-
Cryo-EM Data Collection:
-
Automated data collection is performed on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
-
Thousands of movie frames are collected from different areas of the grid.
-
-
Image Processing and 3D Reconstruction:
-
The movie frames are corrected for beam-induced motion.
-
Individual particle images are picked, classified, and aligned to generate 2D class averages.
-
An initial 3D model is generated and refined to high resolution using specialized software (e.g., RELION, cryoSPARC).[3]
-
-
Model Building and Refinement:
-
An atomic model of TRPML1 is built into the final 3D density map.
-
The model is refined to fit the map accurately and validated for its stereochemical quality.[3]
-
Whole-Cell Patch-Clamp Electrophysiology of TRPML1
This protocol outlines the key steps for recording TRPML1 channel activity in whole-cell configuration.
-
Cell Preparation:
-
HEK293 cells are transiently or stably transfected with a plasma membrane-targeted mutant of TRPML1 (TRPML1-4A), where lysosomal targeting motifs are replaced with alanines.[12]
-
Cells are cultured on glass coverslips for 24-48 hours post-transfection.
-
-
Electrophysiological Recording Setup:
-
A patch-clamp rig equipped with an amplifier, a micromanipulator, and a perfusion system is used.
-
Borosilicate glass pipettes are pulled to a resistance of 3-6 MΩ and filled with an intracellular solution.
-
-
Recording Solutions:
-
Extracellular (bath) solution (luminal equivalent): Contains (in mM): 145 Na-gluconate, 5 NaCl, 1 MgCl₂, 1 CaCl₂, 10 MES, pH adjusted to desired values (e.g., 7.4 or 4.6).
-
Intracellular (pipette) solution (cytosolic equivalent): Contains (in mM): 140 Cs-gluconate, 5 NaCl, 2 MgCl₂, 10 HEPES, 10 BAPTA, pH 7.2.
-
-
Whole-Cell Recording Procedure:
-
A giga-ohm seal is formed between the patch pipette and the cell membrane.
-
The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., 0 mV).
-
Currents are elicited by voltage ramps (e.g., from -140 mV to +140 mV).[12]
-
-
Data Acquisition and Analysis:
-
TRPML1 currents are recorded in response to the application of agonists or antagonists via the perfusion system.
-
Current-voltage (I-V) relationships and dose-response curves are generated to characterize the channel's properties and ligand sensitivity.
-
Visualizing the Allosteric Gating and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the TRPML1 allosteric gating pathway and the experimental workflows.
Caption: Allosteric gating of the TRPML1 channel by various ligands.
Caption: Experimental workflow for TRPML1 structure determination by Cryo-EM.
Caption: Experimental workflow for whole-cell patch-clamp recording of TRPML1.
References
- 1. EMDB-25377: Cryo-EM structure of mouse agonist ML-SA1-bound TRPML1 channel at... - Yorodumi [pdbj.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. pnas.org [pnas.org]
- 5. Human TRPML1 channel structures in open and closed conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural mechanism of allosteric activation of TRPML1 by PI(3,5)P2 and rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural mechanism of allosteric activation of TRPML1 by PI(3,5)P2 and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPML1 gating modulation by allosteric mutations and lipids (Design of allosteric mutations that recapitulate the gating of TRPML1) [elifesciences.org]
- 9. PI(3,5)P2 Controls Membrane Traffic by Direct Activation of Mucolipin Ca2+ Release Channels in the Endolysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activating mutations of the TRPML1 channel revealed by proline-scanning mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure of mammalian endolysosomal TRPML1 channel in nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sophion.com [sophion.com]
Unveiling Triplin and its Bacterial Counterparts: A Comparative Guide
A deep dive into the burgeoning field of bacterial channel-forming proteins reveals the unique characteristics of Triplin, a novel porin discovered in Escherichia coli. This guide provides a comparative analysis of this compound and its potential homologs across different bacterial species, offering insights for researchers, scientists, and drug development professionals. Due to the novelty of this compound, direct homologs are not yet extensively documented; therefore, this guide also draws comparisons with functionally similar bacterial porins that exhibit steep voltage-dependent gating.
Introduction to this compound: A Novel Voltage-Gated Porin
This compound is a recently identified outer membrane protein from E. coli that forms a trimeric channel.[1][2] What sets this compound apart from many other bacterial porins is its exceptionally steep voltage dependence, a characteristic more commonly associated with eukaryotic ion channels involved in nerve impulses.[1][2] This unique property, along with its high inter-subunit cooperativity, marks this compound as a subject of significant interest for understanding bacterial physiology and for the development of novel antimicrobial strategies.
The voltage-gating mechanism of this compound is attributed to a positively charged "voltage sensor" domain.[1] This sensor is thought to physically obstruct the pore in response to changes in the membrane potential, thereby regulating the passage of ions and small molecules.
Identifying Potential this compound Homologs
To initiate a comparative study, the amino acid sequence of the E. coli this compound protein is essential. At present, the specific gene name and protein sequence for this compound have not been explicitly deposited in major public databases under its common name. The original research by Marco Colombini and colleagues describes its properties extensively but does not provide a direct sequence identifier in the primary publications.[1][2]
For the purpose of this guide, we will proceed with a hypothetical, yet representative, workflow that a researcher would follow upon obtaining the this compound sequence. This involves utilizing bioinformatic tools to identify potential homologs.
Experimental Protocols
1. Protein Homolog Identification using BLASTp:
-
Objective: To identify bacterial proteins with significant sequence similarity to E. coli this compound.
-
Protocol:
-
Obtain the full-length amino acid sequence of E. coli this compound.
-
Navigate to the NCBI BLASTp suite (protein-protein BLAST).
-
Paste the this compound fasta sequence into the "Query Sequence" box.
-
Select the "Non-redundant protein sequences (nr)" database and limit the search to the "Bacteria (taxid:2)" organism group.
-
Choose the "blastp" algorithm, optimized for finding similar proteins.
-
Execute the search and analyze the results. Pay close attention to proteins with low E-values (a measure of statistical significance) and high sequence identity from a diverse range of bacterial species.
-
Comparative Analysis of Putative this compound Homologs
Once potential homologs are identified, a comparative analysis of their key characteristics can be performed. The following table summarizes hypothetical data that would be collected for E. coli this compound and its putative homologs from other bacteria.
| Feature | E. coli this compound | Putative Homolog 1 (Pseudomonas aeruginosa) | Putative Homolog 2 (Vibrio cholerae) | Putative Homolog 3 (Salmonella enterica) |
| Organism | Escherichia coli | Pseudomonas aeruginosa | Vibrio cholerae | Salmonella enterica |
| Protein Size (kDa) | ~30 | To be determined | To be determined | To be determined |
| Quaternary Structure | Trimer | To be determined | To be determined | To be determined |
| Voltage Dependence | Steep, cooperative | To be determined | To be determined | To be determined |
| Gating Mechanism | Voltage sensor domain | To be determined | To be determined | To be determined |
| Ion Selectivity | Cation selective | To be determined | To be determined | To be determined |
| Single-Channel Conductance (in 1M KCl) | ~1.2 nS | To be determined | To be determined | To be determined |
Experimental Methodologies for Characterization
To populate the comparative table above, a series of experiments would be required. Below are detailed protocols for the key experiments.
Experimental Protocols
2. Purification of Bacterial Outer Membrane Proteins:
-
Objective: To isolate the this compound homolog from the outer membrane of the target bacterium.
-
Protocol:
-
Grow a large culture of the bacterial strain of interest to the late logarithmic phase.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer and lyse the cells using a French press or sonication.
-
Separate the inner and outer membranes by sucrose density gradient centrifugation.
-
Solubilize the outer membrane fraction using a mild detergent (e.g., LDAO, Triton X-100).
-
Purify the target protein from the solubilized membrane fraction using chromatography techniques such as ion-exchange and size-exclusion chromatography.
-
Assess the purity of the protein by SDS-PAGE.
-
3. Single-Channel Electrophysiology (Planar Lipid Bilayer):
-
Objective: To measure the electrophysiological properties of the purified protein, including its voltage-gating behavior and single-channel conductance.
-
Protocol:
-
Form a planar lipid bilayer by painting a solution of phospholipids (e.g., diphytanoyl-phosphatidylcholine) across a small aperture in a Teflon partition separating two aqueous compartments (cis and trans).
-
Incorporate the purified protein into the lipid bilayer from a detergent solution. Successful incorporation is observed as discrete, stepwise increases in the current across the membrane.
-
Apply a series of transmembrane potentials using Ag/AgCl electrodes and record the resulting ion currents using a patch-clamp amplifier.
-
Analyze the current recordings to determine the single-channel conductance, open probability, and the voltage-dependence of gating.
-
Visualizing Workflows and Pathways
To facilitate understanding, the following diagrams illustrate the key processes involved in the comparative study of this compound homologs.
Conclusion and Future Directions
The discovery of this compound in E. coli opens up a new avenue of research into bacterial porins with sophisticated gating mechanisms. While the identification and characterization of true this compound homologs in other bacteria are still in their infancy, the experimental and bioinformatic workflows outlined in this guide provide a clear path forward. A comprehensive comparative study will not only enhance our fundamental understanding of bacterial outer membrane transport but also has the potential to identify novel targets for the development of next-generation antibiotics. Future research should focus on obtaining the definitive sequence of E. coli this compound to enable robust homolog searches and subsequent experimental validation.
References
Experimental Validation of Triplin's Pore-Forming Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pore-forming activity of Triplin, a novel bacterial protein, with other well-characterized pore-forming proteins. Experimental data is presented to support the analysis, and detailed methodologies for key experiments are provided to facilitate reproducibility.
Data Presentation: Comparative Analysis of Pore-Forming Proteins
The following table summarizes the key biophysical properties of this compound in comparison to two well-studied pore-forming proteins: OmpF, a bacterial porin, and alpha-hemolysin, a bacterial toxin. This data is essential for understanding the unique characteristics of this compound's pore-forming activity.
| Property | This compound | OmpF | alpha-Hemolysin | Experimental Conditions |
| Single-Channel Conductance | ~1.3 nS (trimer) in 1 M KCl | ~80 pS (monomer) in 1 M KCl | ~465 pS (heptamer) in 1 M KCl, +40 mV | Planar Lipid Bilayer |
| Ion Selectivity (P+/P-) | ~3.0 (cation selective) | Cation selective | ~0.6-0.8 (anion selective) | Planar Lipid Bilayer, KCl gradient |
| Voltage Dependence | Steep, sequential closure of three pores | Weak, closes at high voltages | Weakly voltage-dependent | Planar Lipid Bilayer |
| Gating Mechanism | Translocation of a positively charged voltage sensor | Conformational changes in the pore constriction | Stochastic gating | Planar Lipid Bilayer |
| Effective Pore Diameter | ~0.9 nm | ~1.1 nm | ~1.4 nm | Estimated from conductance and molecular sieving |
Experimental Protocols
Planar Lipid Bilayer Electrophysiology for Single-Channel Recording
This method allows for the direct measurement of the electrical properties of a single pore-forming protein.
Materials:
-
Planar lipid bilayer apparatus (e.g., Warner Instruments)
-
Ag/AgCl electrodes
-
Low-noise patch-clamp amplifier (e.g., Axon Instruments)
-
Data acquisition system and software
-
Purified this compound, OmpF, or alpha-hemolysin protein
-
Lipids (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC) in an organic solvent (e.g., n-decane)
-
Electrolyte solution (e.g., 1 M KCl, buffered to a specific pH)
Procedure:
-
Bilayer Formation: A lipid bilayer is formed across a small aperture (~100-250 µm) separating two chambers (cis and trans) filled with electrolyte solution. This is typically achieved by "painting" a solution of lipids in an organic solvent across the aperture. The formation of a stable, high-resistance bilayer is monitored electrically.
-
Protein Reconstitution: A small amount of the purified pore-forming protein is added to the cis chamber. The protein will spontaneously insert into the lipid bilayer.
-
Single-Channel Recording: The electrical current across the bilayer is measured using the patch-clamp amplifier. The insertion of a single active pore will result in a step-wise increase in current at a constant applied voltage.
-
Data Analysis: The single-channel conductance is calculated from the current transitions using Ohm's law (G = I/V). Ion selectivity is determined by establishing a salt gradient across the bilayer and measuring the reversal potential. Voltage dependence is assessed by applying a range of voltages and observing the open probability and gating kinetics of the channel.
Liposome Dye Leakage Assay
This assay provides an indirect measure of pore formation by detecting the release of a fluorescent dye from lipid vesicles.
Materials:
-
Large unilamellar vesicles (LUVs)
-
Self-quenching fluorescent dye (e.g., calcein or carboxyfluorescein)
-
Size-exclusion chromatography column
-
Fluorometer
-
Purified pore-forming protein
Procedure:
-
Liposome Preparation: LUVs are prepared by extrusion of a multilamellar vesicle suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm). The LUVs are formed in a buffer containing a high concentration of a self-quenching fluorescent dye.
-
Dye Removal: Non-encapsulated dye is removed from the LUV suspension by size-exclusion chromatography.
-
Leakage Assay: The dye-loaded LUVs are placed in a cuvette in a fluorometer. The baseline fluorescence is measured. A solution containing the pore-forming protein is then added to the cuvette.
-
Data Analysis: The formation of pores in the liposome membrane will cause the encapsulated dye to leak out into the surrounding buffer, resulting in de-quenching and an increase in fluorescence intensity. The rate and extent of fluorescence increase are proportional to the pore-forming activity of the protein. The results are often expressed as a percentage of the maximum leakage induced by a detergent (e.g., Triton X-100).
Mandatory Visualization
Safety Operating Guide
Navigating Chemical Disposal: A General Protocol for Laboratory Waste
A crucial aspect of laboratory safety and environmental responsibility is the proper disposal of chemical waste. While specific protocols are chemical-dependent, a universal framework ensures that researchers, scientists, and drug development professionals can manage waste safely and compliantly. This guide provides a general, step-by-step procedure for the disposal of laboratory chemicals.
A search for "Triplin" did not yield a chemical substance requiring disposal but rather a pore-forming protein structure.[1][2] Therefore, this guide presents a general protocol applicable to chemical waste. Researchers must identify the correct chemical and consult its specific Safety Data Sheet (SDS) before proceeding.
Step-by-Step General Chemical Disposal Protocol
Adherence to a structured disposal protocol is paramount to ensure the safety of laboratory personnel and the protection of the environment. The following steps provide a foundational workflow for managing chemical waste.
1. Chemical Identification and Hazard Assessment:
-
Correctly identify the chemical waste. Ensure the chemical name and CAS number are accurate.
-
Locate and review the Safety Data Sheet (SDS). The SDS is the primary source of information regarding the chemical's properties, hazards, and handling instructions.
-
Pay close attention to the "Hazards Identification," "Handling and Storage," and "Disposal Considerations" sections of the SDS.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE before handling chemical waste.
-
Consult the SDS for specific PPE recommendations.
-
Standard PPE includes safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3]
-
For highly toxic or volatile chemicals, respiratory protection such as a fume hood or a respirator may be necessary.[4]
3. Waste Segregation:
-
Never mix different chemical wastes unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. [3]
-
Segregate waste based on compatibility and hazard class. Common categories include:
-
Halogenated organic solvents
-
Non-halogenated organic solvents
-
Acids
-
Bases
-
Heavy metal waste
-
Solid chemical waste
-
4. Waste Container Selection and Labeling:
-
Use a container that is compatible with the chemical waste. For example, do not store corrosive acids in metal cans.[5]
-
Ensure the container is in good condition and has a secure, leak-proof lid.
-
Label the waste container clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents
-
The approximate concentrations and volumes
-
The date of accumulation
-
The name of the principal investigator or lab group
-
5. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated area, away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
Keep waste containers closed at all times, except when adding waste. [5]
6. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Follow your EHS department's specific procedures for requesting a pickup. This may involve an online form or a phone call.
-
Do not dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your EHS department for specific, non-hazardous substances. [3]
Understanding a Safety Data Sheet (SDS)
The SDS is a comprehensive document that provides critical information about a chemical substance. Key sections to consult for disposal are summarized below.
| SDS Section | Information Provided | Relevance to Disposal |
| Section 2: Hazard(s) Identification | GHS hazard classifications (e.g., flammable, corrosive, toxic), signal words, hazard statements, and precautionary statements. | Informs the necessary PPE and handling precautions during disposal. |
| Section 7: Handling and Storage | Precautions for safe handling, and conditions for safe storage, including any incompatibilities. | Guides the proper segregation and storage of the chemical waste. |
| Section 8: Exposure Controls/Personal Protection | Permissible exposure limits (PELs), and recommendations for personal protective equipment (PPE). | Specifies the exact PPE required to handle the waste safely. |
| Section 13: Disposal Considerations | Guidance on proper disposal methods and any specific regulatory requirements. | Provides the primary instructions for how the chemical waste should be managed and disposed of. |
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of chemical waste in a laboratory setting.
Caption: A flowchart outlining the key steps for safe and compliant chemical waste disposal in a laboratory.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific policies and the chemical's Safety Data Sheet (SDS) for detailed disposal instructions.
References
Navigating Ambiguity: A Safety-First Approach to Handling Novel Compounds Like "Triplin"
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
The identity of "Triplin" as a chemical agent is ambiguous, with the name referring to several distinct substances in scientific and commercial contexts, including a research-use copper chelator, a bacterial protein, and a brand name for the pharmaceutical amitriptyline. Without a specific Safety Data Sheet (SDS), providing definitive handling instructions for a substance simply named "this compound" is not possible and would be dangerously speculative.
For any chemical, especially one that is novel or not clearly identified, the primary and non-negotiable first step is to obtain the manufacturer's or supplier's Safety Data Sheet. An SDS is the authoritative source for hazard identification and required safety protocols.
This guide provides a procedural framework for researchers, scientists, and drug development professionals to determine the necessary personal protective equipment (PPE) and handling protocols when faced with an unfamiliar chemical, using "this compound" as a case study in ambiguity.
The Cornerstone of Chemical Safety: The Safety Data Sheet (SDS)
Before any handling, the SDS must be reviewed. It is structured into 16 sections, with the following being critical for immediate safety and PPE selection.[1][2][3][4]
Key SDS Sections for PPE and Hazard Information
| Section Number | Section Title | Information Provided |
|---|---|---|
| 2 | Hazard(s) Identification | Lists all hazards associated with the chemical and the required label elements, including pictograms and signal words ("Danger" or "Warning").[3] |
| 7 | Handling and Storage | Provides guidance on safe handling practices and conditions for safe storage, including incompatibilities.[4] |
| 8 | Exposure Controls/Personal Protection | Details exposure limits (e.g., PEL, TLV) and specifies the required personal protective equipment (PPE) for eyes, skin, and respiratory system.[1][2][4] |
| 11 | Toxicological Information | Describes the likely routes of exposure (inhalation, ingestion, skin contact) and the potential health effects, both acute and chronic.[2] |
A Step-by-Step Protocol for PPE Selection in the Absence of Specific Data
When an SDS is not immediately available or when dealing with a novel compound, a risk assessment based on the hierarchy of controls is the mandatory procedure.[5][6] PPE is always the last line of defense.[3]
1. Hazard Assessment:
-
Assume any unfamiliar chemical is hazardous. [7]
-
Identify the physical form of the substance: Is it a powder, liquid, or gas? This will influence the potential routes of exposure.
-
Consider the procedure: Will it generate dust, aerosols, or vapors? Will it be heated? Is there a risk of splashing?[8]
2. Implement Engineering and Administrative Controls:
-
Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. The primary engineering control for handling potentially hazardous chemicals is a certified chemical fume hood.[9][6]
-
Administrative Controls: These are procedural changes to reduce exposure. This includes minimizing the quantity of the substance used, restricting access to the area, and ensuring personnel are properly trained.[9][10]
3. Selection of Personal Protective Equipment (PPE): Based on the risk assessment, select appropriate PPE to mitigate residual risks.
Summary of Standard Laboratory PPE for Chemical Handling
| PPE Category | Type / Characteristics | Primary Application |
|---|---|---|
| Eye and Face Protection | Safety glasses with side shields | Protects against minor splashes and flying particles. The minimum requirement for any lab work. |
| Chemical splash goggles | Provides a seal around the eyes for protection against significant chemical splashes.[11] Essential when handling corrosive or toxic liquids. | |
| Face shield | Worn over goggles to protect the entire face from large-volume splashes or explosions.[11] | |
| Hand Protection | Disposable nitrile gloves | Offers protection against incidental contact with a wide range of chemicals. Not suitable for prolonged immersion. |
| Chemical-resistant gloves (e.g., Butyl, Neoprene) | Required for handling highly corrosive, toxic, or organic chemicals, or for procedures involving immersion. The specific material must be chosen based on the chemical class. | |
| Body Protection | Laboratory coat (FR rated cotton or blend) | Protects skin and personal clothing from minor spills and splashes. |
| Chemical-resistant apron or suit | Worn over a lab coat when there is a high risk of splash from hazardous materials. |
| Respiratory Protection | Air-purifying respirator (e.g., N95, half-mask with cartridges) | Used when engineering controls cannot maintain air concentrations below exposure limits. Requires a formal respiratory protection program, including fit testing. |
Operational Plan for Handling "this compound" (or any Unfamiliar Chemical)
1. Pre-Operational Phase:
- Locate/Request the SDS: Do not proceed without it.
- Designate a Handling Area: All work must be conducted within a certified chemical fume hood.
- Assemble PPE: Based on a conservative risk assessment (assuming the substance is hazardous), assemble all necessary PPE. At a minimum, this includes a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.
- Emergency Preparedness: Know the location and operation of the nearest safety shower, eyewash station, and fire extinguisher.[12][13]
2. Handling Phase:
- Always wear the selected PPE before entering the designated handling area.
- Handle the substance within the fume hood, keeping the sash at the lowest practical height.
- Use the smallest quantity of the substance necessary for the experiment.[7]
- Keep all containers of the substance sealed when not in use.[12]
3. Disposal Plan:
- All materials contaminated with the substance (e.g., gloves, pipette tips, paper towels) are considered hazardous waste.
- Segregate this waste into a clearly labeled, sealed hazardous waste container.
- Do not pour any amount of the substance down the drain.[7]
- Follow all institutional and local regulations for hazardous waste disposal.
Visualization of Safety Protocols
Below is a logical workflow for determining the appropriate level of PPE when handling a chemical with unknown properties.
Caption: PPE selection workflow for handling potentially hazardous chemicals.
References
- 1. solusgrp.com [solusgrp.com]
- 2. oasisontario.on.ca [oasisontario.on.ca]
- 3. guardianchem.com [guardianchem.com]
- 4. how to read product labels and safety data sheets [edvotek.com]
- 5. blog.creliohealth.com [blog.creliohealth.com]
- 6. Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions | Lab Manager [labmanager.com]
- 7. students.umw.edu [students.umw.edu]
- 8. Selecting and Using PPE: Best Practices for Chemical Safety [chemscape.com]
- 9. Hierarchy of Controls | Research Safety [researchsafety.uky.edu]
- 10. About Hierarchy of Controls | Hierarchy of Controls | CDC [cdc.gov]
- 11. hsa.ie [hsa.ie]
- 12. General Chemical Safety Guidelines [blink.ucsd.edu]
- 13. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
